cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid
Description
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Properties
IUPAC Name |
(1R,2S)-2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-9-4-2-5-10(8-9)13(15)11-6-3-7-12(11)14(16)17/h2,4-5,8,11-12H,3,6-7H2,1H3,(H,16,17)/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRAIEWQRNEROC-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)[C@H]2CCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641305 | |
| Record name | (1R,2S)-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
732253-41-7 | |
| Record name | (1R,2S)-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid
Abstract: This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid, a valuable building block in medicinal and materials chemistry. While direct literature on this specific molecule is sparse, this document outlines a robust synthetic strategy based on the well-established Friedel-Crafts acylation reaction. We delve into the mechanistic underpinnings of the synthesis, provide a meticulous, step-by-step experimental protocol, and detail the analytical workflows required for unambiguous structural and stereochemical confirmation. This guide is intended for researchers and professionals in drug development and organic synthesis, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating, reproducible process.
Introduction and Strategic Overview
Substituted cyclopentane carboxylic acids are privileged scaffolds in medicinal chemistry, often serving as conformationally constrained building blocks in the design of pharmacologically active agents.[1][2] The title compound, this compound, incorporates a flexible five-membered ring, a carboxylic acid handle for further derivatization, and an aromatic ketone, presenting a unique three-dimensional structure for molecular recognition at biological targets.
The primary synthetic challenge lies in controlling the stereochemistry to achieve the desired cis configuration, where the benzoyl and carboxylic acid groups reside on the same face of the cyclopentane ring.[3] Our proposed strategy leverages a Lewis acid-catalyzed Friedel-Crafts acylation of a cyclopentene precursor. This approach is chosen for its efficiency in forming the crucial carbon-carbon bond between the aromatic and aliphatic rings. Subsequent characterization relies on a suite of spectroscopic techniques—NMR, IR, and mass spectrometry—to confirm the molecular structure, with 2D NMR being essential for verifying the cis-stereochemistry.[3]
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The cornerstone of this synthesis is the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction. However, in this context, we adapt it for the acylation of an alkene. The proposed reaction involves the acylation of cyclopent-1-ene-1-carboxylic acid with 3-methylbenzoyl chloride in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).
The causality for this choice is rooted in the reaction mechanism. The Lewis acid activates the 3-methylbenzoyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich double bond of the cyclopentene ring. The subsequent reaction cascade, followed by hydrolysis, is hypothesized to favor the formation of the cis product under controlled conditions, although diastereomeric mixtures are possible and require careful purification.
Reaction Mechanism Overview
The mechanism proceeds through several key steps:
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of 3-methylbenzoyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.
-
Electrophilic Attack: The π-bond of cyclopent-1-ene-1-carboxylic acid acts as a nucleophile, attacking the electrophilic acylium ion. This forms a carbocation intermediate on the cyclopentane ring.
-
Ring Closure and Proton Transfer: The reaction proceeds through a series of rearrangements and proton transfers, which are influenced by the solvent and temperature, ultimately leading to the acylated cyclopentane ring.
-
Hydrolysis: The final workup with aqueous acid hydrolyzes the intermediate complexes and protonates the carboxylate to yield the final carboxylic acid product.
Caption: Mechanism of Friedel-Crafts Acylation.
Detailed Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure and should be performed by trained chemists with appropriate safety precautions.
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a dropping funnel. Ensure all glassware is oven-dried and the system is maintained under an inert atmosphere (e.g., dry nitrogen).
-
Reagent Preparation:
-
In the flask, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in 100 mL of anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C using an ice bath.
-
-
Addition of Acyl Chloride:
-
In the dropping funnel, dissolve 3-methylbenzoyl chloride (1.0 eq.) in 20 mL of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. The formation of the acylium ion complex is an exothermic process; slow addition is crucial to prevent side reactions.[4]
-
-
Addition of Cyclopentene Precursor:
-
After the addition is complete, add a solution of cyclopent-1-ene-1-carboxylic acid (1.05 eq.) in 20 mL of anhydrous DCM dropwise over 30 minutes.
-
-
Reaction:
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Quenching:
-
Cool the reaction mixture back to 0 °C and slowly quench it by carefully pouring it over 150 g of crushed ice containing 10 mL of concentrated HCl. This hydrolyzes the aluminum complexes and protonates the product. Caution: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer three times with 50 mL portions of DCM.
-
Combine all organic layers and wash sequentially with 50 mL of 1M HCl, 50 mL of water, and 50 mL of brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will likely be a mixture of diastereomers. Purify the crude oil via column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to isolate the cis isomer.
-
Analytical Characterization Workflow
The following workflow ensures the unambiguous identification of the synthesized product.
Caption: Post-synthesis characterization workflow.
Data Interpretation and Expected Results
The following tables present hypothetical yet realistic data expected from the characterization of the title compound, based on established spectroscopic principles for analogous structures.[5][6][7]
High-Resolution Mass Spectrometry (HRMS)
HRMS is critical for confirming the elemental composition.
-
Technique: Electrospray Ionization (ESI) in positive ion mode.
-
Expected Result: The calculated mass for C₁₄H₁₆O₃ [M+H]⁺ is 233.1172. The experimentally observed mass should be within a 5 ppm error margin.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups.[7][8] The spectrum is expected to show characteristic absorption bands.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Appearance |
| Carboxylic Acid O-H | Stretching | 2500 - 3300 | Very Broad |
| Carboxylic Acid C=O | Stretching | ~1710 | Strong, Sharp |
| Ketone C=O | Stretching | ~1685 | Strong, Sharp |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretching | 2850 - 2960 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive structural and stereochemical proof.[5] The cis-configuration is confirmed via a Nuclear Overhauser Effect (NOESY) experiment, which should show spatial correlation between the protons at the C1 and C2 positions of the cyclopentane ring.[3]
Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~12.0 | br s | 1H | H -OOC- |
| 7.80 - 7.30 | m | 4H | Ar-H |
| ~3.55 | m | 1H | -CO-CH - |
| ~3.10 | m | 1H | -COOH-CH - |
| 2.42 | s | 3H | Ar-CH₃ |
| 2.20 - 1.70 | m | 6H | Cyclopentane -CH₂ - |
Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~200.5 | Ketone C =O |
| ~178.0 | Carboxylic Acid C =O |
| ~138.0 | Ar-C -CH₃ |
| ~136.5 | Ar-C -CO |
| 134.0 - 128.0 | Ar-C H |
| ~52.0 | -CO-C H- |
| ~45.0 | -COOH-C H- |
| 30.0 - 22.0 | Cyclopentane -C H₂- |
| ~21.5 | Ar-C H₃ |
Conclusion
This guide presents a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. By employing a well-reasoned Friedel-Crafts acylation strategy, followed by a rigorous, multi-technique analytical workflow, researchers can confidently produce and validate this valuable chemical intermediate. The detailed protocols and mechanistic insights provided herein are designed to empower scientists in the fields of organic synthesis and drug discovery to reliably access this and structurally related molecules.
References
- Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds. Benchchem.
- Aliphatic Friedel-Crafts reactions. Part VIII. Preparation of unsaturated ketones by the acylation of 1-alkylcyclopentenes. Journal of the Chemical Society C - RSC Publishing.
- WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives. Google Patents.
- Aliphatic Friedel–Crafts reactions. Part II. The acylation of cyclopentene. Journal of the Chemical Society (Resumed) - RSC Publishing.
- A route to a wide range of cyclopentanecarboxylic acids via 4-substituted camphors. Tetrahedron.
- Cyclopentane synthesis. Organic Chemistry Portal.
- trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid. Benchchem.
- A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. MDPI.
- cis-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid. Benchchem.
- Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC - NIH.
- Friedel–Crafts Acylation. Sigma-Aldrich.
- Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry | OpenStax.
- Cyclopentanecarboxylic acid(3400-45-1) 1H NMR spectrum. ChemicalBook.
- IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.
- The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
- Cyclopentylcarboxylic acid. NIST WebBook.
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An In-Depth Technical Guide to GSK1016790A: A Potent and Selective TRPV4 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1016790A, identified by CAS number 942206-85-1, is a potent and selective synthetic agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1] Developed by GlaxoSmithKline, this small molecule has become an invaluable pharmacological tool for elucidating the diverse physiological and pathophysiological roles of TRPV4.[1] This guide provides a comprehensive overview of the chemical properties, mechanism of action, downstream signaling cascades, and key experimental methodologies associated with GSK1016790A, offering insights for researchers in academia and industry.
Chemical Identity and Properties
GSK1016790A is a complex small molecule with the following key identifiers and properties:
| Property | Value |
| IUPAC Name | N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide[1] |
| CAS Number | 942206-85-1[2] |
| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂[2] |
| Molecular Weight | 655.61 g/mol |
| Synonyms | GSK101[1] |
Core Mechanism of Action: Direct TRPV4 Channel Activation
GSK1016790A functions as a direct agonist of the TRPV4 channel, a non-selective cation channel with a notable permeability to Calcium (Ca²⁺).[3] Its binding to the TRPV4 channel induces a conformational change, leading to the opening of the channel pore.[3] This event triggers a rapid and significant influx of cations, predominantly Ca²⁺, into the cell, thereby increasing the intracellular calcium concentration ([Ca²⁺]i).[3][4] This elevation in intracellular calcium is the primary event that initiates a cascade of downstream signaling pathways. The specificity of GSK1016790A for TRPV4 has been demonstrated by the absence of a response in cells lacking the channel and the blockade of its effects by TRPV4 antagonists such as HC067047 and Ruthenium Red.[3]
Quantitative Potency
GSK1016790A is distinguished by its high potency, with EC₅₀ values typically in the low nanomolar range across various cell types. This makes it a highly effective tool for studying TRPV4 function both in vitro and in vivo.[3]
| Parameter | Cell Type | Species | EC₅₀ Value |
| Ca²⁺ Influx | HEK cells expressing TRPV4 | Human | 2.1 nM[2][5] |
| Ca²⁺ Influx | HEK cells expressing TRPV4 | Mouse | 18 nM[2] |
| Ca²⁺ Influx | HeLa cells expressing TRPV4 | Human | 3.3 nM[3] |
| Cytoplasmic Aggregation | HEK293 cells expressing TRPV4 | Not Specified | 31 nM[6] |
Downstream Signaling Pathways and Physiological Consequences
The initial Ca²⁺ influx triggered by GSK1016790A-mediated TRPV4 activation initiates a variety of cell-type-dependent signaling cascades, leading to diverse physiological responses.[3]
Endothelial Cell Signaling and Vasodilation
In endothelial cells, the activation of TRPV4 by GSK1016790A is a key event in promoting vasodilation. The influx of Ca²⁺ activates downstream kinases, including Akt and AMP-activated protein kinase (AMPK).[3] This ultimately leads to the activation of endothelial nitric oxide synthase (eNOS) and the production of nitric oxide (NO), a potent vasodilator.[3]
Caption: GSK1016790A-induced eNOS activation pathway in endothelial cells.
Regulation of TRPV4 Channel Trafficking
Prolonged stimulation with GSK1016790A can lead to the regulation of the TRPV4 channel's own expression on the plasma membrane. Studies have shown that GSK1016790A can induce the endocytosis of TRPV4 channels.[6][7] This process is controlled by a signaling pathway involving Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and the small GTPase RhoA.[6][7] This internalization and subsequent trafficking to recycling endosomes represents a feedback mechanism to modulate the cellular response to sustained agonist exposure.[6]
Caption: GSK1016790A-induced TRPV4 channel trafficking and desensitization pathway.
Experimental Methodologies
The potent and selective nature of GSK1016790A makes it a cornerstone for various experimental protocols aimed at investigating TRPV4 function.
Calcium Imaging
Objective: To measure the changes in intracellular calcium concentration ([Ca²⁺]i) following stimulation with GSK1016790A.[3]
Methodology:
-
Cell Preparation: Seed cells expressing TRPV4 onto glass coverslips or suitable imaging plates and culture under appropriate conditions.[8][9]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for a designated period at 37°C.[3]
-
Washing: Gently wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) to remove any excess extracellular dye.[3]
-
Baseline Measurement: Record the baseline fluorescence using a fluorescence microscope. For Fura-2, a ratiometric imaging system is employed.[3]
-
Stimulation and Recording: Add GSK1016790A to the cells and continuously record the changes in fluorescence intensity over time. An increase in fluorescence corresponds to a rise in [Ca²⁺]i.[3]
Patch-Clamp Electrophysiology
Objective: To directly measure the ion channel currents elicited by GSK1016790A activation of TRPV4.[8][9]
Methodology:
-
Cell Preparation: Culture cells on coverslips and place them in a recording chamber on an inverted microscope stage, perfused with an extracellular solution.[3]
-
Electrode Placement: Use a glass micropipette with a fine tip (~1 µm diameter), filled with an intracellular solution, as the recording electrode.[3]
-
Whole-Cell Configuration: Achieve a whole-cell patch-clamp configuration to measure the total ionic current across the entire cell membrane.
-
Voltage Protocol and Baseline: Apply a specific voltage protocol and record the baseline current.[8][9]
-
Agonist Application: Perfuse GSK1016790A onto the cell and record the evoked currents. The characteristic outward rectification at positive voltages is a hallmark of TRPV4 activation.[8][9]
Total Internal Reflection Fluorescence (TIRF) Microscopy
Objective: To visualize and quantify the dynamics of TRPV4 channel trafficking at or near the plasma membrane in response to GSK1016790A.[6][7]
Methodology:
-
Cell Culture: Grow cells expressing fluorescently-tagged TRPV4 on high-refractive-index glass coverslips.[3]
-
Evanescent Field Generation: Direct a laser beam at the coverslip-cell interface at the critical angle to create an evanescent field, which selectively excites fluorophores within approximately 100 nm of the coverslip.[3]
-
Image Acquisition: Acquire images of the fluorescently tagged TRPV4 channels at the plasma membrane at a high frame rate using a sensitive camera (e.g., EMCCD).[3]
-
Stimulation and Recording: Add GSK1016790A and record the subsequent changes in fluorescence intensity and the behavior of individual fluorescent spots, which represent single or clustered channels.[3]
-
Data Analysis: Use image analysis software to quantify changes in TRPV4 density at the plasma membrane and analyze the dynamics of vesicular trafficking events.[3]
Caption: Simplified workflows for key experimental protocols.
Conclusion
GSK1016790A stands as a powerful and selective pharmacological probe for the TRPV4 channel. Its high potency allows for the precise activation of this channel, initiating a primary influx of Ca²⁺ that triggers a diverse array of downstream signaling pathways. These pathways, involving key cellular regulators like PKC, PI3K, RhoA, and eNOS, ultimately dictate a wide range of physiological responses, from vasodilation to the dynamic regulation of the channel's own surface expression.[3] The experimental methodologies detailed in this guide provide a robust framework for researchers to further investigate the multifaceted roles of TRPV4 in health and disease. A thorough understanding of the mechanism of action of GSK1016790A is fundamental for its application in basic research and for the potential development of novel therapeutics targeting the TRPV4 channel.
References
-
The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Pharmacology. [Link]
-
The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. PubMed Central. [Link]
-
Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PLOS One. [Link]
-
Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat. PubMed Central. [Link]
-
Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. ResearchGate. [Link]
-
GSK1016790A. Wikipedia. [Link]
-
Transient receptor potential vanilloid 4 channel participates in mouse ventricular electrical activity. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
-
Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells. PubMed Central. [Link]
-
Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PubMed Central. [Link]
-
Transient receptor potential vanilloid 4 agonist GSK1016790A improves neurological outcomes after intracerebral hemorrhage in mice. PubMed. [Link]
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- 4. medchemexpress.com [medchemexpress.com]
- 5. MilliporeSigma Calbiochem TRPV4 Agonist, GSK1016790A 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 6. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 7. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
- 9. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid, a compound of interest in medicinal chemistry due to its structural motifs suggesting potential biological activity. In the absence of extensive empirical data for this specific molecule, this document outlines a robust theoretical and practical framework for its synthesis, structural elucidation, and conformational analysis. By leveraging established principles of organic synthesis, advanced spectroscopic techniques, and computational modeling, we present a predictive yet scientifically rigorous guide for researchers. This includes a proposed stereoselective synthetic pathway, predicted spectroscopic data (¹H NMR, ¹³C NMR, and MS), a protocol for definitive stereochemical assignment using Nuclear Overhauser Effect Spectroscopy (NOESY), and a workflow for computational conformational analysis. Furthermore, we explore the potential pharmacological relevance of this molecule by drawing parallels with structurally related compounds known to exhibit biological activities, such as anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.
Introduction: Rationale and Significance
The convergence of a cyclopentanecarboxylic acid scaffold with a substituted benzoyl moiety in this compound presents a molecule with significant potential in drug discovery. Cyclopentane rings are prevalent in numerous natural products and pharmaceuticals, often serving to constrain the conformation of bioactive molecules. The keto-carboxylic acid functionality is a known pharmacophore, and substituted benzophenones are present in various biologically active compounds. The cis stereochemistry, in particular, will dictate the spatial orientation of the functional groups, which is critical for molecular recognition by biological targets.
This guide serves as a foundational resource for the synthesis and detailed structural characterization of this target molecule, providing the necessary protocols and predictive data to facilitate its investigation as a potential therapeutic agent.
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound can be envisioned through a multi-step sequence commencing with a Friedel-Crafts acylation, followed by stereoselective transformations.
Step 1: Friedel-Crafts Acylation of Cyclopentene with 3-Methylbenzoyl Chloride
The initial step involves the acylation of cyclopentene with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 1-cyclopent-1-en-1-yl(m-tolyl)methanone.
Caption: Friedel-Crafts acylation of cyclopentene.
Experimental Protocol: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add 3-methylbenzoyl chloride (1.0 equivalent) dropwise.
-
After stirring for 15 minutes, add cyclopentene (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Michael Addition and Cyclization
The resulting α,β-unsaturated ketone can then be subjected to a Michael addition with a suitable nucleophile, followed by an intramolecular cyclization to form a cyclopentanone derivative with a carboxylic acid precursor.
Step 3: Stereoselective Reduction and Hydrolysis
The final steps would involve a stereoselective reduction of the ketone to introduce the desired cis stereochemistry, followed by hydrolysis of the ester to yield the final carboxylic acid. The stereoselectivity of the reduction can be influenced by the choice of reducing agent and reaction conditions.
Structural Elucidation and Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural determination and confirmation of the stereochemistry of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of organic molecules.
Predicted ¹H and ¹³C NMR Data
The predicted chemical shifts are based on the analysis of structurally similar compounds, including 3-methylbenzophenone and various cyclopentanecarboxylic acid derivatives.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (s, 1H) | ~175.0 |
| Aromatic Protons | 7.2 - 7.8 (m, 4H) | 128.0 - 138.0 |
| Methine Proton (CH-COOH) | 3.0 - 3.5 (m, 1H) | 45.0 - 50.0 |
| Methine Proton (CH-CO) | 3.5 - 4.0 (m, 1H) | 50.0 - 55.0 |
| Cyclopentane CH₂ | 1.5 - 2.2 (m, 6H) | 25.0 - 35.0 |
| Methyl (-CH₃) | ~2.4 (s, 3H) | ~21.0 |
| Ketone Carbonyl (C=O) | - | ~200.0 |
Protocol for NMR Analysis
-
Dissolve 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
-
For stereochemical assignment, acquire a 2D NOESY spectrum.
Stereochemical Confirmation by NOESY
The cis stereochemistry can be definitively confirmed by observing a Nuclear Overhauser Effect (NOE) between the methine protons at the C1 and C2 positions of the cyclopentane ring.
Caption: Expected NOESY correlation for the cis isomer.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrum Fragmentation
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 248. Key fragmentation pathways would likely involve the cleavage of the benzoyl group and fragmentation of the cyclopentane ring.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 248 | [C₁₅H₁₆O₃]⁺ | Molecular Ion |
| 119 | [CH₃C₆H₄CO]⁺ | Cleavage of the bond between the cyclopentane ring and the carbonyl group |
| 91 | [CH₃C₆H₄]⁺ | Loss of CO from the 3-methylbenzoyl cation |
| 129 | [C₅H₉O₂]⁺ | Cleavage of the bond between the carbonyl carbon and the aromatic ring |
Protocol for Mass Spectrometry Analysis
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization (ESI) or electron ionization (EI)).
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to elucidate the fragmentation pattern.
Computational Conformational Analysis
Density Functional Theory (DFT) calculations can provide valuable insights into the low-energy conformations of the molecule. The cyclopentane ring is known to adopt non-planar conformations, such as the envelope and half-chair, to relieve torsional strain.
Caption: Workflow for computational conformational analysis.
Protocol for DFT Calculations
-
Generate an initial 3D structure of this compound.
-
Perform a conformational search using a molecular mechanics force field to identify a set of low-energy conformers.
-
For each low-energy conformer, perform a geometry optimization and frequency calculation using a DFT method (e.g., B3LYP with the 6-31G* basis set) in a computational chemistry software package like Gaussian.
-
Confirm that all optimized structures are true minima by ensuring the absence of imaginary frequencies.
-
Calculate the relative energies of the conformers to determine the most stable structures.
Potential Biological Activity and Pharmacological Relevance
The structural features of this compound suggest potential as an anti-inflammatory agent. Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids, and the benzoyl moiety is present in several compounds with anti-inflammatory properties.
A plausible mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent inflammatory mediators. The carboxylic acid group can mimic the substrate, arachidonic acid, and bind to the active site of COX enzymes. The bulky benzoyl and cyclopentane groups can provide additional interactions within the enzyme's binding pocket, potentially leading to potent and selective inhibition. Ketoprofen, a well-known NSAID, also contains a benzoylphenyl moiety, further supporting this hypothesis.[1][2]
Further research could involve in vitro assays to evaluate the inhibitory activity of the title compound against COX-1 and COX-2, followed by cell-based and in vivo studies to assess its anti-inflammatory efficacy.
Conclusion
This technical guide provides a comprehensive roadmap for the synthesis, structural elucidation, and computational analysis of this compound. By following the proposed protocols, researchers can efficiently synthesize and characterize this molecule, paving the way for the investigation of its potential as a novel therapeutic agent. The predictive data and methodologies outlined herein are intended to serve as a valuable resource for scientists and professionals in the field of drug development.
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Elucidation of the mechanism of inhibition of cyclooxygenases by acyl-coenzyme A and acylglucuronic conjugates of ketoprofen. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
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Discovery and structure-activity relationships of 6-(benzoylamino)benzoxaboroles as orally active anti-inflammatory agents. (2013). PubMed. Retrieved January 18, 2026, from [Link]
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An In-depth Technical Guide to the Solubility and Stability of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel chemical entity, cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid. In the absence of established public data for this specific molecule, this document outlines a predictive analysis based on its chemical structure and details robust, field-proven experimental protocols for generating critical physicochemical data. The methodologies described herein are grounded in established principles of pharmaceutical sciences and adhere to international regulatory standards, such as those set by the International Council for Harmonisation (ICH). This guide is designed to empower researchers to systematically evaluate the developability of this compound, identify potential liabilities, and establish a foundational data package for further preclinical and clinical development.
Introduction and Physicochemical Profiling
This compound is a complex organic molecule featuring a carboxylic acid moiety, a cyclopentane ring, and a methylbenzoyl group. This unique combination of functional groups dictates its physicochemical properties, which are paramount to its behavior in biological systems and its viability as a therapeutic agent. Understanding solubility and stability is not merely a data collection exercise; it is fundamental to designing effective delivery systems, ensuring consistent therapeutic exposure, and maintaining product quality and safety.[1][2]
Structural Analysis and Predicted Properties
A proactive analysis of the molecular structure allows us to form initial hypotheses about its behavior, guiding our experimental design.
-
Acidity (pKa): The primary determinant of the compound's ionization state and, consequently, its pH-dependent solubility is the carboxylic acid group. The pKa of unsubstituted cyclopentanecarboxylic acid is approximately 4.8.[3] The presence of the electron-withdrawing benzoyl group is expected to lower this pKa, increasing its acidity. Theoretical and computational methods can provide a more precise prediction.[4][5][6][7][8] An estimated pKa in the range of 3.5-4.5 is a reasonable starting point for designing pH-solubility profiles.
-
Lipophilicity (LogP/LogD): The molecule possesses both hydrophilic (carboxylic acid) and lipophilic (methylbenzoyl, cyclopentane) regions. This amphiphilic nature suggests that its partitioning behavior (LogD) will be highly dependent on pH. At pH values significantly below the pKa, the neutral form will dominate, leading to higher lipophilicity (higher LogP) and likely lower aqueous solubility. Conversely, at pH values above the pKa, the ionized carboxylate form will prevail, increasing hydrophilicity and aqueous solubility.
-
Chromophore for UV Detection: The benzoyl group contains a chromophore, which is advantageous for quantitative analysis using HPLC with UV detection.[9] This is a critical feature for the development of assays to measure concentration in solubility and stability studies.
Aqueous Solubility Characterization
Low aqueous solubility is a primary obstacle in drug development, potentially leading to poor absorption and bioavailability.[1] A thorough assessment requires distinguishing between different types of solubility measurements.[10][11]
Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: This measurement reflects the solubility of a compound when rapidly precipitated from a high-concentration organic stock solution (e.g., DMSO) into an aqueous buffer. It is a high-throughput screening method, useful for early-stage discovery to rank-order compounds.[10][12][13]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a given medium.[11] It is a lower-throughput but more definitive measurement, critical for lead optimization and preformulation development.[10][12]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the gold standard for determining thermodynamic solubility. The causality behind this choice is its ability to ensure that the system reaches true equilibrium.
Methodology:
-
Preparation: Add an excess amount of the solid this compound to a series of vials containing buffers at different, physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[12] The equilibration time should be established by sampling at various time points until the concentration plateaus.[11]
-
Phase Separation: Separate the undissolved solid from the solution via centrifugation and/or filtration. Care must be taken to avoid precipitation during this step (e.g., by not cooling the sample).
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, typically a stability-indicating HPLC-UV method.[12][14]
-
Solid-State Analysis: Analyze the remaining solid by techniques like X-Ray Powder Diffraction (XRPD) to check for any polymorphic or solvate form changes during the experiment, which could affect the solubility value.[11]
Data Presentation: pH-Solubility Profile
The quantitative results from the solubility experiments should be summarized in a clear, structured table.
| pH of Buffer | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |
| 2.0 | 25 | [Experimental Value] | [Experimental Value] |
| 4.5 | 25 | [Experimental Value] | [Experimental Value] |
| 6.8 | 25 | [Experimental Value] | [Experimental Value] |
| 7.4 | 25 | [Experimental Value] | [Experimental Value] |
| 2.0 | 37 | [Experimental Value] | [Experimental Value] |
| 7.4 | 37 | [Experimental Value] | [Experimental Value] |
Chemical Stability Assessment and Forced Degradation
Stability testing is a non-negotiable component of drug development, providing critical information on how the quality of a drug substance varies over time under the influence of environmental factors.[2][15] Forced degradation (or stress testing) is the cornerstone of this assessment.[2][16][17] Its purpose is to intentionally degrade the molecule to identify likely degradation products and establish the stability-indicating nature of the analytical methods.[14][18][19]
Rationale for Stress Conditions
The choice of stress conditions is based on ICH guidelines and the chemical nature of the molecule.[2][20][21][22][23] The goal is to achieve between 5-20% degradation to ensure that degradation products are formed at a sufficient level for detection and characterization without completely destroying the parent molecule.[16]
-
Hydrolysis: The ester-like linkage of the benzoyl group to the cyclopentane ring could be susceptible to hydrolysis. Testing across a range of pH values is critical.[2][17]
-
Oxidation: The molecule may have sites susceptible to oxidation.
-
Photostability: Aromatic systems can be susceptible to photodegradation.
-
Thermal: To assess the intrinsic thermal stability of the compound.[17]
Experimental Workflow: Forced Degradation Study
The following diagram outlines a logical workflow for conducting a forced degradation study.
Caption: Workflow for a forced degradation study.
Detailed Protocols for Stress Conditions
A. Hydrolytic Degradation:
-
Prepare solutions of the compound (~1 mg/mL) in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).[17]
-
Incubate samples at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).
-
Neutralize the acidic and basic samples before HPLC analysis to prevent damage to the column.
B. Oxidative Degradation:
-
Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).[17]
-
Store the solution at room temperature, protected from light.
-
Monitor the reaction over time by withdrawing aliquots for HPLC analysis.
C. Photodegradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[20]
-
Maintain a parallel set of samples protected from light as dark controls.
-
Analyze both exposed and control samples by HPLC.
D. Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80°C).
-
Prepare a solution of the compound and expose it to the same temperature.
-
Analyze samples at various time points.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[14][24] HPLC is the workhorse for this task.[9][16]
Method Development Strategy:
-
Column and Mobile Phase Screening: Start with a C18 reversed-phase column and a gradient elution using a mobile phase of acetonitrile and water/buffer (e.g., phosphate or acetate) with an acidic modifier like formic acid to ensure the carboxylic acid is protonated.
-
Forced Degradation Sample Analysis: Inject the stressed samples into the HPLC system. The primary goal is to achieve baseline separation between the parent peak and all degradation product peaks.[25]
-
Method Optimization: Adjust parameters such as the gradient profile, flow rate, column temperature, and mobile phase pH to improve the resolution between peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity, ensuring that the parent peak is spectrally pure and not co-eluting with any degradants. Coupling with a mass spectrometer (LC-MS) is highly valuable for peak tracking and identification of degradation products.[9]
Caption: Decision workflow for SIM development.
Conclusion and Forward Look
This guide provides a scientifically rigorous and practical framework for the essential characterization of this compound. By systematically executing the described protocols for solubility and stability, researchers can generate a high-quality, reliable data package. This information is fundamental for making informed decisions in the drug development process, from lead optimization and formulation design to the establishment of appropriate storage conditions and shelf-life. The principles and methodologies outlined here serve as a robust starting point for any new chemical entity, ensuring that foundational knowledge is built on a bedrock of scientific integrity and regulatory awareness.
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- Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. ResearchGate.
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- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review.
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An In-depth Technical Guide on the Biological Activity of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic Acid Derivatives
This guide provides a comprehensive technical overview of the potential biological activities of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid and its derivatives. Directed at researchers, scientists, and professionals in drug development, this document synthesizes established pharmacological principles to postulate the therapeutic potential of this class of compounds and details the experimental methodologies required for their evaluation.
Introduction
The compound this compound belongs to a class of molecules that share structural similarities with known non-steroidal anti-inflammatory drugs (NSAIDs). Specifically, its architecture, featuring a carboxylic acid group and a benzoyl moiety, is reminiscent of ketoprofen, a widely used NSAID.[1][2] Ketoprofen and similar compounds exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[3][4][5] This structural analogy forms the basis for the hypothesized biological activities of this compound derivatives, which are anticipated to include anti-inflammatory, analgesic, and potentially anticancer properties. This guide will explore these potential activities, their underlying mechanisms, and the rigorous experimental protocols necessary to validate these hypotheses.
Postulated Biological Activities and Mechanisms of Action
Based on the structural relationship to known NSAIDs, the primary biological activities of this compound derivatives are predicted to be anti-inflammatory and analgesic.
Anti-inflammatory Activity: Targeting the Prostaglandin Synthesis Pathway
Inflammation is a complex biological response to harmful stimuli, and prostaglandins, particularly prostaglandin E2 (PGE2), are principal mediators of this process.[6][7] The synthesis of PGE2 is initiated by the release of arachidonic acid from cell membranes, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes.[8][9][10] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[3][4]
It is hypothesized that this compound derivatives act as inhibitors of COX enzymes, with a potential for selective inhibition of COX-2. By blocking the active site of COX enzymes, these compounds would prevent the synthesis of prostaglandins, thereby reducing the cardinal signs of inflammation: redness, swelling, heat, and pain.[2]
Figure 1: Hypothesized inhibition of the Prostaglandin Synthesis Pathway.
Analgesic Activity
The pain-relieving (analgesic) effects of these compounds are likely a direct consequence of their anti-inflammatory action. By inhibiting prostaglandin synthesis, they reduce the sensitization of peripheral nerve endings to painful stimuli.[11] Additionally, some NSAIDs can cross the blood-brain barrier and exert central analgesic effects by inhibiting prostaglandin synthesis within the central nervous system.[3]
Potential Anticancer Activity and Involvement of the NF-κB Pathway
Chronic inflammation is a known risk factor for the development of certain cancers. The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and chemokines.[12][13] The NF-κB signaling pathway is often constitutively active in cancer cells, promoting cell survival, proliferation, and metastasis.[14][15][16] Given the interplay between inflammation and cancer, and the role of COX-2 in both processes, it is plausible that derivatives of this compound could exhibit anticancer activity by modulating the NF-κB pathway, in addition to their COX-inhibitory effects.
Figure 2: Potential modulation of the NF-κB Signaling Pathway.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities, a systematic experimental approach is essential. The following protocols provide a framework for the in vitro and in vivo evaluation of this compound derivatives.
In Vitro Assays
This assay is fundamental to determining the primary mechanism of action of the test compounds.
-
Principle: The inhibitory activity of the compounds is measured by quantifying the reduction in the enzymatic activity of COX-1 and COX-2. This can be achieved through various methods, including fluorometric or colorimetric assays that detect the products of the COX reaction.[17][18][19]
-
Step-by-Step Methodology:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add the reaction buffer, heme cofactor, and the respective COX enzyme (COX-1 or COX-2).[20]
-
Add the test compound or a known inhibitor (e.g., celecoxib for COX-2, indomethacin for both) as a positive control, and a vehicle control (e.g., DMSO).[17][21]
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.[17]
-
Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.[20][21]
-
Measure the product formation over time using a plate reader at the appropriate wavelength for the chosen detection method (e.g., fluorescence at Ex/Em = 535/587 nm).[18]
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the half-maximal inhibitory concentration (IC50) value.[17][21]
-
It is crucial to assess the toxicity of the compounds to determine a therapeutic window.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified.[22][23][24]
-
Step-by-Step Methodology:
-
Seed cells (e.g., a cancer cell line like MCF-7 or a normal cell line like HEK293) in a 96-well plate and allow them to adhere overnight.[23]
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).[23][24]
-
Add MTT solution to each well and incubate for a few hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[22]
-
Figure 3: A typical experimental workflow for evaluating novel compounds.
In Vivo Assays
Animal models are essential for evaluating the efficacy of the compounds in a whole organism.
This is a standard model for assessing acute anti-inflammatory activity.[25][26]
-
Principle: Injection of carrageenan into the paw of a rat induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.
-
Step-by-Step Methodology:
-
Administer the test compound or a vehicle control to groups of rats. A standard drug like indomethacin or celecoxib should be used as a positive control.[25]
-
After a set time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
-
This model is used to evaluate peripheral analgesic activity.[27][28][29][30]
-
Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response in mice. Analgesic compounds reduce the number of writhes.[28]
-
Step-by-Step Methodology:
-
Administer the test compound, a vehicle control, or a standard analgesic (e.g., aspirin) to groups of mice.[30]
-
After a specified time (e.g., 30-60 minutes), inject a solution of acetic acid intraperitoneally into each mouse.[29][30]
-
Immediately place each mouse in an individual observation chamber and count the number of writhes for a set period (e.g., 20 minutes).[29]
-
Calculate the percentage of inhibition of writhing for each group compared to the control group.[28]
-
Data Presentation and Interpretation
All quantitative data from these assays should be presented clearly for comparative analysis.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Cytotoxicity (MCF-7) IC50 (µM) | Analgesic Activity (% Inhibition of Writhing) | Anti-inflammatory Activity (% Inhibition of Edema) |
| Derivative 1 | ||||||
| Derivative 2 | ||||||
| Celecoxib | ||||||
| Ketoprofen |
Data in this table is hypothetical and for illustrative purposes only.
Conclusion
This compound derivatives represent a promising class of compounds with the potential for significant anti-inflammatory and analgesic activities. Their structural similarity to established NSAIDs like ketoprofen provides a strong rationale for investigating their inhibitory effects on cyclooxygenase enzymes. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of these compounds, from in vitro mechanistic studies to in vivo efficacy models. Through rigorous scientific investigation, the therapeutic potential of this novel chemical series can be thoroughly elucidated, potentially leading to the development of new and improved treatments for inflammatory conditions and pain.
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Schulze-Luehrmann, J., & Ghosh, S. (2006). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link][13]
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Sun, S. C. (2011). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Bioscience, 16, 2671-2679. [Link][14]
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Markowitz, J. S., & Gentry, A. D. (2013). Prostaglandin E 2 synthesis pathway. ResearchGate. [Link][8]
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Kamal, F., et al. (2022). Prostaglandin E2 synthesis and secretion: The role of PGE2 synthases. ResearchGate. [Link][7]
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Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link][15]
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Afifi, W. E., et al. (2023). The process of PGE2 synthesis. Arachidonic acid is released from the... ResearchGate. [Link][9]
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Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96. [Link][28]
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Cytotoxicity Assays | Life Science Applications. (n.d.). Enzo Life Sciences. [Link][31]
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Riss, T. L., et al. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 669-680. [Link][32]
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de Cássia da Silveira e Sá, R., et al. (2014). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia, 24(5), 551-558. [Link][29]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link][18]
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(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). ResearchGate. [Link][23]
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Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. (2023). International Journal of Innovative Science and Research Technology, 8(5), 1436-1443. [Link][30]
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Wang, Y., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(28), 2977-2983. [Link][21]
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Rieu, J. P., et al. (1986). Bulky amine analogues of ketoprofen: potent antiinflammatory agents. Journal of Medicinal Chemistry, 29(8), 1563-1569. [Link][1]
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Strategic In Vitro Evaluation of Novel Cyclopentane Carboxylic Acid Derivatives: A Roadmap from Hit Identification to Lead Prioritization
An In-Depth Technical Guide:
As the landscape of drug discovery evolves, the imperative to identify robust drug candidates early in the pipeline has never been more critical. The high attrition rates of compounds failing in later stages due to poor efficacy or unforeseen toxicity underscore the need for a comprehensive and strategically designed in vitro evaluation cascade.[1][2] This guide provides a detailed framework for the multifaceted in vitro assessment of novel cyclopentane carboxylic acid derivatives, a chemical scaffold of significant interest in medicinal chemistry.
Authored from the perspective of a Senior Application Scientist, this document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, causality-driven progression of assays, beginning with foundational characterization and moving through primary biological screening to early safety and pharmacokinetic profiling. The core philosophy is to build a self-validating data package for each compound, enabling researchers and drug development professionals to make informed, data-driven decisions, thereby conserving resources and accelerating the journey toward viable clinical candidates.
Chapter 1: Foundational Physicochemical & Stability Profiling: The Non-Negotiable First Pass
Before any biological assessment, understanding the fundamental properties of a novel chemical entity (NCE) is paramount. Biological assays are typically conducted in aqueous buffer systems; a compound that is poorly soluble or unstable under these conditions will yield data that is, at best, misleading and, at worst, entirely artifactual. This initial phase ensures the integrity of all subsequent biological data.
Aqueous Solubility Assessment
The solubility of a compound dictates its ability to be absorbed and distributed in the body and directly impacts the reliability of in vitro assays. For cyclopentane carboxylic acid derivatives, the presence of the carboxylic acid group suggests pH-dependent solubility.
Rationale: A compound that precipitates in the assay medium will have an actual concentration far lower than the nominal concentration, leading to an underestimation of its potency (e.g., an artificially high IC50 value). Kinetic solubility assays are often employed for high-throughput screening.
Experimental Protocol: High-Throughput Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution.
-
Aqueous Buffer Addition: Add phosphate-buffered saline (PBS), pH 7.4, to each well to achieve a final DMSO concentration of 1-2%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or by measuring absorbance at ~620 nm on a plate reader.
-
Data Analysis: The solubility limit is defined as the highest concentration at which no significant precipitation is observed compared to a buffer-only control.
Lipophilicity (LogD) Determination
Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a critical determinant of its ability to cross cell membranes. It influences absorption, distribution, metabolism, and excretion (ADME). The distribution coefficient, LogD, is used for ionizable molecules like carboxylic acids, as it is pH-dependent.
Rationale: Compounds that are too hydrophilic may have poor membrane permeability, while those that are too lipophilic may exhibit poor solubility, high plasma protein binding, and non-specific toxicity. A balanced LogD is often sought.
Experimental Protocol: Shake-Flask Method for LogD7.4
-
Phase Preparation: Prepare a biphasic system of n-octanol and PBS (pH 7.4). Pre-saturate each phase with the other by mixing and allowing them to separate.
-
Compound Addition: Add a known amount of the test compound to the biphasic system.
-
Equilibration: Vigorously shake the mixture for 1-3 hours to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the compound concentration using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculation: Calculate LogD7.4 as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Chapter 2: Primary Biological Screening: Unveiling Therapeutic Potential
Once the foundational properties are understood, the next logical step is to screen for biological activity. This phase is designed to answer the fundamental question: "Does this compound have the desired biological effect?" The specific assays employed will depend on the therapeutic hypothesis for the cyclopentane carboxylic acid derivatives (e.g., anticancer, anti-inflammatory, antiviral).
Cytotoxicity and Cell Viability Assays
This is the initial and most crucial biological screen. It determines the concentration at which a compound is toxic to cells, which is the desired outcome for an anticancer agent but a liability for most other indications.[3][4] The MTT and XTT assays are colorimetric methods widely used for this purpose.[5][6][7]
Causality: These assays measure the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt (yellow MTT or XTT) to a colored formazan product (purple for MTT, orange for XTT).[6][7] The amount of formazan produced is directly proportional to the number of living cells. The XTT assay is often preferred as its formazan product is water-soluble, eliminating a solubilization step required for the MTT assay.
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Treat the cells with a range of concentrations of the cyclopentane carboxylic acid derivative (typically from 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
XTT Reagent Addition: Prepare the XTT/PMS working solution according to the manufacturer's instructions. Add 50 µL of the working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the XTT reagent.
-
Absorbance Measurement: Measure the absorbance of the wells at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Table 1: Representative Cytotoxicity Data for Novel Cyclopentane Carboxylic Acid Derivatives
| Compound ID | Target Cell Line | Incubation Time (h) | IC50 (µM) |
| CPCA-001 | A549 (Lung) | 48 | 12.5 |
| CPCA-002 | A549 (Lung) | 48 | > 100 |
| CPCA-003 | A549 (Lung) | 48 | 5.2 |
| CPCA-001 | HEK293 (Normal) | 48 | 85.7 |
| CPCA-003 | HEK293 (Normal) | 48 | 15.1 |
Target-Based Assays: Interrogating Specific Molecular Interactions
If the compounds were designed to interact with a specific molecular target, such as an enzyme or a receptor, direct biochemical or binding assays are the next logical step.
Rationale: Many drugs exert their effects by inhibiting enzymes. For instance, non-steroidal anti-inflammatory drugs (NSAIDs) inhibit cyclooxygenase (COX) enzymes.[8] An in vitro enzyme inhibition assay directly measures the ability of a compound to reduce the activity of a purified or recombinant enzyme.
Workflow: The general principle involves combining the enzyme, its substrate, and the test compound. The rate of product formation is measured and compared to a control reaction without the inhibitor.
Rationale: A significant portion of modern drugs target cell surface receptors, particularly G-protein coupled receptors (GPCRs).[9] Receptor binding assays are essential for quantifying the affinity of a compound for its target receptor.[10][11] These are typically competitive assays where the novel compound competes with a known, labeled ligand (often radiolabeled) for binding to the receptor.[12][13]
Caption: The interconnected processes of ADME in pharmacology.
Metabolism: In Vitro Metabolic Stability Assays
The liver is the primary site of drug metabolism. [14]Rapid metabolism can lead to low bioavailability and a short duration of action. Metabolic stability assays measure the rate at which a compound is broken down by metabolic enzymes.
Rationale: These assays typically use liver microsomes (which contain Phase I enzymes like cytochrome P450s) or hepatocytes (which contain both Phase I and Phase II enzymes and are considered the "gold standard"). [14][15][16]The disappearance of the parent compound over time is monitored to calculate parameters like half-life (t½) and intrinsic clearance (CLint). [14][17] Experimental Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes and phosphate buffer at 37°C.
-
Initiation: Add the test compound to the mixture. Split the mixture into two aliquots: one for the "+NADPH" reaction and one for the "-NADPH" control. Add NADPH (a required cofactor for many P450 enzymes) to the "+NADPH" tube to start the reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile) to quench the reaction.
-
Sample Processing: Centrifuge the samples to pellet the protein.
-
LC-MS/MS Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life and intrinsic clearance.
Early Toxicity: hERG Channel Inhibition Assay
Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes). [18]Regulatory agencies require hERG liability to be assessed. [19]An early in vitro screen can prevent the costly development of a cardiotoxic compound. Patch-clamp electrophysiology is the gold standard method for this assessment. [18][19]
Chapter 4: Integrated Data Analysis and Decision Making
The true power of this in vitro evaluation cascade lies not in the individual data points but in their synthesis. A successful drug candidate must possess a balanced profile of potency, permeability, metabolic stability, and safety.
The Senior Scientist's Perspective: A compound with nanomolar potency against its target is useless if it is completely metabolized in minutes or is impermeable. Conversely, a highly stable and permeable compound with no biological activity is equally uninteresting. The goal is to use the comprehensive data set to prioritize compounds for further study. For example, CPCA-003 from Table 1 shows promising cytotoxicity against the cancer cell line and a reasonable therapeutic window compared to the normal cell line, making it a more attractive candidate than CPCA-001 for further investigation. This integrated analysis, which weighs all the in vitro evidence, is the cornerstone of efficient and successful early-stage drug discovery.
Caption: A structured workflow for in vitro compound evaluation and decision-making.
References
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Methodological & Application
Application Note & Protocol: Asymmetric Synthesis of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic Acid
Introduction: The Significance of Chiral Cyclopentanoids
Substituted cyclopentane rings are ubiquitous structural motifs found in a vast array of natural products and pharmaceuticals.[1] The precise spatial arrangement of substituents on the five-membered ring is often critical for biological activity. The target molecule, cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid, represents a class of chiral building blocks where both relative (cis) and absolute stereochemistry must be rigorously controlled. Achieving this control presents a significant synthetic challenge, demanding a strategy that is both highly diastereoselective and enantioselective.
This document outlines a robust and modern approach leveraging a metal-catalyzed asymmetric conjugate addition, a cornerstone of contemporary organic synthesis, to construct the key C-C bond and set the desired stereocenters with high fidelity.[2][3] This protocol is designed for researchers in organic synthesis, drug discovery, and materials science who require access to enantiopure cyclopentanoid structures.
Strategic Overview: A Rhodium-Catalyzed Approach
The core of our synthetic strategy is the asymmetric 1,4-conjugate addition of an organoboronic acid to a cyclopentene acceptor. This method is chosen for its high efficiency, excellent stereocontrol, and broad functional group tolerance.[4] The synthesis is designed as a multi-step sequence, where each step is optimized for yield and purity, culminating in the desired target molecule.
The overall workflow involves three key transformations:
-
Preparation of the Michael Acceptor: Synthesis of a suitable cyclopentene-1-carboxylate ester.
-
Asymmetric Conjugate Addition: A Rhodium-catalyzed reaction between the Michael acceptor and 3-methylphenylboronic acid to install the aryl group and establish the cis-stereochemistry with high enantiomeric excess.
-
Final Functional Group Manipulations: Conversion of the installed aryl group to the target benzoyl moiety via oxidation, followed by saponification to yield the final carboxylic acid.
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"analytical methods for quantification of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid"
An Application Note on the Development and Validation of Analytical Methods for the Quantification of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the strategic development and validation of analytical methods for the quantification of this compound, a compound of interest in pharmaceutical research and development. Recognizing the absence of standardized public methods for this specific analyte, this document provides a first-principles approach, empowering researchers to build a robust, accurate, and precise quantification workflow from the ground up. We prioritize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for its sensitivity and selectivity, while also presenting High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a viable alternative for specific applications. The protocols herein are grounded in established regulatory guidelines from the FDA and ICH, ensuring the generated data meets the highest standards of scientific integrity required for drug development.
Introduction and Strategic Overview
The quantification of novel chemical entities is a cornerstone of drug discovery and development. Accurate measurement of a compound like this compound in various biological and chemical matrices is critical for pharmacokinetic, toxicokinetic, and formulation studies. The unique structure, featuring a carboxylic acid moiety and a benzoyl group, dictates a specific set of analytical challenges and opportunities.
This document serves as a detailed protocol and application note for establishing a validated analytical method. Our primary focus will be on an LC-MS/MS-based approach due to its superior sensitivity and specificity, which is often required for bioanalytical studies. An alternative HPLC-UV method will also be discussed for applications where higher concentrations are expected, such as in process chemistry or formulation analysis.
Pre-Analytical Considerations & Physicochemical Profiling
A successful analytical method is built upon a fundamental understanding of the analyte's chemical properties. Before commencing method development, it is crucial to determine or estimate key physicochemical parameters of this compound.
-
pKa (Acid Dissociation Constant): The carboxylic acid group will have a pKa typically in the range of 4-5. This is the most critical parameter as it dictates the compound's charge state at a given pH. For effective reversed-phase chromatography, the mobile phase pH should be set at least 1.5-2 units below the pKa to ensure the molecule is in its neutral, more retentive form.
-
LogP (Partition Coefficient): The LogP value indicates the hydrophobicity of the molecule. The benzoyl and cyclopentane rings suggest a moderately hydrophobic compound, making it well-suited for retention on C18 or similar reversed-phase columns.
-
Solubility: Determining the solubility in various organic solvents (e.g., Methanol, Acetonitrile, DMSO) and aqueous buffers is essential for preparing stock solutions, standards, and choosing appropriate extraction solvents.
A summary of these considerations is presented in the table below.
| Parameter | Predicted Property | Implication for Method Development |
| pKa | ~4.5 (Carboxylic Acid) | Mobile phase pH should be ~2.5-3.0 to ensure neutrality and good retention. |
| LogP | Moderately High | Suitable for C18 reversed-phase chromatography. Influences choice of extraction solvent. |
| UV Chromophore | Yes (Benzoyl group) | Allows for detection by HPLC-UV, likely with a λmax around 240-260 nm. |
| Ionization | High (Carboxylic Acid) | Excellent candidate for Electrospray Ionization (ESI) in negative mode [M-H]⁻. |
Primary Method: LC-MS/MS for High-Sensitivity Quantification
For demanding applications requiring low detection limits, such as the analysis of plasma or tissue samples, LC-MS/MS is the method of choice. The strategy involves optimizing the chromatographic separation, the mass spectrometric detection, and the sample extraction process to achieve maximum sensitivity and robustness.
Workflow for LC-MS/MS Method Development
Caption: LC-MS/MS method development workflow.
Protocol 3.1: Mass Spectrometer Tuning and Optimization
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in methanol or acetonitrile to prepare a 1 mg/mL stock solution.
-
Direct Infusion: Dilute the stock solution to approximately 1 µg/mL in 50:50 acetonitrile:water. Infuse this solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization Mode Selection: Given the acidic proton, operate the mass spectrometer in negative Electrospray Ionization (ESI-) mode. Scan the full mass range (e.g., m/z 100-400) to find the deprotonated parent molecule, [M-H]⁻.
-
MRM Transition Optimization:
-
Select the [M-H]⁻ ion as the precursor ion for fragmentation (MS1).
-
Perform a product ion scan (MS2) by fragmenting the precursor ion with varying Collision Energy (CE) values.
-
Identify 2-3 stable, high-intensity product ions. The transition from the precursor ion to the most abundant product ion will serve as the primary "quantifier," while the second transition will be the "qualifier" for confirmation.
-
Protocol 3.2: Chromatographic Method
-
Column Selection: A C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a suitable starting point due to the analyte's predicted hydrophobicity.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid (pH ≈ 2.7). This ensures the carboxylic acid is protonated and uncharged.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Elution: A gradient is recommended to ensure a sharp peak shape and efficient elution.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Gradient Profile:
-
0.0 min: 20% B
-
0.5 min: 20% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 20% B
-
6.0 min: 20% B (Re-equilibration)
-
-
-
Injection Volume: 5 µL.
Protocol 3.3: Sample Preparation (Human Plasma)
A protein precipitation (PPT) followed by solid-phase extraction (SPE) is a robust method for cleaning complex biological samples.
-
Protein Precipitation: To 100 µL of plasma sample/standard/QC, add 300 µL of cold acetonitrile containing the internal standard (e.g., a structurally similar, stable-isotope-labeled version of the analyte).
-
Vortex & Centrifuge: Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Solid-Phase Extraction (SPE):
-
Cartridge: Use a mixed-mode anion exchange SPE cartridge.
-
Condition: Wash cartridge with 1 mL Methanol, then 1 mL Water.
-
Load: Load the supernatant from the PPT step.
-
Wash: Wash with 1 mL of 5% Methanol in water to remove polar impurities.
-
Elute: Elute the analyte with 1 mL of 5% Formic Acid in Methanol. The acid neutralizes the charged carboxylic acid, releasing it from the sorbent.
-
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (80:20 Water:Acetonitrile with 0.1% Formic Acid).
Protocol 3.4: Method Validation (ICH M10 Guidelines)
The developed method must be validated to ensure it is fit for purpose. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Purpose |
| Linearity | r² ≥ 0.99 | Demonstrates a proportional response to concentration. |
| Accuracy (RE%) | Within ±15% (±20% at LLOQ) | How close the measured value is to the true value. |
| Precision (CV%) | ≤15% (≤20% at LLOQ) | Measures the reproducibility of the results. |
| LLOQ | S/N > 10, with acceptable accuracy/precision. | The lowest concentration that can be reliably quantified. |
| Selectivity | No significant interfering peaks at the analyte's retention time. | Ensures the signal is from the analyte only. |
| Matrix Effect | CV of matrix factor should be ≤15%. | Assesses the ion suppression or enhancement from the biological matrix. |
| Stability | Analyte concentration within ±15% of nominal. | Confirms analyte does not degrade during sample handling and storage. |
Alternative Method: HPLC-UV for Higher Concentration Analysis
For applications not requiring picogram-level sensitivity (e.g., quality control of a drug substance, formulation analysis), HPLC-UV is a cost-effective and robust alternative. The benzoyl group in the analyte provides a strong chromophore for UV detection.
Workflow for HPLC-UV Method Development
Application Notes & Protocols for the Medicinal Chemistry Investigation of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid (cMBCA)
Introduction: Rationale for Investigation
cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid (cMBCA) is a novel chemical entity (NCE) characterized by a cyclopentane carboxylic acid scaffold linked to a 3-methylbenzoyl moiety. While direct biological data for cMBCA is not available in the public domain, its structure contains key pharmacophoric features common to a well-established class of anti-inflammatory agents.
Specifically, the presence of a carboxylic acid group, which can serve as a crucial anchoring point, and a bulky, lipophilic aromatic region suggests a high probability of interaction with the cyclooxygenase (COX) family of enzymes.[1][2] Many non-steroidal anti-inflammatory drugs (NSAIDs) utilize a similar arrangement to competitively inhibit the conversion of arachidonic acid to pro-inflammatory prostaglandins.[3][4] The cyclopentane ring introduces a specific three-dimensional conformation that may afford unique selectivity or potency profiles.[5][6]
These application notes provide a comprehensive, step-by-step framework for the initial characterization, in vitro profiling, and preclinical evaluation of cMBCA as a potential COX inhibitor. The protocols are based on established, validated methodologies in medicinal chemistry and pharmacology.
Physicochemical Characterization and Quality Control
Objective: To confirm the identity, purity, and key physicochemical properties of synthesized cMBCA before biological evaluation.
Rationale: Biological assay results are only reliable if the test compound is of known identity and high purity. Impurities can lead to false positives, inaccurate potency measurements, or off-target effects.
Protocol 2.1: Identity and Purity Assessment by LC-MS and NMR
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Acceptance Criteria: Purity ≥95% by peak area.
-
-
Mass Spectrometry (MS):
-
Method: Electrospray Ionization (ESI) in negative mode to detect the deprotonated molecule [M-H]⁻.
-
Expected Mass: For C₁₄H₁₆O₃, the molecular weight is 232.27 g/mol . The expected [M-H]⁻ ion is m/z 231.10.
-
Action: Confirm that the major HPLC peak corresponds to the expected mass.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Spectra: Acquire ¹H NMR and ¹³C NMR.
-
Analysis: Confirm the presence of all expected protons and carbons, including signals for the aromatic ring, methyl group, cyclopentane ring, and the carboxylic acid proton. Verify the cis stereochemistry through analysis of coupling constants (J-values) between the protons at C1 and C2 of the cyclopentane ring.
-
Protocol 2.2: Aqueous Solubility Determination
-
Prepare a stock solution of cMBCA in DMSO (e.g., 10 mM).
-
Add aliquots of the stock solution to phosphate-buffered saline (PBS) at pH 7.4 to create a range of concentrations.
-
Shake the solutions at room temperature for 24 hours to reach equilibrium.
-
Centrifuge to pellet any precipitate.
-
Analyze the supernatant by HPLC-UV (as in Protocol 2.1) against a standard curve to determine the concentration of dissolved cMBCA.
In Vitro Pharmacology: Targeting the COX Pathway
Hypothesized Mechanism of Action: cMBCA acts as a competitive inhibitor of COX-1 and/or COX-2, blocking the synthesis of Prostaglandin E2 (PGE₂).
Caption: Hypothesized inhibition of the COX pathway by cMBCA.
Protocol 3.1: Enzymatic COX-1/COX-2 Inhibition Assay
This protocol measures the direct inhibitory effect of cMBCA on purified COX enzymes.[3][7][8]
-
Reagents:
-
Purified human recombinant COX-1 and COX-2 enzymes.
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, with hematin and EDTA).
-
Arachidonic acid (substrate).
-
Fluorometric probe (e.g., Amplex™ Red).
-
Reference inhibitors: Indomethacin (non-selective) and Celecoxib (COX-2 selective).
-
-
Procedure (96-well plate format):
-
Prepare serial dilutions of cMBCA and reference inhibitors in DMSO, then dilute into Assay Buffer.
-
To each well, add 20 µL of diluted compound or vehicle (DMSO control).
-
Add 20 µL of either COX-1 or COX-2 enzyme solution to appropriate wells.
-
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Immediately add 50 µL of the fluorometric probe solution.
-
Measure fluorescence kinetically for 10-20 minutes using a plate reader (Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Normalize rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot percent inhibition versus log[concentration] and fit to a four-parameter logistic equation to determine the IC₅₀ value for each enzyme.
-
Calculate the COX-2 Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
Protocol 3.2: Cell-Based Prostaglandin E₂ (PGE₂) Production Assay
This protocol confirms the activity of cMBCA in a cellular context, which is more physiologically relevant.[9][10]
-
Cell Line: RAW 264.7 murine macrophages or human whole blood.
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Remove media and replace with fresh media containing serial dilutions of cMBCA or reference drugs. Incubate for 1 hour.
-
Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubate for 18-24 hours at 37°C.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE₂ in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.[11][12][13]
-
-
Data Analysis:
-
Generate a standard curve for PGE₂.
-
Calculate the PGE₂ concentration for each sample.
-
Plot percent inhibition of PGE₂ production versus log[concentration] to determine the cellular IC₅₀ value.
-
| Hypothetical Data Summary for cMBCA | |||
| Assay | Parameter | cMBCA (Value) | Celecoxib (Reference) |
| COX-1 Enzymatic Assay | IC₅₀ | 15.2 µM | >30 µM |
| COX-2 Enzymatic Assay | IC₅₀ | 0.65 µM | 0.30 µM |
| Calculated Selectivity | COX-2 SI | ~23 | >100 |
| RAW 264.7 PGE₂ Assay | IC₅₀ | 1.1 µM | 0.55 µM |
In Vitro DMPK Profiling
Objective: To assess the drug-like properties of cMBCA. Poor pharmacokinetic properties are a major cause of failure in drug development.[14][15][16]
Caption: Standard workflow for early DMPK assessment.
Protocol 4.1: Metabolic Stability in Liver Microsomes
-
Reagents: Pooled human or rat liver microsomes (HLM or RLM), NADPH regenerating system, PBS pH 7.4.
-
Procedure:
-
Pre-warm microsome solution and NADPH system to 37°C.
-
Add cMBCA (final concentration ~1 µM) to the microsome solution.
-
Initiate the reaction by adding the NADPH system.
-
Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min).
-
Stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge to pellet protein, and analyze the supernatant by LC-MS to quantify the remaining cMBCA.
-
-
Data Analysis:
-
Plot the natural log of the percent of cMBCA remaining vs. time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Protocol 4.2: Plasma Protein Binding (PPB)
-
Method: Rapid Equilibrium Dialysis (RED).
-
Procedure:
-
Add cMBCA to plasma (human or rat) and place in the sample chamber of the RED device.
-
Add PBS to the buffer chamber.
-
Incubate at 37°C with shaking for 4-6 hours.
-
After incubation, take samples from both chambers and determine the concentration of cMBCA by LC-MS.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) = [Concentration in buffer] / [Concentration in plasma].
-
Percent bound = (1 - fu) * 100.
-
In Vivo Efficacy Model
Objective: To determine if cMBCA can reduce inflammation in a live animal model.
Protocol 5.1: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a standard for evaluating acute anti-inflammatory activity.[17][18][19]
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Procedure:
-
Acclimate animals for at least 3 days.
-
Group animals (n=6-8 per group): Vehicle control, cMBCA (e.g., 3, 10, 30 mg/kg), and positive control (e.g., Indomethacin, 10 mg/kg).
-
Measure the baseline paw volume of the right hind paw using a plethysmometer.
-
Administer the test compounds orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% λ-carrageenan solution into the sub-plantar surface of the right hind paw.[20]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the paw edema (mL) = (Paw volume at time t) - (Baseline paw volume).
-
Calculate the percent inhibition of edema for each treated group compared to the vehicle group at each time point.
-
% Inhibition = [(Edema_vehicle - Edema_treated) / Edema_vehicle] * 100
-
Analyze data for statistical significance using ANOVA followed by a post-hoc test.
-
Conclusion and Next Steps
This document outlines a logical and robust screening cascade for the initial investigation of cMBCA as a potential anti-inflammatory agent targeting COX enzymes. Positive results, such as potent and selective COX-2 inhibition in vitro and significant efficacy in the in vivo paw edema model, would warrant further investigation. Subsequent steps would include full pharmacokinetic studies, evaluation in chronic inflammation models (e.g., collagen-induced arthritis), and preliminary safety toxicology assessments.
References
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A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. MDPI. Available at: [Link]
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Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. PubMed. Available at: [Link]
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In Vitro ADME. Selvita. Available at: [Link]
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. Available at: [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC - NIH. Available at: [Link]
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The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC - NIH. Available at: [Link]
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An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. Available at: [Link]
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Structural and Functional Basis of Cyclooxygenase Inhibition. ACS Publications. Available at: [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]
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Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. ACS Publications. Available at: [Link]
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Synthesis and pharmacological evaluation of novel 1-(2-(benzoyl-substituted-2-phenyl-1H-indol-5-carbony) hydrazinyloxy) vinyl nitrate derivatives as potent non-ulcerogenic, analgesic and anti-inflammatory agents. PubMed. Available at: [Link]
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ADME of Biologics—What Have We Learned from Small Molecules? PMC - NIH. Available at: [Link]
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Introduction to COX Inhibitors. Taylor & Francis Online. Available at: [Link]
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COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
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Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC - NIH. Available at: [Link]
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Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. PubMed. Available at: [Link]
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Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]
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Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. ResearchGate. Available at: [Link]
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Cyclooxygenase-2 inhibitor. Wikipedia. Available at: [Link]
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In Vitro ADME. BioDuro. Available at: [Link]
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Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. Available at: [Link]
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Dual-target inhibitors based on COX-2: a review from medicinal chemistry perspectives. Future Medicinal Chemistry. Available at: [Link]
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Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ChemMedChem. Available at: [Link]
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In Vitro ADME Assays and Services. Charles River Laboratories. Available at: [Link]
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κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available at: [Link]
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Synthesis and biological activity of cis-(3aR)-(-)-2,3,3a,4,5,9b-hexahydro- 3-propyl-1H-benz[e]indole-9-carboxamide: a potent and selective 5-HT1A receptor agonist with good oral availability. PubMed. Available at: [Link]
- US4683089A - Cyclopropane carboxylic acid derivatives. Google Patents.
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Application Notes & Protocols: cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid as a Novel Scaffold for Drug Design
Introduction: Unlocking the Potential of a Novel Scaffold
In the landscape of medicinal chemistry, the discovery and validation of novel molecular scaffolds are paramount to expanding the boundaries of druggable chemical space.[] The cyclopentane ring, a common motif in natural products and synthetic drugs, offers a compelling blend of conformational flexibility and the ability to project substituents into precise three-dimensional orientations.[2][3] This document introduces cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid as a promising, underexplored scaffold for fragment-based and traditional drug discovery campaigns.
While direct biological data for this specific molecule is sparse, its structural features present a compelling starting point for a rational drug design program. The scaffold combines:
-
A rigidified cis-1,2-disubstituted cyclopentane core , which serves to orient the other functional groups in a defined spatial arrangement, potentially reducing the entropic penalty upon binding to a target.
-
A carboxylic acid moiety , a well-established pharmacophore capable of forming critical hydrogen-bonding and electrostatic interactions with biological targets.[4][5]
-
A 3-methylbenzoyl group , which provides a modifiable aromatic surface for establishing hydrophobic and van der Waals interactions, with the methyl group offering a subtle steric and electronic handle.
This guide provides a comprehensive, prospective framework for researchers and drug development professionals. It outlines the strategic synthesis, derivatization, and a systematic screening workflow to unlock the therapeutic potential of this scaffold. The protocols herein are based on established, robust methodologies in medicinal chemistry, adapted to provide a clear path from initial concept to lead optimization.
Part 1: Scaffold Synthesis and Library Design Strategy
A successful drug discovery campaign begins with a robust and flexible synthetic route that allows for the creation of a diverse library of analogues. This enables the systematic exploration of the structure-activity relationship (SAR).[6][7][8]
Proposed Synthesis of the Core Scaffold
The synthesis of cis-1,2-disubstituted cyclopentane derivatives can be achieved through various stereoselective methods.[9] A plausible, multi-step synthesis for the title compound is outlined below, starting from commercially available materials.
Protocol 1.1: Synthesis of this compound
-
Step 1: Diels-Alder Cycloaddition: React cyclopentadiene with a suitable dienophile to establish the cyclopentene ring system.
-
Step 2: Oxidative Cleavage: Perform ozonolysis or dihydroxylation followed by oxidative cleavage of the resulting alkene to yield a cis-dialdehyde or dicarboxylic acid intermediate.
-
Step 3: Mono-protection and Functionalization: Selectively protect one of the functional groups, followed by conversion of the other to a suitable precursor for the benzoyl group (e.g., an organometallic reagent).
-
Step 4: Friedel-Crafts Acylation or Equivalent: React the intermediate from Step 3 with m-toluoyl chloride or a related activated species to install the 3-methylbenzoyl group.
-
Step 5: Deprotection and Purification: Remove the protecting group to reveal the carboxylic acid. Purify the final product via column chromatography or recrystallization. Characterize thoroughly using ¹H NMR, ¹³C NMR, and mass spectrometry.
Rationale: This synthetic approach is designed to control the cis stereochemistry early in the sequence, which is a critical feature of the scaffold.
Library Derivatization Strategy
To effectively probe the SAR, a library of analogues should be designed to explore modifications at three key positions: the carboxylic acid, the benzoyl ring, and the cyclopentane core itself.
-
Vector 1 (Carboxylic Acid Modification): The carboxylic acid is a prime candidate for modification to improve pharmacokinetic properties (e.g., cell permeability) or to explore alternative binding interactions.[10][11][12] Strategies include:
-
Amidation: Coupling with a diverse panel of primary and secondary amines to introduce new hydrogen bond donors/acceptors and hydrophobic groups.
-
Esterification: Formation of simple alkyl or aryl esters to create prodrugs.[13]
-
Bioisosteric Replacement: Replacing the carboxylic acid with known bioisosteres like tetrazoles, hydroxamic acids, or sulfonamides can modulate acidity and physicochemical properties.[4][5][14]
-
-
Vector 2 (Benzoyl Ring Modification): The aromatic ring is an ideal handle for exploring hydrophobic and aromatic interactions within a target's binding pocket. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose.[15][16][17]
-
Synthesize a boronic acid or ester derivative of the scaffold (or an appropriate precursor).
-
Couple with a wide range of aryl and heteroaryl halides to introduce diverse aromatic systems.
-
-
Vector 3 (Cyclopentane Core Modification): While more synthetically challenging, modifications to the cyclopentane ring can explore the impact of rigidity and substituent positioning.[18] This is a later-stage strategy for lead optimization.
The following diagram illustrates the proposed diversification strategy.
Caption: Library diversification strategy for the scaffold.
Part 2: Proposed Target Classes and Screening Workflow
The structural features of the scaffold suggest potential interactions with several important classes of drug targets. A systematic screening funnel is essential to identify and validate hits efficiently.
Hypothetical Target Classes
-
Protein Kinases: The scaffold's ability to present hydrogen bond donors/acceptors and a hydrophobic surface makes it a candidate for inhibiting the ATP-binding site of protein kinases, a major target class in oncology and immunology.[19]
-
G-Protein Coupled Receptors (GPCRs): Many small molecule GPCR modulators contain a carboxylic acid to interact with basic residues (e.g., Lys, Arg) in the binding pocket. The cyclopentane core can position the benzoyl group to access hydrophobic sub-pockets.
-
Nuclear Receptors: These ligand-activated transcription factors often possess large, hydrophobic ligand-binding domains where the benzoyl group could anchor, while the carboxylic acid could interact with polar residues at the pocket's entrance.
Integrated Screening Funnel
A tiered approach ensures that resources are focused on the most promising compounds. The workflow progresses from high-throughput biochemical assays to more complex, physiologically relevant cellular models.[20]
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Application Notes and Protocols for the Esterification of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid
Introduction
Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a cornerstone transformation in organic synthesis, pivotal in the development of pharmaceuticals, fragrances, and materials.[1] The substrate in focus, cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid, presents unique challenges due to its structural complexity and potential for steric hindrance around the carboxylic acid moiety. This guide provides detailed protocols for three robust esterification methods—Fischer-Speier Esterification, Steglich Esterification, and an Acid Chloride-mediated approach—offering researchers a comprehensive toolkit to tackle this and similar transformations. The selection of a particular method will depend on the specific alcohol used, the scale of the reaction, and the presence of other functional groups in the starting materials.
I. Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach
Fischer-Speier esterification is a well-established, acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] It is often carried out using a large excess of the alcohol to drive the equilibrium towards the product ester, in accordance with Le Châtelier's principle.[3] For substrates that are not sensitive to strong acids, this method is cost-effective, particularly on a large scale.[4]
Mechanism & Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism.[3] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester.[4] All steps in the Fischer esterification are reversible.[3][4] To favor product formation, water is typically removed as it is formed, often by azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus.[5][6]
Experimental Protocol: Fischer-Speier Esterification
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous solvent (e.g., toluene, or excess alcohol)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using a co-solvent), add this compound (1.0 eq).
-
Add the alcohol (at least 10 equivalents if used as the solvent, or 1.5-2.0 equivalents if using a co-solvent like toluene).
-
Slowly and cautiously add the acid catalyst (e.g., concentrated H₂SO₄, 0.1 eq) to the stirred reaction mixture.[6]
-
Heat the mixture to reflux and maintain for 2-20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6][7]
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an excess of alcohol was used, remove it under reduced pressure.[6]
-
Dilute the residue with an organic solvent for extraction (e.g., ethyl acetate) and wash with water.[8]
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst and any unreacted carboxylic acid.[6][7] Note the evolution of CO₂ gas.[9]
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.[6]
-
Purify the crude product by column chromatography or distillation.[7][9]
Workflow for Fischer-Speier Esterification
Caption: Fischer-Speier Esterification Workflow
Data Summary: Fischer-Speier Esterification
| Parameter | Condition | Rationale |
| Stoichiometry | Alcohol in large excess (e.g., as solvent) | Shifts equilibrium towards product formation.[4] |
| Catalyst | H₂SO₄ or p-TsOH (0.1 eq) | Protonates the carbonyl to activate the carboxylic acid.[5] |
| Temperature | Reflux (60-110 °C) | Provides activation energy for the reaction.[2] |
| Reaction Time | 2-20 hours | Dependent on substrate reactivity and steric hindrance. |
| Work-up | NaHCO₃ wash | Neutralizes acidic components.[7] |
| Purification | Distillation or Chromatography | Removes impurities and unreacted starting materials.[10] |
II. Steglich Esterification: Mild Conditions for Sensitive Substrates
The Steglich esterification is a powerful method that utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[11] This reaction is particularly advantageous for substrates that are sensitive to acidic conditions or are sterically hindered.[12][13] The reaction proceeds under mild, often room temperature, conditions.[11]
Mechanism & Rationale
The carboxylic acid reacts with the carbodiimide (e.g., DCC) to form a highly reactive O-acylisourea intermediate.[13] In the presence of DMAP, this intermediate is intercepted to form an even more reactive N-acylpyridinium species.[12] The alcohol then attacks this activated intermediate, yielding the ester and the urea byproduct (e.g., N,N'-dicyclohexylurea, DCU). DCU is poorly soluble in most organic solvents and can often be removed by filtration.[14] The use of DMAP as a catalyst is crucial for efficient esterification and to suppress the formation of the N-acylurea side product.[15]
Experimental Protocol: Steglich Esterification
Materials:
-
This compound
-
Alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Dilute HCl (e.g., 1 M)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in the same solvent dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU and wash the solid with a small amount of the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Redissolve the residue in an extraction solvent like ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl (to remove excess DMAP), saturated NaHCO₃ solution (to remove any unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography.
Workflow for Steglich Esterification
Caption: Steglich Esterification Workflow
Data Summary: Steglich Esterification
| Parameter | Condition | Rationale |
| Stoichiometry | Acid:Alcohol:DCC:DMAP ≈ 1:1.2:1.1:0.1 | Near-equimolar amounts are effective. |
| Coupling Agent | DCC, DIC, or EDC | Activates the carboxylic acid by forming an O-acylisourea.[16] |
| Catalyst | DMAP | Accelerates the reaction and suppresses side-product formation.[1] |
| Temperature | 0 °C to Room Temperature | Mild conditions preserve sensitive functional groups.[11] |
| Byproduct | Dicyclohexylurea (DCU) | Insoluble in many solvents, allowing for easy removal by filtration.[14] |
| Purification | Filtration followed by Chromatography | Removes the urea byproduct and other impurities. |
III. Acid Chloride-Mediated Esterification: A High-Reactivity Route
For particularly unreactive or sterically hindered alcohols, conversion of the carboxylic acid to a highly reactive acid chloride intermediate is an effective strategy.[3] This two-step process involves first forming the acid chloride, which is then reacted with the alcohol, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Mechanism & Rationale
Carboxylic acids can be converted to acid chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[17][18] With thionyl chloride, the hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is a good leaving group.[19] Subsequent nucleophilic attack by chloride ion yields the acid chloride, with gaseous byproducts SO₂ and HCl, which drives the reaction to completion.[18] The resulting acid chloride is a potent electrophile that reacts readily with alcohols, even those that are poor nucleophiles, to form the ester.
Experimental Protocol: Acid Chloride Formation and Esterification
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous solvent (e.g., DCM, toluene)
-
Alcohol
-
Non-nucleophilic base (e.g., pyridine, triethylamine)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Dilute aqueous acid (e.g., 1 M HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
Step 1: Acid Chloride Formation
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add an excess of thionyl chloride (e.g., 2-5 eq), which can also serve as the solvent, or dissolve the acid in an anhydrous solvent like DCM and add thionyl chloride (1.5 eq).
-
Optionally, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux gently (typically 40-80 °C) for 1-3 hours. The reaction should be performed in a well-ventilated fume hood as SO₂ and HCl gases are evolved.[18]
-
After the reaction is complete, carefully remove the excess thionyl chloride by distillation or under reduced pressure (co-evaporating with toluene can help remove final traces). The crude acid chloride is often used directly in the next step.
Step 2: Esterification
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve the alcohol (1.0-1.2 eq) and a non-nucleophilic base like pyridine or triethylamine (1.5 eq) in the same anhydrous solvent.
-
Slowly add the alcohol/base solution to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with an extraction solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with water, dilute HCl (to remove the base), saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to give the crude ester.
-
Purify the product by column chromatography.
Workflow for Acid Chloride-Mediated Esterification
Caption: Acid Chloride-Mediated Esterification Workflow
Data Summary: Acid Chloride-Mediated Esterification
| Parameter | Condition | Rationale |
| Activating Agent | Thionyl chloride (SOCl₂) | Converts the carboxylic acid to a highly reactive acid chloride.[20] |
| Base | Pyridine or Triethylamine | Scavenges the HCl byproduct generated during esterification. |
| Temperature | Step 1: Reflux; Step 2: 0 °C to RT | Step 1 requires heat for activation; Step 2 is typically fast at RT. |
| Reaction Time | Step 1: 1-3h; Step 2: 1-4h | Generally faster than direct esterification methods. |
| Work-up | Aqueous acid/base washes | Removes the amine base and other water-soluble impurities. |
| Advantages | Effective for hindered substrates and unreactive alcohols. | The high reactivity of the acid chloride drives the reaction.[18] |
IV. Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield (Fischer) | Incomplete reaction (equilibrium). | Use a larger excess of alcohol; ensure efficient water removal with a Dean-Stark trap.[5] |
| Low Yield (Steglich) | Inactive DCC/EDC (hydrolyzed). | Use fresh, high-purity carbodiimide. |
| Steric hindrance. | Increase reaction time or slightly elevate the temperature (e.g., to 40 °C). | |
| Side Product (Steglich) | N-acylurea formation. | Ensure a sufficient catalytic amount of DMAP is used; add DCC slowly at 0 °C.[13] |
| Incomplete Reaction (Acid Chloride) | Impure acid chloride. | Ensure complete removal of excess SOCl₂ before adding the alcohol. |
| Difficult Purification | Persistent DCU (Steglich). | Try switching to DIC, which forms a more soluble diisopropylurea byproduct.[1] |
| Emulsion during work-up. | Add more brine to the aqueous layer to break the emulsion. |
V. Safety Considerations
-
Strong Acids (H₂SO₄): Corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Always add acid to the solvent slowly.
-
Thionyl Chloride (SOCl₂): Toxic and corrosive. Reacts violently with water. Handle only in a well-ventilated fume hood.[18]
-
DCC: A potent skin sensitizer. Avoid inhalation and skin contact.
-
Pyridine: Flammable, harmful if swallowed or inhaled. Has a strong, unpleasant odor. Use in a fume hood.
-
Solvents (DCM, Toluene, etc.): Flammable and/or toxic. Handle with appropriate safety precautions.
References
-
B. Neises, W. Steglich. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed., 1978, 17, 522-524. Available from: [Link]
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Chemistry Steps. Fischer Esterification. Available from: [Link]
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Grokipedia. Steglich esterification. Available from: [Link]
-
Master Organic Chemistry. Fischer Esterification. Available from: [Link]
-
Organic Chemistry Portal. Steglich Esterification. Available from: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]
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Organic Chemistry Portal. Fischer Esterification. Available from: [Link]
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Organic Synthesis. Mitsunobu reaction. Available from: [Link]
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Organic Chemistry. Mitsunobu Reaction. Available from: [Link]
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Ausetute.com.au. Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Available from: [Link]
-
Wikipedia. Steglich esterification. Available from: [Link]
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Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. Available from: [Link]
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NIH. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available from: [Link]
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SynArchive. Steglich Esterification. Available from: [Link]
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Coach Benner. Synthesis, Isolation, and Purification of an Ester. Available from: [Link]
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Organic Chemistry Data. Acid to Ester - Common Conditions. Available from: [Link]
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OperaChem. Fischer Esterification-Typical Procedures. Available from: [Link]
-
Wikipedia. Fischer–Speier esterification. Available from: [Link]
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Wikipedia. Carbodiimide. Available from: [Link]
- Google Patents. US4304925A - Process for purifying esters.
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HSCprep. Fisher Esterification: Synthesis and Purification of Esters. Available from: [Link]
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Aapptec Peptides. Coupling Reagents. Available from: [Link]
-
Taylor & Francis. Carbodiimide – Knowledge and References. Available from: [Link]
-
Jordan, Andrew; Whymark, Kyran D.; Sydenham, Jack; Sneddon, Helen F. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chem., 2021, 23 (17), 6405–6413. Available from: [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available from: [Link]
-
Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. Available from: [Link]
-
ACS Publications. A New Method for the Esterification of Certain Sterically Hindered Acids. Available from: [Link]
-
Chemguide. preparation of acyl chlorides (acid chlorides). Available from: [Link]
-
Khan Academy. Acid chloride formation. Available from: [Link]
-
Scilit. Esterification of sterically hindered acids and alcohols in fluorous media. Available from: [Link]
-
Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. Available from: [Link]
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"application of GC/MS for the analysis of cyclopentane carboxylic acid derivatives"
Abstract
This technical guide provides a comprehensive framework for the analysis of cyclopentane carboxylic acid and its derivatives using Gas Chromatography-Mass Spectrometry (GC/MS). Cyclopentane carboxylic acid derivatives are significant in various fields, including pharmaceuticals and geochemistry, necessitating robust and reliable analytical methods. Due to their inherent polarity and low volatility, direct GC/MS analysis is challenging. This note details two effective derivatization strategies—silylation and methylation—to enhance analyte volatility and thermal stability. We present validated, step-by-step protocols for sample preparation, derivatization, and GC/MS analysis, alongside expert insights into the rationale behind key experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate methods for the quantification of these important compounds.
Introduction: The Analytical Imperative
Cyclopentane carboxylic acids and their analogues are foundational structural motifs in a multitude of biologically active molecules and geochemical markers.[1] In the pharmaceutical industry, they serve as crucial building blocks for synthesizing novel therapeutics. In environmental and petroleum geochemistry, they are part of a complex group of compounds known as naphthenic acids, which are monitored for their environmental impact.[2][3]
The analytical challenge presented by these compounds lies in their physicochemical properties. The carboxylic acid functional group imparts high polarity and the capacity for hydrogen bonding, leading to low volatility and poor thermal stability.[4][5] Direct injection into a gas chromatograph typically results in poor peak shape, low sensitivity, and potential decomposition within the heated injector.[6]
To overcome these limitations, chemical derivatization is an essential prerequisite for successful GC/MS analysis.[4] This process transforms the polar carboxyl group into a less polar, more volatile, and thermally stable ester. This guide will focus on two of the most reliable and widely adopted derivatization techniques:
-
Silylation: The replacement of the acidic proton with a trimethylsilyl (TMS) group.
-
Methylation: The conversion of the carboxylic acid to its methyl ester.
By converting the analyte to a more "GC-amenable" form, we can achieve sharp chromatographic peaks, low detection limits, and reproducible quantification. This application note provides the detailed protocols and scientific rationale necessary to implement these methods effectively.
Foundational Strategy: The Analytical Workflow
A successful analysis is built upon a sequence of logical, validated steps. Each stage is designed to isolate the analytes of interest, prepare them for analysis, and ensure the data generated is both accurate and reproducible. The workflow described herein is a self-validating system, incorporating quality control at each critical juncture.
Figure 2: Silylation of cyclopentane carboxylic acid using BSTFA.
Protocol 4.2: Methylation to Methyl Esters
Methylation, specifically using Boron Trifluoride-Methanol (BF₃-MeOH), is an effective method for converting carboxylic acids to their corresponding methyl esters. This is a form of Fischer esterification catalyzed by a strong Lewis acid.
Materials:
-
Dried sample extract
-
14% BF₃-Methanol solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Hexane
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block
Step-by-Step Protocol:
-
Reagent Addition: Add 200 µL of 14% BF₃-Methanol solution to the dried sample extract.
-
Reaction: Tightly cap the vial and heat at 60°C for 15 minutes.
-
Neutralization & Extraction: After cooling, add 1 mL of saturated NaHCO₃ solution to neutralize the excess acid, followed by 1 mL of hexane.
-
Mixing: Vortex for 1 minute to extract the methyl ester into the hexane layer.
-
Phase Separation: Allow the layers to separate.
-
Collection: Carefully transfer the upper hexane layer to a clean GC vial for analysis.
GC/MS Instrumental Parameters
Proper configuration of the GC/MS system is critical for achieving good separation and sensitive detection. The following parameters provide a robust starting point for the analysis of both TMS and methyl esters of cyclopentane carboxylic acid derivatives.
| Parameter | GC Conditions | MS Conditions |
| Instrument | Agilent 8890 GC or equivalent | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | Ionization Mode |
| Injection Volume | 1 µL | Ion Source Temp. |
| Inlet Temperature | 250°C | Quadrupole Temp. |
| Injection Mode | Splitless | Transfer Line Temp. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Scan Range |
| Oven Program | Initial: 60°C (hold 2 min) | Acquisition Mode |
| Ramp 1: 10°C/min to 200°C | Solvent Delay | |
| Ramp 2: 25°C/min to 300°C (hold 5 min) |
Data Analysis and Interpretation
Data analysis involves identifying the target analyte peak by its retention time and confirming its identity through its mass spectrum. Quantification is typically performed using Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.
Expected Mass Spectra
A. Trimethylsilyl (TMS) Ester of Cyclopentane Carboxylic Acid
-
Molecular Formula: C₉H₁₈O₂Si
-
Molecular Weight: 186.32
-
Key Fragments (m/z):
-
171 [M-15]⁺: Loss of a methyl group from the TMS moiety. This is a common and often abundant fragment for TMS derivatives. [7] * 117 [COOTMS]⁺: Fragment corresponding to the trimethylsilyl carboxylate group.
-
73 [Si(CH₃)₃]⁺: The trimethylsilyl cation, a hallmark of TMS derivatives. [7] * 69 [C₅H₉]⁺: The cyclopentyl cation, resulting from cleavage of the ester bond.
-
B. Methyl Ester of Cyclopentane Carboxylic Acid
-
Molecular Formula: C₇H₁₂O₂
-
Molecular Weight: 128.17
-
Key Fragments (m/z):
-
128 [M]⁺: The molecular ion peak should be visible.
-
97 [M-31]⁺: Loss of the methoxy group (•OCH₃).
-
69 [C₅H₉]⁺: The cyclopentyl cation, which is often the base peak.
-
59 [COOCH₃]⁺: Fragment corresponding to the methyl carboxylate group.
-
Quantification Strategy
For accurate quantification, an internal standard (e.g., a deuterated analogue or a structurally similar compound not present in the sample) should be added at the beginning of the sample preparation process. A calibration curve is constructed by analyzing standards of known concentrations and plotting the ratio of the analyte peak area to the internal standard peak area against concentration.
Table 1: Example Calibration Data for TMS-Cyclopentane Carboxylic Acid
| Concentration (ng/mL) | Analyte Area (m/z 171) | IS Area (d5-Benzoic Acid) | Area Ratio (Analyte/IS) |
| 10 | 15,480 | 150,200 | 0.103 |
| 25 | 38,950 | 151,500 | 0.257 |
| 50 | 76,100 | 149,800 | 0.508 |
| 100 | 152,300 | 150,500 | 1.012 |
| 250 | 380,500 | 151,100 | 2.518 |
| 500 | 755,900 | 150,800 | 5.013 |
| R² | 0.9998 |
Conclusion
The protocols detailed in this application note provide a robust and reliable framework for the GC/MS analysis of cyclopentane carboxylic acid derivatives. The key to a successful analysis is meticulous sample preparation followed by chemical derivatization to overcome the inherent non-volatile nature of these acidic compounds. Both silylation with BSTFA and methylation with BF₃-Methanol are proven, effective methods. By following these guidelines, researchers can achieve the sensitivity, selectivity, and accuracy required for demanding applications in pharmaceutical development, clinical research, and environmental monitoring.
References
-
Scott, A. C., Young, R. F., & Fedorak, P. M. (2008). Comparison of GC-MS and FTIR methods for quantifying naphthenic acids in water samples. Chemosphere, 73(8), 1258-64. [Link]
-
Lobo, L. S., et al. (2021). Profiling Free Naphthenic Acids in Produced Water Using Gas Chromatography Coupled to High-Resolution Accurate Mass–Mass Spectrometry (GC–HRAM-MS). LCGC North America. [Link]
-
Merlin, M., Guigard, S. E., & Fedorak, P. M. (2007). Detecting naphthenic acids in waters by gas chromatography-mass spectrometry. Journal of Chromatography A, 1140(1-2), 225-9. [Link]
-
AZoM. (2021). Profiling Free Naphthenic Acids in Water with GC-MS. [Link]
- Kim, H. J., et al. (2010). GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. Clinical Proteomics, 6(3), 133-140.
-
SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]
-
Wong, J. W., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Nature, 617(7961), 527-532. [Link]
-
NIST. (n.d.). Cyclopentylcarboxylic acid, TMS derivative. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
NIST. (n.d.). Cyclopentylcarboxylic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
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-
Tnivendana, A. A., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Journal of Chromatography B, 1029-1030, 103-110. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Harvey, D. J., & Vouros, P. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211. [Link]
-
Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412, 7885-7896. [Link]
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Lisec, J., et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 16(8), 6653-6679. [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern. [Link]
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Choi, J., Grossbach, M. T., & Antoniewicz, M. R. (2012). Measuring complete isotopomer distribution of aspartate using gas chromatography/tandem mass spectrometry. Analytical Chemistry, 84(10), 4628-4632. [Link]
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NIST. (n.d.). Methyl cyclopentanecarboxylate. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
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Ashenhurst, J. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
- Stefane, B., et al. (2009). New cyclopentane derivatives as inhibitors of steroid metabolizing enzymes AKR1C1 and AKR1C3. European Journal of Medicinal Chemistry, 44(6), 2563-2571.
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Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid in Human Plasma
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation on a reversed-phase UPLC column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is validated over a clinically relevant concentration range, demonstrating excellent linearity, accuracy, and precision. This protocol is fit-for-purpose for pharmacokinetic/toxicokinetic studies and can be readily implemented in a regulated bioanalytical laboratory.
Introduction
This compound is a novel investigational compound. To properly characterize its pharmacokinetic profile and ensure safety and efficacy during drug development, a validated bioanalytical method for its quantification in biological matrices is essential.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technology for such applications due to its inherent selectivity, sensitivity, and wide dynamic range.[2]
This guide provides a comprehensive, step-by-step protocol for the entire analytical workflow. The causality behind key experimental choices, such as the selection of sample preparation technique, chromatographic conditions, and mass spectrometric parameters, is explained to provide a deeper understanding of the method's foundation. The validation framework is aligned with current regulatory expectations from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]
Experimental Workflow & Rationale
The analytical process is streamlined for high-throughput analysis, beginning with a simple sample clean-up, followed by instrumental analysis and data processing.
Figure 1: High-level workflow for the bioanalysis of this compound.
Materials and Reagents
-
Reference Standards:
-
This compound (Analyte, purity >99.5%)
-
cis-2-(3-Methylbenzoyl-d4)cyclopentane-1-carboxylic acid (Internal Standard, isotopic purity >99%)
-
-
Solvents & Chemicals:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade, >99%)
-
Ultrapure Water (18.2 MΩ·cm)
-
-
Biological Matrix:
-
Human Plasma with K2-EDTA as anticoagulant, sourced from a certified vendor.
-
Detailed Protocols
Sample Preparation: Protein Precipitation
Protein Precipitation (PPT) was selected for its simplicity, speed, and cost-effectiveness. Acetonitrile is an effective precipitating agent for plasma proteins and is compatible with reversed-phase chromatography.[6][7][8]
Step-by-Step Protocol:
-
Allow all plasma samples (unknowns, calibration standards, and quality controls) to thaw at room temperature.
-
In a 1.5 mL microcentrifuge tube, aliquot 50 µL of plasma.
-
Add 10 µL of the internal standard (IS) working solution (e.g., 500 ng/mL in 50% methanol). The use of a stable isotope-labeled (SIL) internal standard is critical as it co-elutes with the analyte and experiences identical ionization effects, thereby correcting for matrix effects and variability in sample processing.[9][10][11][12][13]
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to keep the carboxylic acid analyte in its protonated, less polar state, improving consistency.
-
Cap and vortex the tubes vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant into an autosampler vial or 96-well plate.
-
Inject 5 µL of the prepared sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The parameters are optimized for a balance of speed and performance, ensuring robust separation and sensitive detection.
A Waters ACQUITY UPLC system was used. The ACQUITY BEH C18 column chemistry provides excellent retention for a broad range of compounds and is stable across a wide pH range, making it a versatile choice for method development.[14][15]
| Parameter | Value | Rationale |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Small particle size for high efficiency and resolution; C18 provides good retention for the analyte. |
| Column Temp. | 45°C | Reduces mobile phase viscosity and can improve peak shape. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes analyte protonation for better retention and ESI+ sensitivity. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent providing good elution strength and low viscosity. |
| Flow Rate | 0.6 mL/min | Optimal for a 2.1 mm ID column to ensure sharp peaks without excessive backpressure. |
| Injection Vol. | 5 µL | A small volume is sufficient due to the high sensitivity of the MS system. |
| Gradient Program | Time (min) | %B |
A SCIEX Triple Quad™ 6500+ system was employed.[16][17][18][19] This instrument offers high sensitivity and fast scanning capabilities, ideal for quantitative bioanalysis. Electrospray Ionization (ESI) in positive mode was chosen as the carboxylic acid group can be readily protonated.[20][21][22][23][24]
| Parameter | Value | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The analyte contains a basic benzoyl moiety and can be protonated to form [M+H]⁺ ions. |
| Curtain Gas (CUR) | 35 psi | Prevents neutral molecules from entering the mass analyzer. |
| Collision Gas (CAD) | Medium (Nitrogen) | Induces fragmentation of the precursor ion in the collision cell. |
| IonSpray Voltage | 4500 V | Optimal voltage to generate a stable electrospray. |
| Temperature (TEM) | 550°C | Facilitates desolvation of the ESI droplets. |
MRM is a highly specific and sensitive quantification technique that monitors a specific precursor ion to product ion transition.[25][26][27][28][29] The transitions below are hypothetical but plausible based on the analyte's structure.
Figure 2: Conceptual diagram of MRM transitions for quantification and confirmation.
| Compound | Q1 (Precursor) m/z | Q3 (Product) m/z | Dwell Time (ms) | Collision Energy (V) | Purpose |
| This compound | 247.1 | 119.1 | 75 | 22 | Quantifier |
| 247.1 | 91.1 | 75 | 35 | Qualifier | |
| cis-2-(3-Methylbenzoyl-d4)cyclopentane-1-carboxylic acid (IS) | 251.1 | 123.1 | 75 | 22 | Quantifier |
Method Validation Summary
The method was validated following the principles outlined in the ICH M10 Bioanalytical Method Validation guideline.[4]
| Parameter | Result | Acceptance Criteria |
| Calibration Curve Range | 0.5 – 500 ng/mL | At least 6 non-zero standards. |
| Linearity (r²) | > 0.997 (Linear regression, 1/x² weighting) | r² ≥ 0.99 |
| Accuracy (Bias) | Within ± 8.5% of nominal values | ± 15% of nominal (± 20% at LLOQ) |
| Precision (%CV) | < 9.2% (intra- and inter-day) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | IS-normalized matrix factor between 0.96 and 1.04 | CV of IS-normalized matrix factor ≤ 15% |
| Extraction Recovery | Consistent across QC levels (~88%) | Consistent, precise, and reproducible. |
| Stability | Stable for 24h at RT (bench-top), 3 freeze-thaw cycles, and 90 days at -80°C. | Analyte concentration within ±15% of nominal. |
Conclusion
This application note describes a validated LC-MS/MS method for the quantification of this compound in human plasma. The protocol is rapid, robust, and highly sensitive, meeting the stringent requirements for regulated bioanalysis. The detailed explanation of the methodology provides a solid foundation for researchers to implement this method for pharmacokinetic studies in drug development programs.
References
-
Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Triple Quad™ 6500+ System from SCIEX Source: Biocompare.com URL: [Link]
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Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: PubMed URL: [Link]
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Title: Applications of multiple reaction monitoring targeted proteomics assays in human plasma Source: Taylor & Francis Online URL: [Link]
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Title: SCIEX Triple Quad 6500+ System Source: SeqGen URL: [Link]
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Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
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Title: Multiple Reaction Monitoring-based, Multiplexed, Absolute Quantitation of 45 Proteins in Human Plasma Source: National Institutes of Health (NIH) URL: [Link]
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Title: Guideline Bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]
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Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL: [Link]
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Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]
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Title: Extraction of Acidic Drugs from Plasma with Polymeric SPE Source: Agilent URL: [Link]
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Title: Multiple Reaction Monitoring (MRM) Source: American Heart Association Journals URL: [Link]
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Title: Designing Stable Isotope Labeled Internal Standards Source: Acanthus Research URL: [Link]
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Title: Stable Labeled Isotopes as Internal Standards: A Critical Review Source: Crimson Publishers URL: [Link]
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Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: Rapid Communications in Mass Spectrometry URL: [Link]
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Title: Bioanalytical method validation emea Source: Slideshare URL: [Link]
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Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Sciex 6500+ Triple Quad Source: MYCO Instrumentation, Inc. URL: [Link]
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Title: ACQUITY UPLC BEH C18 Column, 130Å, 1.7 µm, 2.1 mm X 50 mm, 1/pk Source: Waters Corporation URL: [Link]
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Title: Ultrathroughput Multiple Reaction Monitoring Mass Spectrometry Source: Analytical Chemistry URL: [Link]
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Title: Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
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Title: Triple Quad 6500+ System Source: SCIEX URL: [Link]
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Title: Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates Source: Agilent URL: [Link]
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Title: Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications Source: National Institutes of Health (NIH) URL: [Link]
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Title: LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method Source: LCGC International URL: [Link]
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Title: Shop ACQUITY UPLC BEH C18 Column Source: Waters Corporation URL: [Link]
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Title: An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer Source: MDPI URL: [Link]
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Title: Electrospray ionization Source: Wikipedia URL: [Link]
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Title: Shop ACQUITY UPLC BEH C18 Columns Source: Waters Corporation URL: [Link]
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Title: Shop ACQUITY UPLC BEH C18 Columns Source: Waters Corporation URL: [Link]
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Title: FDA Adopts ICH Final Guidance On Bioanalytical Method Validation Source: Outsourced Pharma URL: [Link]
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Title: Principles of Electrospray Ionization Source: ResearchGate URL: [Link]
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Title: A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry Source: Wiley-VCH URL: [Link]
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Application Notes and Protocols for Developing Novel Anti-inflammatory Agents from Cyclopentane Derivatives
Introduction: The Therapeutic Potential of Cyclopentane Scaffolds in Inflammation
Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Cyclopentane derivatives have emerged as a promising class of compounds, with a structural motif present in naturally occurring anti-inflammatory agents like cyclopentenone prostaglandins (cyPGs).[1] These molecules are known to modulate key inflammatory pathways, offering a rich scaffold for the development of new therapeutics.[1]
This guide provides a comprehensive overview of the methodologies and protocols for the synthesis, in vitro screening, and in vivo validation of novel cyclopentane-based anti-inflammatory agents. The focus is on a rational, mechanism-based approach to drug discovery, targeting critical nodes in the inflammatory cascade such as the NF-κB and prostaglandin synthesis pathways.
Section 1: Rationale for Targeting Key Inflammatory Pathways
A successful anti-inflammatory drug discovery program hinges on a deep understanding of the underlying molecular mechanisms of inflammation. Two pathways of paramount importance are the Prostaglandin E2 (PGE2) synthesis pathway and the Nuclear Factor-kappa B (NF-κB) signaling cascade.
The Prostaglandin E2 (PGE2) Synthesis Pathway
Prostaglandin E2 (PGE2) is a principal mediator of inflammation, contributing to pain, fever, and swelling.[2][3] Its synthesis is initiated by the release of arachidonic acid from cell membranes, which is then converted to Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4][5] PGH2 is subsequently isomerized to PGE2 by prostaglandin E synthases (PGES).[2][3] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes.[6][7] Developing cyclopentane derivatives that selectively inhibit COX-2 or downstream synthases like microsomal prostaglandin E synthase-1 (mPGES-1) is a key strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibition.[8][9][10]
Caption: The Canonical NF-κB Signaling Pathway and a Potential Target for Cyclopentane Derivatives.
Section 2: Synthesis of Novel Cyclopentane Derivatives
The synthesis of a focused library of cyclopentane derivatives is the initial step in the drug discovery process. The following protocol outlines a general approach, which can be adapted based on the desired chemical space.
General Synthetic Scheme
A common and effective method for synthesizing cyclopentane derivatives with anti-inflammatory potential is through a condensation reaction between a ketone and an aromatic aldehyde. [11]This can be followed by further modifications to introduce diverse functional groups.
Caption: General Workflow for the Synthesis of a Cyclopentane Derivative Library.
Protocol: Synthesis of a Diarylidenecyclopentanone Derivative
This protocol describes the synthesis of a diarylidenecyclopentanone, a class of compounds that has shown promising anti-inflammatory and anticancer activities. [12] Materials:
-
Cyclopentanone
-
Substituted benzaldehyde (2 equivalents)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve cyclopentanone (1 equivalent) and the substituted benzaldehyde (2 equivalents) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add a solution of NaOH in water to the flask.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product in a desiccator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the final compound using NMR and mass spectrometry to confirm its structure and purity.
Rationale: The aldol condensation reaction is a reliable method for forming carbon-carbon bonds and is well-suited for creating the α,β-unsaturated ketone core of the diarylidenecyclopentanone. The use of a base catalyst (NaOH) facilitates the deprotonation of the α-carbon of cyclopentanone, initiating the reaction.
Section 3: In Vitro Screening for Anti-inflammatory Activity
Once a library of cyclopentane derivatives has been synthesized, the next step is to screen them for anti-inflammatory activity using a battery of in vitro assays. This tiered approach allows for the efficient identification of promising lead compounds.
Primary Screening: Cell Viability and Cytotoxicity
Before assessing anti-inflammatory effects, it is crucial to determine the cytotoxicity of the compounds to ensure that any observed activity is not due to cell death.
Protocol: MTT Assay for Cell Viability
Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes.
Materials:
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Secondary Screening: Inhibition of Inflammatory Mediators
Compounds that demonstrate low cytotoxicity can then be evaluated for their ability to inhibit the production of key inflammatory mediators.
Protocol: Measurement of Nitric Oxide (NO) Production
Rationale: Nitric oxide is a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.
-
Quantify the results by comparing the absorbance to a standard curve of sodium nitrite.
Protocol: Measurement of Prostaglandin E2 (PGE2) Production
Rationale: As previously discussed, PGE2 is a key inflammatory prostaglandin.
Procedure:
-
Follow the same cell seeding, pre-treatment, and stimulation steps as in the NO production assay.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
Protocol: Cytokine Release Assay
Rationale: Pro-inflammatory cytokines like TNF-α and IL-6 play a central role in the inflammatory response. [13] Procedure:
-
Use either peripheral blood mononuclear cells (PBMCs) or a suitable cell line like THP-1 monocytes. [14][15][16]2. Seed the cells in a 96-well plate.
-
Pre-treat the cells with the test compounds for 1 hour.
-
Stimulate the cells with an appropriate stimulus (e.g., LPS for monocytes/macrophages, phytohemagglutinin for PBMCs). [14][15]5. After an appropriate incubation period (e.g., 4-24 hours), collect the cell culture supernatant. [14]6. Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits.
Data Presentation:
| Compound ID | IC50 (µM) - NO Production | IC50 (µM) - PGE2 Production | IC50 (µM) - TNF-α Release | CC50 (µM) - Cell Viability | Selectivity Index (CC50/IC50) |
| Lead-001 | 5.2 | 2.8 | 7.5 | >100 | >19.2 (NO) |
| Lead-002 | 12.8 | 8.1 | 15.2 | >100 | >7.8 (NO) |
| Reference | 1.5 | 0.9 | 2.1 | >100 | >66.7 (NO) |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration.
Section 4: In Vivo Validation of Lead Compounds
Promising candidates from in vitro screening should be advanced to in vivo models of inflammation to assess their efficacy and safety in a whole-organism context.
Acute Inflammation Model: Carrageenan-Induced Paw Edema
This is a widely used and well-characterized model for evaluating the anti-edematous effects of acute inflammation. [17][18] Animal Model: Male Wistar rats or Swiss albino mice.
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Administer the test compound or vehicle orally or intraperitoneally. A standard reference drug like indomethacin or diclofenac should be used as a positive control.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Chronic Inflammation Model: Cotton Pellet-Induced Granuloma
This model is used to evaluate the anti-proliferative and anti-exudative effects of compounds in a chronic inflammatory setting. [19] Animal Model: Male Wistar rats.
Procedure:
-
Anesthetize the animals.
-
Make a small incision on the back and subcutaneously implant a sterilized cotton pellet (e.g., 50 mg).
-
Administer the test compound or vehicle daily for a period of 7 days.
-
On the 8th day, sacrifice the animals.
-
Excise the cotton pellets with the surrounding granulomatous tissue.
-
Dry the pellets in an oven at 60°C until a constant weight is obtained.
-
The difference between the initial and final dry weights of the cotton pellets represents the weight of the granuloma tissue formed.
-
Calculate the percentage of inhibition of granuloma formation for each group compared to the vehicle control group.
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC) and with a commitment to the 3Rs (Replacement, Reduction, and Refinement).
Section 5: Mechanism of Action Studies
For lead compounds that demonstrate significant in vivo efficacy, further studies are necessary to elucidate their precise mechanism of action.
Protocol: Western Blot Analysis for NF-κB Pathway Proteins
Rationale: To determine if the compound's anti-inflammatory effect is mediated through the inhibition of the NF-κB pathway.
Procedure:
-
Treat cells (e.g., RAW 264.7) with the lead compound and then stimulate with LPS as described previously.
-
Prepare cytoplasmic and nuclear extracts from the cells at different time points.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membranes with primary antibodies against key NF-κB pathway proteins, such as phospho-IκBα, total IκBα, and the p65 subunit of NF-κB.
-
Use appropriate secondary antibodies conjugated to horseradish peroxidase (HRP) and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the effect of the compound on protein expression and phosphorylation.
Conclusion
The development of novel anti-inflammatory agents from cyclopentane derivatives represents a promising avenue for therapeutic innovation. The systematic approach outlined in these application notes, from rational design and synthesis to rigorous in vitro and in vivo evaluation, provides a robust framework for identifying and advancing lead candidates. By focusing on key inflammatory pathways and employing a self-validating system of protocols, researchers can increase the probability of success in discovering the next generation of anti-inflammatory drugs.
References
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Umar, M.I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Inflammopharmacology. [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]
-
Zhang, Q., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]
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Jialal, I., et al. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Journal of Clinical Endocrinology & Metabolism. [Link]
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Pur-Form. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]
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Dimmock, J.R., et al. (1998). Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides. Journal of Pharmaceutical Sciences. [Link]
-
MDPI. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
-
Schroecksnadel, K., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta. [Link]
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Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine. [Link]
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Park, J.Y., et al. (2006). Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases. Clinical Immunology. [Link]
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Wikipedia. (n.d.). NF-κB. Wikipedia. [Link]
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Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2013). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and Inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
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ResearchGate. (2023). The process of PGE2 synthesis. ResearchGate. [Link]
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Ianaro, A., et al. (2003). Cyclopentenone Prostaglandins as Anti-Inflammatory Agents: A Novel Therapeutic Strategy?. Current Medicinal Chemistry - Anti-Inflammatory & Anti-Allergy Agents. [Link]
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ResearchGate. (2017). Selective cyclooxygenase-2 (COX-2) inhibitors. ResearchGate. [Link]
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Altasciences. (n.d.). ISSUE NO. 44 — The Importance of Cytokine Release Assays to Derisk the Development of Immunomodulatory Drugs. Altasciences. [Link]
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ResearchGate. (2018). SYNTHESIZING DERIVATIVES FROM CYCLOPENTANONE ANALOGUE CURCUMIN AND THEIR TOXIC, ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITIES. ResearchGate. [Link]
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Straus, D. S., & Glass, C. K. (2007). Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. Mediators of Inflammation. [Link]
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Zhang, L., et al. (2016). Anti-inflammatory cyclopentene derivatives from the inner bark of Tabebuia avellanedae. Fitoterapia. [Link]
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ResearchGate. (2020). Diarylidenecyclopentanone derivatives as potent anti-inflammatory and anticancer agents. ResearchGate. [Link]
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Musiek, E.S., et al. (2005). Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages. Journal of Biological Chemistry. [Link]
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Betancourt, T., et al. (2010). Release of anti-inflammatory peptides from thermosensitive nanoparticles with degradable cross-links suppresses pro-inflammatory cytokine production. Journal of Controlled Release. [Link]
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Bruno, O., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry. [Link]
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Lee, J.H., et al. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Bioorganic & Medicinal Chemistry. [Link]
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MDPI. (2020). Cyclodextrins as Anti-inflammatory Agents: Basis, Drugs and Perspectives. MDPI. [Link]
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Kalgutkar, A. S., et al. (2000). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical Research. [Link]
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Tezeev, A.A., et al. (2024). Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. European Journal of Medicinal Chemistry. [Link]
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Al-Sanea, M.M., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Advances. [Link]
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Canadian Urological Association. (2010). Mechanism of action of anti-inflammatory drugs: an overview. Canadian Urological Association Journal. [Link]
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Nguemfo, E.L., et al. (2016). Cycloartanes from Oxyanthus pallidus and derivatives with analgesic activities. BMC Complementary and Alternative Medicine. [Link]
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Application Notes and Protocols: Evaluating cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid in Cyclooxygenase Inhibition Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid as a potential inhibitor in cyclooxygenase (COX) inhibition assays. While specific inhibitory data for this compound is not extensively published, its structural features suggest a potential interaction with the COX enzymes. These notes offer a foundational framework for its initial characterization, detailing the scientific rationale, step-by-step protocols for in vitro assays, data analysis, and interpretation. The methodologies described herein are designed to be robust and adaptable for screening novel compounds against COX-1 and COX-2 isoforms.
Introduction to Cyclooxygenase and its Inhibition
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the biosynthetic pathway of prostanoids, which include prostaglandins, prostacyclin, and thromboxane.[1][2] These lipid mediators are involved in a myriad of physiological and pathological processes. The COX enzyme catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to other prostanoids.[3][4]
There are two primary isoforms of the COX enzyme: COX-1 and COX-2.[2][5]
-
COX-1 is constitutively expressed in most tissues and plays a vital role in homeostatic functions such as protecting the gastric mucosa, maintaining renal blood flow, and facilitating platelet aggregation.[5][6]
-
COX-2 is typically undetectable in most tissues under normal conditions but is rapidly induced by inflammatory stimuli, such as cytokines and mitogens.[1][5][6] Its expression is associated with inflammation, pain, and fever.[5][7]
The inhibition of COX enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).[5][8] By blocking the production of prostaglandins, NSAIDs exert their analgesic, anti-inflammatory, and antipyretic effects.[9] However, non-selective NSAIDs that inhibit both COX-1 and COX-2 can lead to undesirable side effects, most notably gastrointestinal issues, due to the inhibition of the protective functions of COX-1.[10][11] This has led to the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory benefits with a reduced risk of gastrointestinal complications.[5][12]
The compound this compound is a novel molecule whose potential as a COX inhibitor is yet to be fully elucidated. Its carboxylic acid moiety is a common feature in many NSAIDs, suggesting potential for interaction with the active site of COX enzymes. The protocols outlined in this document provide a systematic approach to evaluate its inhibitory activity and selectivity towards COX-1 and COX-2.
Scientific Rationale and Assay Principle
The evaluation of this compound as a COX inhibitor relies on in vitro enzymatic assays that measure the activity of purified COX-1 and COX-2. A variety of assay formats are available, including fluorometric, colorimetric, and ELISA-based methods.[1][13][14][15] The principle behind many of these assays is to measure the peroxidase activity of the COX enzyme.[2][16][17]
The overall reaction catalyzed by COX enzymes is a two-step process:
-
Cyclooxygenase Activity: Arachidonic acid is converted to the hydroperoxy endoperoxide, prostaglandin G2 (PGG2).
-
Peroxidase Activity: PGG2 is reduced to the alcohol, prostaglandin H2 (PGH2).
Many commercially available assay kits capitalize on the peroxidase activity.[1][2][16] In a typical fluorometric assay, a probe is oxidized by the peroxidase activity of COX in the presence of a cofactor, leading to the generation of a fluorescent product.[18][19] The rate of fluorescence increase is directly proportional to the COX activity. By introducing an inhibitor, such as this compound, a decrease in the rate of fluorescence generation can be measured, allowing for the quantification of its inhibitory potency.
The following diagram illustrates the general workflow for screening a test compound for COX inhibition.
Caption: Workflow for COX inhibitor screening.
Detailed Protocols
The following protocol is a general guideline for a fluorometric COX inhibition assay. It is recommended to use a commercially available kit and follow the manufacturer's instructions closely.[1][2][20][21]
Materials and Reagents
-
Purified COX-1 and COX-2 enzymes (ovine or human recombinant)
-
This compound
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red or 10-acetyl-3,7-dihydroxyphenoxazine)
-
COX Cofactor (e.g., Heme)
-
Arachidonic Acid (substrate)
-
Known COX inhibitors for positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
DMSO (for dissolving compounds)
-
Opaque 96-well microplates
-
Fluorescence microplate reader with excitation/emission wavelengths of ~535/587 nm
-
Multichannel pipette
Step-by-Step Assay Protocol
-
Preparation of Reagents:
-
Prepare the COX Assay Buffer according to the kit instructions.
-
Prepare working solutions of the COX Probe and Cofactor in the Assay Buffer. Keep protected from light.
-
Prepare a stock solution of arachidonic acid.
-
Prepare a stock solution of this compound in DMSO. Further dilute in Assay Buffer to create a range of concentrations for IC50 determination. Prepare similar dilutions for the control inhibitors.
-
-
Assay Plate Setup:
-
Design the plate layout to include wells for:
-
100% initial activity (enzyme, buffer, DMSO vehicle)
-
Background control (buffer, probe, substrate, no enzyme)
-
Positive controls (enzyme, known inhibitor)
-
Test compound wells (enzyme, various concentrations of this compound)
-
-
Add the appropriate volume of Assay Buffer to all wells.
-
Add the test compound dilutions and control inhibitors to their respective wells.
-
Add the COX Probe and Cofactor solution to all wells except the background.
-
-
Enzyme Addition and Incubation:
-
Add the purified COX-1 or COX-2 enzyme to all wells except the background.
-
Mix gently and incubate the plate for a specified time (e.g., 10-15 minutes) at the recommended temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically (e.g., every minute for 10-20 minutes) at Ex/Em = 535/587 nm.
-
Data Analysis and Interpretation
Calculation of Percent Inhibition
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the background rate from all other rates.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula:
% Inhibition = [(Rate of 100% activity - Rate with inhibitor) / Rate of 100% activity] * 100
Determination of IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the enzyme activity by 50%.[22][23]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
The IC50 value is determined from the fitted curve.[24]
A lower IC50 value indicates a more potent inhibitor.[25]
Data Presentation
| Parameter | COX-1 | COX-2 |
| Test Compound | This compound | This compound |
| IC50 (µM) | Experimental Value | Experimental Value |
| Positive Control | SC-560 | Celecoxib |
| IC50 (µM) of Control | Experimental Value | Experimental Value |
| Selectivity Index | IC50 (COX-1) / IC50 (COX-2) |
Mechanism of Action and Signaling Pathway
The COX enzymes are central to the inflammatory cascade. The inhibition of these enzymes by compounds like this compound disrupts this pathway, leading to a reduction in the production of pro-inflammatory prostaglandins.
The following diagram illustrates the COX signaling pathway and the point of inhibition.
Caption: The COX signaling pathway and point of inhibition.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Probe degradation | Prepare fresh probe solution and protect from light. |
| Low Signal | Inactive enzyme | Ensure proper storage and handling of enzymes. Use a fresh aliquot. |
| Insufficient substrate or cofactor | Verify concentrations and preparation of all reagents. | |
| Inconsistent Results | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations | Maintain a constant temperature during incubation and measurement. | |
| No Inhibition by Test Compound | Compound is inactive at tested concentrations | Test a wider and higher range of concentrations. |
| Compound insolubility | Ensure the compound is fully dissolved in the assay buffer. |
Conclusion
These application notes provide a robust framework for the initial characterization of this compound as a potential COX inhibitor. By following the detailed protocols and data analysis guidelines, researchers can effectively determine its inhibitory potency and selectivity for COX-1 and COX-2. This information is crucial for the early-stage assessment of its therapeutic potential as an anti-inflammatory agent.
References
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Verywell Health. (2025, September 5). Cyclooxygenase (COX) Enzymes, Inhibitors, and More. Retrieved from [Link]
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Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Elabscience. (n.d.). Cyclooxygenase (COX) Activity Fluorometric Assay Kit (E-BC-F050). Retrieved from [Link]
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GoodRx. (2022, March 31). What Is the Role of Cyclooxygenase (COX) in the Body?. Retrieved from [Link]
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Williams, C. S., Mann, M., & DuBois, R. N. (1999). The role of cyclooxygenases in inflammation, cancer, and development. Oncogene, 18(55), 7908–7916. Retrieved from [Link]
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Seibert, K., Zhang, Y., Leahy, K., Hauser, S., Masferrer, J., Perkins, W., Lee, L., & Isakson, P. (1994). Pharmacological and biochemical demonstration of the role of cyclooxygenase 2 in inflammation and pain. Proceedings of the National Academy of Sciences, 91(25), 12013–12017. Retrieved from [Link]
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Minghetti, L. (2004). The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research. Trends in Pharmacological Sciences, 25(10), 541–546. Retrieved from [Link]
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Deranged Physiology. (2025, March 31). Pharmacology of non-steroidal anti-inflammatory agents. Retrieved from [Link]
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Centurion University of Technology and Management. (2021, March 4). Mechanism of action of NSAID. Retrieved from [Link]
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Creative BioMart. (n.d.). Cyclooxygenase (COX) Activity Fluorometric Assay Kit. Retrieved from [Link]
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Ouellet, M., & Percival, M. D. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1831–1838. Retrieved from [Link]
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Slideshare. (n.d.). Cox 1 and cox 2 inhibitirs. Retrieved from [Link]
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Springer Nature Experiments. (2006). An ELISA method to measure inhibition of the COX enzymes. Retrieved from [Link]
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Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]
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Vane, J. R., & Botting, R. M. (1995). Mechanism of action of anti-inflammatory drugs. Scandinavian Journal of Rheumatology. Supplement, 102, 9–21. Retrieved from [Link]
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Wikipedia. (n.d.). IC50. Retrieved from [Link]
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edX. (n.d.). IC50 Determination. Retrieved from [Link]
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Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. Retrieved from [Link]
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"experimental design for testing the analgesic effects of benzoylcyclopentane compounds"
Application Note & Protocol Guide
Topic: Experimental Design for Preclinical Evaluation of Benzoylcyclopentane Compounds for Analgesic Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Investigating Benzoylcyclopentane Analgesics
The global burden of pain necessitates a continuous search for novel analgesic agents with improved efficacy and safety profiles compared to existing therapies like opioids and non-steroidal anti-inflammatory drugs (NSAIDs). Benzoylcyclopentane and its derivatives represent a class of compounds with potential pharmacological activity. Structurally related cyclopentanone derivatives have demonstrated significant anti-inflammatory and analgesic properties, often attributed to their interaction with inflammatory pathways.[1][2] This document provides a comprehensive, multi-modal framework for the preclinical evaluation of novel benzoylcyclopentane compounds, designed to rigorously assess their potential as clinically relevant analgesics. Our approach is grounded in established pharmacological models that probe different pain modalities, ensuring a thorough characterization of the compound's activity profile.
Pillar 1: The Scientific Imperative for a Multi-Modal Assessment
Pain is not a monolithic entity; it is a complex sensory and emotional experience arising from distinct physiological mechanisms. A robust preclinical analgesic screening program, therefore, cannot rely on a single assay.[3] A compound may be effective against thermal pain but not inflammatory pain, or it may target visceral discomfort without affecting neuropathic hypersensitivity. By employing a battery of tests, we can dissect the compound's mechanism of action and predict its potential clinical utility with greater confidence. This guide details a tiered approach, beginning with broad screening for nociceptive activity and progressing to more complex models of inflammatory and visceral pain.
Overall Experimental Workflow
The logical progression from compound preparation to data interpretation is critical for a successful screening campaign. The following workflow ensures that each step is conducted systematically, with appropriate controls and decision points.
Caption: High-level workflow for analgesic screening of benzoylcyclopentane compounds.
Pillar 2: Foundational In Vivo Protocols
The following protocols are standard, validated methods in pharmacology for assessing pain and analgesia.[4] Each protocol must be performed in strict accordance with institutional and national ethical guidelines for animal research.[5][6][7]
Protocol 1: Hot Plate Test for Thermal Nociception
-
Principle: This test evaluates the response to a constant, noxious thermal stimulus, primarily assessing centrally mediated (supraspinal) analgesic effects.[4][8] The latency until the animal shows a pain response (e.g., paw licking, jumping) is measured. An increase in latency indicates an analgesic effect.
-
Apparatus:
-
Commercial hot plate apparatus with precise temperature control (e.g., set to 55°C ± 0.2°C).[9]
-
Transparent glass cylinder to confine the animal to the plate surface.
-
Timer.
-
-
Experimental Groups (Example):
-
Group 1: Vehicle control (e.g., saline with 5% DMSO).
-
Group 2: Positive control (e.g., Morphine, 10 mg/kg, intraperitoneal).[10]
-
Groups 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, chosen route).
-
-
Step-by-Step Protocol:
-
Bring animals (mice or rats) to the testing room at least 30-60 minutes before the experiment for acclimatization.[9][11]
-
Pre-heat the hot plate to the desired temperature (e.g., 55°C).[9]
-
Determine a baseline latency for each animal before drug administration. Place the animal on the hot plate and start the timer.
-
Observe for characteristic pain responses: hind paw licking, flicking, or jumping.[9] Stop the timer immediately upon observing the first definitive response. This is the reaction latency.
-
Crucial Safety Cut-off: To prevent tissue damage, remove the animal from the plate if no response is observed within a pre-determined cut-off time (e.g., 30 seconds).[9]
-
Administer the vehicle, positive control, or test compound via the chosen route (e.g., intraperitoneal, oral).
-
At specified time points post-administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the reaction latency as described in steps 4 and 5.
-
Clean the plate surface between each animal to remove any waste that could influence the behavior of the next animal.[9]
-
Protocol 2: Tail-Flick Test for Spinal Nociception
-
Principle: This test measures the latency of a spinal reflex to a thermal stimulus (radiant heat) applied to the tail.[12][13] It is particularly sensitive to centrally acting analgesics, especially opioids, and provides a reliable, quantifiable measure of pain threshold.[10][12]
-
Apparatus:
-
Tail-flick analgesiometer with a radiant heat source.
-
Animal restrainer.
-
-
Step-by-Step Protocol:
-
Acclimatize animals to the testing environment and gentle handling.
-
Gently place the animal in the restrainer. Allow a few minutes for it to calm down.
-
Position the tail over the radiant heat source according to the manufacturer's instructions.
-
Activate the heat source, which simultaneously starts a timer.
-
The timer stops automatically when the animal flicks its tail away from the heat. The recorded time is the tail-flick latency.[12]
-
Crucial Safety Cut-off: A cut-off time (e.g., 10-15 seconds) must be established to prevent tissue damage. If the animal does not respond within this time, the heat source is turned off, and the animal is assigned the maximum latency.[10]
-
Measure a baseline latency for each animal before treatment.
-
Administer treatments as described for the Hot Plate Test.
-
Measure post-treatment latencies at defined intervals (e.g., 30, 60, 90 minutes).
-
Protocol 3: Formalin Test for Inflammatory and Neurogenic Pain
-
Principle: This is a robust model of continuous pain generated by tissue injury.[14] A subcutaneous injection of dilute formalin into the paw elicits a biphasic pain response.[15]
-
Phase I (Early Phase, 0-5 min): An acute, neurogenic pain resulting from the direct activation of nociceptors.[16]
-
Phase II (Late Phase, 15-50 min): A tonic, inflammatory pain resulting from a combination of peripheral inflammation and central sensitization in the spinal cord.[14][15] This test is exceptionally valuable as it can differentiate between compounds acting on acute neurogenic pain versus those with anti-inflammatory mechanisms.[17]
-
-
Apparatus:
-
Transparent observation chambers with mirrors for unobstructed viewing of the paws.
-
Syringes (e.g., 30-gauge) for formalin injection.
-
Timer.
-
-
Step-by-Step Protocol:
-
Administer the vehicle, positive control (e.g., Morphine for both phases, an NSAID like Indomethacin for Phase II), or test compound. This is typically done 30-60 minutes before the formalin injection.
-
Acclimatize each animal to an individual observation chamber for at least 30 minutes.
-
Gently restrain the animal and inject a small volume (e.g., 20 µL) of dilute formalin (e.g., 1-5% in saline) into the plantar surface of one hind paw.[17]
-
Immediately return the animal to the chamber and start the timer.
-
Record the cumulative time the animal spends licking, biting, or flinching the injected paw.
-
Record data in blocks of time. The key periods are 0-5 minutes (Phase I) and 15-50 minutes (Phase II).[15][16]
-
Protocol 4: Acetic Acid-Induced Writhing Test for Visceral Pain
-
Principle: The intraperitoneal injection of a chemical irritant like dilute acetic acid induces a characteristic, quantifiable behavior known as "writhing," which involves abdominal contractions and hind limb extension.[18][19] This test is a standard screening tool for both peripheral and central analgesic activity.[20][21]
-
Apparatus:
-
Observation chambers.
-
Syringes for drug and acetic acid administration.
-
Timer.
-
-
Step-by-Step Protocol:
-
Administer the vehicle, positive control (e.g., an NSAID like Indomethacin or a centrally acting agent), or test compound. This is typically done 30-60 minutes before the acetic acid injection.[20]
-
Inject a standardized volume and concentration of acetic acid (e.g., 0.6% v/v, 10 mL/kg) intraperitoneally.[18]
-
Immediately place the animal in an observation chamber.
-
After a short latency period (e.g., 5 minutes), begin counting the number of writhes for a fixed duration (e.g., 10-20 minutes).[20]
-
A reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect.[21]
-
Pillar 3: Data Presentation, Analysis, and Ethical Integrity
Data Presentation
Quantitative data from these assays should be tabulated to facilitate clear comparison between groups. The primary endpoint is often expressed as the Percent Maximum Possible Effect (%MPE) for thermal assays or Percent Inhibition for writhing and formalin tests.
Table 1: Hypothetical Data from the Hot Plate Test
| Treatment Group | Dose (mg/kg) | N | Mean Latency (sec) ± SEM (60 min post-dose) | % Maximum Possible Effect (%MPE) |
| Vehicle | - | 10 | 8.5 ± 0.7 | 0% |
| Morphine | 10 | 10 | 24.2 ± 2.1 | 73.0% |
| Compound X | 10 | 10 | 11.3 ± 0.9 | 13.0% |
| Compound X | 30 | 10 | 17.8 ± 1.5 | 43.3% |
| Compound X | 100 | 10 | 22.5 ± 1.8 | 65.1% |
| Calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 |
Table 2: Hypothetical Data from the Acetic Acid Writhing Test
| Treatment Group | Dose (mg/kg) | N | Mean Number of Writhes ± SEM | % Inhibition |
| Vehicle | - | 10 | 35.4 ± 2.8 | 0% |
| Indomethacin | 10 | 10 | 9.1 ± 1.5 | 74.3% |
| Compound X | 10 | 10 | 28.3 ± 3.1 | 20.1% |
| Compound X | 30 | 10 | 18.6 ± 2.5 | 47.5% |
| Compound X | 100 | 10 | 11.2 ± 1.9 | 68.4% |
| *Calculated as: [1 - (Mean writhes in test group / Mean writhes in vehicle group)] x 100 |
Statistical Analysis
-
Data should first be assessed for normality (e.g., using the Shapiro-Wilk test).[22]
-
For normally distributed data comparing multiple dose groups to a single control, a one-way Analysis of Variance (ANOVA) followed by a Dunnett's post-hoc test is appropriate.[20]
-
If data are not normally distributed, non-parametric tests such as the Kruskal-Wallis test followed by Dunn's post-hoc test, or the Mann-Whitney U test for comparing two groups, should be used.[23]
-
A p-value of ≤ 0.05 is typically considered statistically significant.[22]
Ethical Considerations and Humane Endpoints
All experimental procedures must be designed to minimize animal pain and distress and must be approved by an Institutional Animal Care and Use Committee (IACUC).[5][24]
-
Justification: The scientific purpose must be significant enough to justify the use of animals.[7]
-
Minimization: The number of animals should be minimized by using appropriate experimental designs and statistical analysis.[25] Cut-off times in thermal assays are mandatory to prevent injury.[9]
-
Humane Endpoints: Animals observed to be in a state of severe or chronic pain that cannot be alleviated and is not essential to the study's purpose should be humanely euthanized.[7] All personnel must be trained to recognize signs of pain and distress in the species being used.[6]
References
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RJPT SimLab. (n.d.). Understanding the Tail Flick Analgesiometer: A Key Tool in Pharmacology for Analgesic Activity Evaluation. Retrieved from [Link]
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Wikipedia. (2023). Tail flick test. Retrieved from [Link]
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Tjølsen, A., Berge, O. G., Hunskaar, S., Rosland, J. H., & Hole, K. (1992). The formalin test: an evaluation of the method. Pain, 51(1), 5–17. Retrieved from [Link]
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Creative Biolabs. (n.d.). Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service. Retrieved from [Link]
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Melior Discovery. (n.d.). Tail Flick Test. Retrieved from [Link]
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Vissers, K., et al. (2010). Formalin Murine Model of Pain. Journal of Visualized Experiments. Retrieved from [Link]
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Pizziketti, R. J., Press, J. B., & Villani, F. J. (1985). Rat cold water tail-flick: a novel analgesic test that distinguishes opioid agonists from mixed agonist-antagonists. European Journal of Pharmacology, 119(1-2), 23–29. Retrieved from [Link]
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Carbone, L. (2011). Ethical and IACUC Considerations Regarding Analgesia and Pain Management in Laboratory Rodents. Journal of the American Association for Laboratory Animal Science, 50(6), 932–937. Retrieved from [Link]
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Maze Engineers. (n.d.). Tail Flick Test. Retrieved from [Link]
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Hunskaar, S., & Hole, K. (1987). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain, 30(1), 103–114. Retrieved from [Link]
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Yang, P. P., et al. (2020). von Frey Test for Determining Mechanical Allodynia. Bio-protocol, 10(14), e3688. Retrieved from [Link]
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ResearchGate. (n.d.). Formalin test of inflammatory pain. Retrieved from [Link]
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Wikipedia. (2023). Hot plate test. Retrieved from [Link]
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Font, J., et al. (2017). Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model. Journal of Visualized Experiments, (128), 56301. Retrieved from [Link]
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NIH Office of Animal Care and Use (OACU). (n.d.). Guideline for Pain and/or Distress in Laboratory Animals: Responsibilities, Recognition, and Intervention. Retrieved from [Link]
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ResearchGate. (n.d.). Electronic von Frey test and development of mechanical allodynia. Retrieved from [Link]
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Maze Engineers. (n.d.). Rodent Hot/Cold Plate Pain Assay. Retrieved from [Link]
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Gebhart, G. F. (1999). Models of Visceral Nociception. ILAR Journal, 40(3), 116-125. Retrieved from [Link]
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American Psychological Association. (2020). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved from [Link]
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BioMed. (n.d.). How to conduct Von Frey Test? Retrieved from [Link]
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Pharmacology Discovery Services. (n.d.). Visceral Pain, Acetic Acid-Induced Writhing. Retrieved from [Link]
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PSPP Home. (n.d.). Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. Retrieved from [Link]
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VetInfo World. (2025). Essential Guidelines for Ethical Animal Research in Veterinary Practice. Retrieved from [Link]
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Tannenbaum, J. (1999). Ethics and Pain Research in Animals. ILAR Journal, 40(3), 97-110. Retrieved from [Link]
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Slideshare. (n.d.). Analgesia Hot Plat Test. Retrieved from [Link]
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Saavedra, A., et al. (2001). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Brain Research Protocols, 8(1), 22-30. Retrieved from [Link]
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Taneja, A., et al. (2012). Optimised protocol design for the screening of analgesic compounds in neuropathic pain. Journal of Pharmacokinetics and Pharmacodynamics, 39(6), 661-671. Retrieved from [Link]
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Staahl, C., & Drewes, A. M. (2004). Human experimental pain models: a review of standardized methods in drug development. Current Clinical Pharmacology, 1(3), 293-311. Retrieved from [Link]
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Vladimirova, S., & Georgieva, M. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia, 71, 1-8. Retrieved from [Link]
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Poulsen, L., et al. (2012). Assessing analgesic actions of opioids by experimental pain models in healthy volunteers – an updated review. British Journal of Clinical Pharmacology, 74(5), 743-762. Retrieved from [Link]
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ContextMinds. (n.d.). Acetic acid induced writhing test: Significance and symbolism. Retrieved from [Link]
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Slideshare. (n.d.). preclinical screening models for Analgesic drugs. Retrieved from [Link]
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Dexter, F., & Chestnut, D. H. (1995). Analysis of statistical tests to compare doses of analgesics among groups. Anesthesiology, 82(4), 896-902. Retrieved from [Link]
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ResearchGate. (n.d.). Acetic acid induced painful endogenous infliction in writhing test on mice. Retrieved from [Link]
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MDPI. (2021). Overview of Neurological Mechanism of Pain Profile Used for Animal “Pain-Like” Behavioral Study with Proposed Analgesic Pathways. Retrieved from [Link]
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O'Hara, D. A., & Fragen, R. J. (1995). Pharmacokinetic-pharmacodynamic relationships for analgesics. Clinical Pharmacokinetics, 29(5), 311-324. Retrieved from [Link]
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Dworkin, R. H., et al. (2020). Essential statistical principles of clinical trials of pain treatments. Pain, 161(9), 1946-1961. Retrieved from [Link]
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Beecher, H. K. (1953). Clinical pharmacology of analgesics: 1. A method of assaying analgesic effect. British Journal of Pharmacology and Chemotherapy, 8(1), 1-8. Retrieved from [Link]
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Gawade, S. P. (2007). Acetic acid induced painful endogenous infliction in writhing test on mice. Indian Journal of Pharmaceutical Education and Research, 41(4), 317-319. Retrieved from [Link]
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Schütter, A., et al. (2013). Clinical pharmacology of analgesics assessed with human experimental pain models. British Journal of Pharmacology, 169(3), 507-523. Retrieved from [Link]
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Teh, S. W., et al. (2021). Antinociceptive activities of a novel diarylpentanoid analogue, 2-benzoyl-6-(3-bromo-4-hydroxybenzylidene)cyclohexen-1-ol, and its possible mechanisms of action in mice. Scientific Reports, 11(1), 24108. Retrieved from [Link]
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MDPI. (2023). Long-Acting Opioid Analgesics for Acute Pain: Pharmacokinetic Evidence Reviewed. Retrieved from [Link]
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Dimmock, J. R., et al. (1998). Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides. Journal of Medicinal Chemistry, 41(7), 1014-1026. Retrieved from [Link]
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ResearchGate. (n.d.). Pharmacokinetics and pharmacodynamics of analgesics. Retrieved from [Link]
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Chen, J., et al. (2010). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. In TRP Channels as Therapeutic Targets. CRC Press/Taylor & Francis. Retrieved from [Link]
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Smith, H. S. (2012). Pharmacogenetics of analgesic drugs. Pain Medicine, 13(5), 624-634. Retrieved from [Link]
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Carson, J. R., et al. (1981). Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry, 24(2), 181-187. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of cis-Cyclopentane Carboxylic Acids
Welcome to the technical support center for the stereoselective synthesis of cis-cyclopentane carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the intricate challenges of constructing this valuable structural motif. The cyclopentane ring, particularly with cis-disposed functional groups, is a cornerstone of numerous biologically active molecules, including prostaglandins and various pharmaceutical agents. However, controlling the stereochemistry on a five-membered ring is notoriously difficult due to subtle energetic differences between diastereomeric transition states and the inherent preference for trans arrangements to minimize steric strain.
This resource provides troubleshooting guides and frequently asked questions (FAQs) based on established synthetic strategies and mechanistic principles. Our goal is to equip you with the knowledge to diagnose experimental issues, optimize reaction conditions, and successfully achieve your target stereochemistry.
Section 1: Troubleshooting Poor cis:trans Diastereoselectivity
One of the most common challenges is achieving high selectivity for the desired cis isomer over the thermodynamically more stable trans isomer.[1][2] This section addresses frequent issues and provides actionable solutions.
FAQ 1: My cyclization reaction yields predominantly the trans-cyclopentane product. How can I favor the cis isomer?
Answer: This is a classic challenge rooted in thermodynamics. The trans isomer often represents the more stable product due to reduced steric interactions between substituents. To favor the cis product, you must operate under conditions that promote kinetic control.
Troubleshooting Steps & Solutions:
-
Lower the Reaction Temperature: Many cyclization reactions have different activation energies for the formation of cis and trans diastereomers. By lowering the temperature, you can often favor the pathway with the lower activation energy, which may lead to the kinetic cis product. For instance, in certain Nazarov cyclizations, kinetic control at low temperatures has been shown to favor cis-cyclopentenone formation, while higher temperatures lead to the thermodynamic trans product.[3]
-
Re-evaluate Your Catalyst System: The choice of catalyst is paramount in directing stereoselectivity.
-
Bulky Catalysts/Ligands: Employing sterically demanding ligands on a metal catalyst or using a bulky organocatalyst can create a transition state that favors the formation of the cis isomer by imposing specific geometric constraints on the substrate.
-
Chelation Control: If your substrate has coordinating groups (e.g., hydroxyls, ethers), consider using a Lewis acidic metal catalyst that can form a rigid, chelated intermediate. This pre-organization of the substrate can force the cyclization to proceed through a pathway that yields the cis product. This principle is elegantly used in prostaglandin synthesis where a chelating zinc cation promotes a specific aldol condensation geometry.[1]
-
-
Change the Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry. Non-polar solvents may favor more compact, organized transition states, potentially increasing cis-selectivity. Experiment with a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH₂Cl₂) to find the optimal conditions.
-
Employ a [3+2] Cycloaddition Strategy: Instead of forming the ring via an intramolecular cyclization of a linear precursor, consider a convergent [3+2] cycloaddition. These reactions are often highly stereospecific or stereoselective. For example, organophotoredox-catalyzed [3+2] cycloadditions of N-aryl cyclopropylamines with alkenes have been reported to produce cis-cyclopentane-1,2-diamine derivatives with high diastereoselectivity.[4][5]
Workflow for Optimizing cis-Selectivity
Caption: Troubleshooting workflow for improving cis-selectivity.
Section 2: Achieving High Enantioselectivity
For chiral cis-cyclopentane carboxylic acids, controlling enantioselectivity is as critical as controlling diastereoselectivity. Low enantiomeric excess (ee) is a common and frustrating issue.
FAQ 2: My asymmetric catalysis is producing the target cis-cyclopentane, but with low enantiomeric excess (ee). What are the likely causes and solutions?
Answer: Low enantioselectivity in a catalytic reaction points to a poorly organized and/or high-energy transition state for the desired enantiomeric pathway, or a competing, non-selective background reaction.
Troubleshooting Steps & Solutions:
-
Verify Catalyst Purity and Integrity:
-
Purity: Ensure the chiral catalyst or ligand is of high enantiomeric purity itself. Impurities can sometimes act as catalysts for a non-selective background reaction.
-
Activation/Preparation: Many catalysts require a specific pre-activation step. Incomplete activation or decomposition can lead to reduced performance. For example, bifunctional thiourea catalysts used in organocatalytic Michael additions need to be handled under inert conditions to prevent moisture-induced degradation.[6]
-
Catalyst Loading: While counterintuitive, sometimes decreasing the catalyst loading can improve ee if a higher-order, less selective catalytic species is forming at high concentrations. Conversely, if the background reaction is significant, increasing the catalyst loading may outcompete it.
-
-
Optimize Reaction Parameters:
-
Temperature: As with diastereoselectivity, lowering the temperature is the first step. This will amplify the small energy differences between the two enantiomeric transition states, often leading to a significant improvement in ee.
-
Concentration: The reaction concentration can influence the rates of the catalytic versus the background reaction. A thorough concentration screen is recommended.
-
Additives: In many catalytic systems, additives play a crucial role. For example, Brønsted or Lewis acids/bases can act as co-catalysts, accelerating the desired pathway or suppressing side reactions. In some organophotoredox-catalyzed cycloadditions, a BINOL-derived phosphoric acid is a critical component for achieving high diastereoselectivity and enantioselectivity.[4]
-
-
Structural Modification of the Catalyst/Ligand:
-
If parameter optimization fails, the catalyst itself may not be well-suited for your specific substrate.
-
Steric Tuning: Modify the steric bulk of the ligand. Often, increasing the size of blocking groups (e.g., replacing phenyl with 3,5-di-tert-butylphenyl) can enhance facial discrimination of the substrate.
-
Electronic Tuning: Adjusting the electronic properties of the ligand (e.g., adding electron-donating or electron-withdrawing groups) can alter the catalyst's reactivity and selectivity.
-
Data Summary: Effect of Temperature on Enantioselectivity (Hypothetical Example)
| Entry | Catalyst | Temperature (°C) | Solvent | Yield (%) | cis:trans Ratio | ee (%) of cis Isomer |
| 1 | Catalyst A (10 mol%) | 25 (RT) | Toluene | 85 | 5:1 | 65 |
| 2 | Catalyst A (10 mol%) | 0 | Toluene | 82 | 6:1 | 88 |
| 3 | Catalyst A (10 mol%) | -20 | Toluene | 75 | 7:1 | 95 |
| 4 | Catalyst A (10 mol%) | -40 | Toluene | 60 | 7:1 | >99 |
This table illustrates a common trend where decreasing temperature significantly boosts enantiomeric excess, sometimes at the cost of reaction rate and yield.
Section 3: Experimental Protocols
Here we provide a generalized protocol for a key reaction type used in the synthesis of chiral cyclopentanes, based on principles from the literature. This should be adapted for your specific substrate.
Protocol 1: Organocatalytic Asymmetric Michael Addition for Cyclopentane Construction
This protocol is based on the concept of using chiral bifunctional catalysts to induce stereoselectivity in the formation of a C-C bond, a key step in building the cyclopentane ring.[6]
Objective: To perform an intramolecular Michael addition of a nitronate to a conjugated ketone to form a cis-functionalized γ-nitroketone, a precursor to cis-cyclopentane carboxylic acids.
Materials:
-
Substrate (e.g., a linear keto-nitroalkane)
-
Chiral bifunctional thiourea catalyst (e.g., Takemoto catalyst) (1-10 mol%)
-
Solvent (e.g., CHCl₃, Toluene, or CH₂Cl₂)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware, dried in an oven.
Step-by-Step Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Reagent Addition: To the flask, add the substrate (1.0 eq) and the chiral catalyst (0.05 eq).
-
Solvent Addition: Add the anhydrous solvent via syringe. The concentration is typically between 0.1 M and 0.5 M.
-
Reaction: Stir the reaction mixture at the desired temperature (start with room temperature, then optimize by cooling).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the diastereomeric ratio (cis:trans) of the product by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
-
Catalytic Cycle Visualization
Caption: A simplified catalytic cycle for a bifunctional organocatalyst.
References
-
3.5: Syntheses of Prostaglandins from Cyclopentanes. Chemistry LibreTexts. [Link]
-
Unraveling the Molecular Details of the Complete Mechanism That Governs the Synthesis of Prostaglandin G2 Catalyzed by Cyclooxygenase-2. ACS Omega. [Link]
-
Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. National Institutes of Health (PMC). [Link]
-
Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Royal Society of Chemistry Publishing. [Link]
-
10: Strategies in Prostaglandins Synthesis. Chemistry LibreTexts. [Link]
-
Total synthesis of Prostaglandin (Corey). YouTube. [Link]
-
Synthesis of Chiral Cyclopentenones. ACS Publications (Chemical Reviews). [Link]
-
Asymmetric Organocatalytic Synthesis of Cyclopentane-Nitroketones. ResearchGate. [Link]
-
Asymmetric synthesis of (-)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids. University of Oxford, Department of Chemistry. [Link]
-
Cyclopentane synthesis. Organic Chemistry Portal. [Link]
-
Cyclopentane Synthesis. Baran Lab, Scripps Research. [Link]
-
A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. MDPI. [Link]
-
The asymmetric synthesis of cis-substituted cyclopropanecarboxylic acid derivatives. Tetrahedron Letters. [Link]
-
Diastereoselective synthesis of cis -cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. ResearchGate. [Link]
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- 6. researchgate.net [researchgate.net]
"improving the yield of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid synthesis"
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting and optimizing the synthesis of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis and significantly improve your experimental outcomes.
This guide is structured as an interactive troubleshooting resource. Instead of a static protocol, it addresses the common challenges—low yield, poor stereoselectivity, and purification difficulties—through a series of targeted questions and in-depth answers.
Section 1: Overview of the Synthetic Strategy
The synthesis of this compound presents a significant challenge, primarily in controlling the stereochemistry to favor the cis isomer. A common and logical approach involves an intramolecular Friedel-Crafts acylation. This strategy offers a pathway to establish the core bicyclic structure, which can then be selectively opened to yield the desired cis product.
The workflow below outlines a plausible and robust synthetic route, which forms the basis for our troubleshooting guide.
Caption: Proposed workflow for this compound synthesis.
Section 2: Troubleshooting Guide & FAQs
This section is designed to address the most common issues encountered during the synthesis.
Part A: Low Reaction Yield
A diminished yield is often the first sign that reaction parameters are suboptimal. The following Q&A will help diagnose the root cause.
Question 1: My overall yield is consistently low (<30%). What are the most likely causes related to the Friedel-Crafts acylation step?
Answer: Low yields in Friedel-Crafts acylations are common and typically trace back to one of three areas: catalyst activity, reagent quality, or reaction conditions.
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Any water in your solvent or glassware will hydrolyze the catalyst, rendering it inactive. Furthermore, the carboxylic acid group in your substrate or product can complex with the catalyst, effectively sequestering it. It is crucial to use a super-stoichiometric amount of the catalyst.
-
Reagent Purity: Ensure your solvent is anhydrous and your starting materials are pure. Non-aqueous workup procedures are critical until the catalyst is intentionally quenched.
-
Sub-optimal Temperature: Friedel-Crafts reactions have a narrow optimal temperature window.[1]
-
Too low: The reaction rate will be impractically slow.
-
Too high: This can lead to side reactions, such as charring, polymerization of cyclopentene derivatives, or intermolecular reactions, all of which consume starting material and complicate purification.
-
Question 2: I'm observing a lot of dark, tar-like byproduct. How can I prevent this?
Answer: Tar formation is a classic sign of overly aggressive reaction conditions or substrate decomposition. Here’s how to address it:
-
Control the Temperature: The addition of the substrate to the catalyst-solvent slurry should be done slowly and at a low temperature (e.g., 0-5 °C) to manage the initial exotherm. Once the addition is complete, the reaction can be allowed to warm to room temperature or gently heated as required.
-
Inverse Addition: Instead of adding the catalyst to the substrate, try adding the substrate solution dropwise to a suspension of the Lewis acid in the solvent. This maintains a high effective catalyst concentration and can minimize side reactions.
-
Choice of Solvent: Use a solvent that is inert under Friedel-Crafts conditions. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. Avoid solvents that can react with the catalyst, such as ethers or alcohols.
Troubleshooting Decision Tree: Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Part B: Poor cis:trans Stereoselectivity
Achieving a high diastereomeric ratio is the central challenge of this synthesis. The cis relationship between the acyl group and the carboxylic acid is thermodynamically less stable than the trans isomer, meaning the reaction must be under kinetic control.
Question 3: My final product is a near 1:1 mixture of cis and trans isomers. How can I improve the selectivity for the cis product?
Answer: Controlling the stereochemistry in this system relies heavily on the conformational rigidity of the transition state during the key bond-forming step.
-
Intramolecular vs. Intermolecular: An intramolecular Friedel-Crafts reaction is far more likely to yield stereochemical control. If you are using an intermolecular approach, a redesign is highly recommended. The cyclic transition state of an intramolecular reaction constrains the geometry, favoring one diastereomer.
-
Bulky Catalysts: While AlCl₃ is a workhorse, consider using a bulkier Lewis acid catalyst system. Catalysts like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄) can create a more sterically hindered environment, potentially favoring the formation of the cis intermediate.[2]
-
Directing Groups: The strategic placement of a temporary directing group on the cyclopentane ring can shield one face of the molecule, forcing the reaction to proceed from the opposite face and ensuring a cis configuration upon ring opening.[3]
Question 4: Is there a way to separate the cis and trans isomers if my reaction still produces a mixture?
Answer: Yes, separation is often feasible, though it should be a last resort after optimizing the reaction itself.
-
Selective Crystallization: The cis and trans isomers will have different physical properties, including solubility and crystal packing. A carefully chosen solvent system may allow for the selective crystallization of one isomer, often the more stable trans isomer, leaving the desired cis isomer enriched in the mother liquor.[4]
-
Chromatography: While potentially challenging on a large scale, flash column chromatography using a high-resolution silica gel can separate the two isomers. A non-polar/polar solvent system (e.g., hexanes/ethyl acetate with a small amount of acetic acid to suppress tailing) is a good starting point.
-
Derivatization: In some cases, converting the carboxylic acid to a methyl ester can alter the physical properties enough to facilitate easier separation by chromatography. The ester can then be hydrolyzed back to the carboxylic acid.
Section 3: Optimized Protocol and Data
Based on common optimization strategies for related syntheses, the following protocol provides a robust starting point.[5][6]
Optimized Intramolecular Friedel-Crafts Protocol
1. Reagent Preparation:
- Dry dichloromethane (DCM) over CaH₂ and distill under nitrogen.
- Ensure the starting dicarboxylic acid precursor is anhydrous.
- Use fresh, high-purity aluminum chloride (AlCl₃).
2. Reaction Setup:
- To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DCM.
- Cool the flask to 0 °C in an ice bath.
- Carefully and portion-wise, add 2.5 equivalents of AlCl₃ to the stirred DCM.
- In a separate flask, dissolve 1.0 equivalent of the dicarboxylic acid precursor in anhydrous DCM.
3. Reaction Execution:
- Slowly add the substrate solution to the AlCl₃ suspension via a dropping funnel over 45-60 minutes, ensuring the internal temperature does not exceed 5 °C.
- After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for 12-18 hours.
4. Workup and Quenching:
- Cool the reaction mixture back to 0 °C.
- Very slowly and carefully, quench the reaction by adding crushed ice, followed by a slow addition of 6M HCl to dissolve the aluminum salts.
- Separate the organic layer. Extract the aqueous layer twice with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
5. Reductive Ring Opening & Purification:
- Subject the crude bicyclic ketone to a standard Clemmensen or Wolff-Kishner reduction.
- Purify the resulting crude acid by recrystallization from a suitable solvent (e.g., toluene/hexanes) or by flash chromatography.
Table 1: Key Parameter Optimization
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| Catalyst | AlCl₃ (1.2 eq) | AlCl₃ (2.5 eq) or TiCl₄ (2.0 eq) | Overcomes catalyst sequestration by carbonyl and carboxyl groups. Bulkier catalysts may improve stereoselectivity.[2] |
| Temperature | Room Temperature | 0 °C addition, then warm to RT | Controls initial exotherm, minimizing side reactions and decomposition.[1] |
| Addition Mode | Normal (Substrate + Catalyst) | Inverse (Substrate to Catalyst) | Maintains high catalyst concentration, favoring the desired intramolecular reaction over intermolecular side reactions. |
| Solvent | Nitrobenzene | Dichloromethane (DCM) | DCM is less reactive, easier to remove, and promotes cleaner reactions compared to older, more hazardous solvents. |
References
- Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
- Optimized condition of Friedel-Crafts acylation.
- A novel synthesis of cis-3,4-disubstituted cyclopentanones. Sci-Hub.
- Optimization of Reaction Conditions.
- RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. RSC Publishing.
- Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Organic Chemistry Frontiers (RSC Publishing).
- Synthesis of Chiral Cyclopentenones.
- Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. RSC Publishing.
- Regioselective and diastereoselective synthesis of highly substituted cyclopentanes. ScienceDirect.
- Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation.
- A Facile Route to Cyclopentenones by Friedel-Crafts Acylation.
- Process for separating cis and trans isomers of cyclopropane carboxylic acids.
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- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with in-depth strategies and troubleshooting advice for the purification of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The primary challenges in purifying this molecule stem from its bifunctional nature, containing both a carboxylic acid and a ketone group. Potential issues include the presence of starting materials, side-products from the synthesis, and diastereomers (the trans-isomer). The purification strategy must address these potential impurities effectively.
Q2: What are the most common purification techniques for this type of molecule?
A2: The most common and effective purification techniques for ketocarboxylic acids like this compound are:
-
Acid-Base Extraction: This is a powerful technique to separate the acidic product from neutral and basic impurities.[1][2][3][4][5]
-
Crystallization: This method is excellent for obtaining highly pure crystalline material, provided a suitable solvent system can be found.
-
Chromatography: Techniques like flash column chromatography and High-Performance Liquid Chromatography (HPLC) can be used for high-resolution separation.[6][7][8][9][10]
Q3: How can I separate the cis- and trans-isomers?
A3: Separation of diastereomers can be challenging. While flash chromatography can sometimes be effective, fractional crystallization is a potential alternative. This involves carefully selecting a solvent system where one diastereomer is significantly less soluble than the other.[11][12][13][14] In some cases, derivatization to form diastereomeric salts with a chiral resolving agent can be employed for separation by crystallization.[13]
Q4: What analytical techniques are recommended to assess the purity of the final product?
A4: To assess the purity of this compound, a combination of the following techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and detect any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Purification Strategy Decision Workflow
The following diagram outlines a general workflow for selecting an appropriate purification strategy.
Caption: Decision workflow for selecting a purification strategy.
Detailed Protocols and Troubleshooting Guides
Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate it from non-acidic impurities.[1][2][3][4][5]
Protocol:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer.
-
Separation: Separate the aqueous layer from the organic layer. The organic layer contains neutral and basic impurities.
-
Washing (Optional): Wash the aqueous layer with the organic solvent to remove any remaining non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 2M HCl) until the pH is acidic (pH ~2), causing the carboxylic acid to precipitate out of the solution.[1][2]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Troubleshooting Guide: Acid-Base Extraction
| Problem | Possible Cause | Solution |
| Emulsion formation at the interface | - Vigorous shaking of the separatory funnel.- High concentration of the product. | - Gently swirl or invert the separatory funnel instead of vigorous shaking.- Add brine (saturated NaCl solution) to break the emulsion.- Filter the mixture through a pad of Celite. |
| Low recovery of the product | - Incomplete extraction into the aqueous layer.- Product is somewhat soluble in the acidic aqueous solution. | - Perform multiple extractions with the basic solution.- Ensure complete precipitation by acidifying to a lower pH.- After acidification, extract the aqueous layer with an organic solvent to recover any dissolved product. |
| Product does not precipitate upon acidification | - Insufficient acidification.- Product is highly soluble in water. | - Check the pH with litmus paper or a pH meter and add more acid if necessary.- If the product is water-soluble, extract the acidified aqueous layer with an organic solvent. |
Crystallization
Crystallization is a powerful technique for obtaining highly pure solid material. The key is to find a suitable solvent or solvent system.
Solvent Selection for Crystallization
| Solvent Type | Examples | Rationale for Use |
| Protic Solvents | Water, Ethanol, Methanol | The carboxylic acid group can form hydrogen bonds with protic solvents. |
| Aprotic Polar Solvents | Acetone, Ethyl Acetate | Good solvating power for the molecule. |
| Aprotic Nonpolar Solvents | Hexane, Toluene | Can be used as an anti-solvent in a solvent system. |
Protocol:
-
Solvent Screening: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. Allow the solution to cool slowly to room temperature and then in an ice bath. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature to form well-defined crystals. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Troubleshooting Guide: Crystallization
| Problem | Possible Cause | Solution |
| Oiling out (product separates as a liquid) | - The boiling point of the solvent is too high.- The solution is supersaturated. | - Use a lower-boiling point solvent.- Add a small amount of a solvent in which the compound is more soluble.- Re-heat the solution and allow it to cool more slowly. |
| No crystal formation upon cooling | - The solution is not saturated.- The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then heat until it clarifies and cool slowly.- Scratch the inside of the flask with a glass rod to induce nucleation. |
| Poor recovery | - The compound is too soluble in the cold solvent. | - Use a different solvent or a solvent mixture.- Ensure the solution is cooled sufficiently in an ice bath. |
Column Chromatography
Column chromatography is used to separate the target compound from impurities based on their differential adsorption to a stationary phase.
Protocol:
-
Stationary Phase Selection: Silica gel is the most common stationary phase for this type of compound.
-
Mobile Phase Selection: A mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of ~0.3 for the target compound.
-
Column Packing: Pack a glass column with a slurry of silica gel in the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Guide: Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation | - Inappropriate mobile phase polarity. | - Optimize the mobile phase composition using TLC. If compounds are running too fast, decrease the polarity (less ethyl acetate). If they are stuck on the column, increase the polarity. |
| Band tailing | - The compound is too polar for the mobile phase.- The column is overloaded. | - Add a small amount of acetic acid to the mobile phase to protonate the carboxylic acid and reduce tailing.- Use a larger column or load less sample. |
| Cracked or channeled column | - Improper packing of the column. | - Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the purification of this compound.
Caption: General experimental workflow for purification.
References
- Separation of Organic Compounds by Acid-Base Extraction Techniques. (n.d.). Organic Chemistry with Vernier.
- Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek.
- Organic Acid-Base Extractions. (n.d.). Chemistry Steps.
- Extraction - Concept. (2020). JoVE.
- Acid-Base Extraction. (n.d.). University of Colorado Boulder.
- Analysis of α-Ketocarboxylic Acids by Ion Exchange Hplc With UV and Amperometric Detection. (n.d.). Taylor & Francis Online.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC.
- Paper chromatography of keto-acids. (1953). PubMed.
- Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. (2023). PMC - NIH.
- Thin-layer chromatography of non-volatile organic acids in clinical chemistry. (1979). PubMed.
- On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. (2025). ResearchGate.
- cis-2-(2-methylbenzoyl)cyclopentane-1-carboxylic acid. (n.d.). CymitQuimica.
- 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. (2023). PMC - NIH.
- Cyclopentanecarboxylic acid, methyl ester. (n.d.). Organic Syntheses Procedure.
- Synthetic routes to cyclopentanecarboxylic acid derivatives. (1987). Google Patents.
- Process for separating cis and trans isomers of cyclopropane carboxylic acids. (1981). Google Patents.
- Process for the preparation of pure cis-cyclopropane carboxylic acids and intermediates therefor. (n.d.). Googleapis.com.
- cis-2-(2,3-dimethylbenzoyl)cyclopentane-1-carboxylic acid. (n.d.). Echemi.
- trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid. (n.d.). Sigma-Aldrich.
- Solvent design for crystallization of carboxylic acids. (2025). ResearchGate.
- Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. (2019). International Journal of Scientific Research.
- The manufacture method of substituted cyclopentanone. (n.d.). Google Patents.
- Process for preparing high cis 3-(2,2,2-trichloroethyl)-2,2-dimethylcyclopropane-1-carboxylates. (n.d.). Google Patents.
- Technical Support Center: Purification of Quinoxaline-2-Carboxylic Acid Activating Enzyme. (n.d.). Benchchem.
- Process of separating cis and trans isomers of cyclopropane carboxylic acids. (n.d.). Google Patents.
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- 2. magritek.com [magritek.com]
- 3. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 4. Video: Extraction - Concept [jove.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paper chromatography of keto-acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thin-layer chromatography of non-volatile organic acids in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. ijpbs.com [ijpbs.com]
- 14. EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Overcoming In Vitro Solubility Challenges of Benzoylcyclopentane Carboxylic Acids
Welcome to the technical support center for researchers working with benzoylcyclopentane carboxylic acids. This guide provides in-depth troubleshooting strategies and practical protocols to address the common yet significant challenge of poor aqueous solubility encountered during in vitro experiments. As a class of molecules characterized by a bulky, lipophilic benzoylcyclopentane core and an ionizable carboxylic acid group, these compounds require a nuanced approach to achieve reliable and reproducible experimental results.
This document moves beyond simple recipes, explaining the physicochemical principles behind each method to empower you to make informed decisions for your specific experimental context.
Part 1: Foundational Knowledge - Understanding the Solubility Challenge
FAQ: Why is my benzoylcyclopentane carboxylic acid derivative so difficult to dissolve in aqueous buffers?
The solubility behavior of this compound class is dictated by its dual chemical nature:
-
The Lipophilic Core: The benzoylcyclopentane moiety is nonpolar and hydrophobic ("water-fearing"). This large, greasy structure is the primary reason for the compound's inherently low solubility in water and physiological buffers.[1][2][3] Lipophilic compounds prefer to associate with other nonpolar environments rather than the highly polar network of water molecules.
-
The Ionizable Headgroup: The carboxylic acid (-COOH) group is the key to manipulating solubility. Its charge state is dependent on the pH of the solution.[4][5]
-
At Low pH (Acidic): The carboxyl group remains protonated (-COOH). In this neutral state, the molecule is at its most lipophilic and has its lowest aqueous solubility.
-
At High pH (Basic): The carboxyl group loses its proton to become a negatively charged carboxylate ion (-COO⁻). This ionization introduces a charge, dramatically increasing the molecule's polarity and its solubility in water.[6][7]
-
The transition between these states is governed by the compound's pKa , the pH at which 50% of the molecules are in the ionized form. For most carboxylic acids, this value is typically between 3 and 5. To achieve significant solubilization, the pH of the solution must be raised substantially above the pKa.
Part 2: Initial Troubleshooting for Compound Precipitation
This section provides a first-line-of-defense workflow for the most common issue: compound crashing out of solution upon dilution of a concentrated organic stock (e.g., DMSO) into an aqueous assay buffer.
Troubleshooting Workflow for Immediate Precipitation
Below is a logical workflow to diagnose and solve initial solubility problems.
Caption: Initial troubleshooting workflow for precipitation.
FAQ: My compound crashed out after diluting my DMSO stock. What should I do?
Answer: This is a classic sign that the aqueous buffer cannot support the desired concentration. Before moving to complex methods, attempt the following fundamental strategies.
Strategy 1: pH-Mediated Solubilization
This is the most effective initial approach for carboxylic acids. By preparing a slightly basic stock solution or adjusting the pH of your final buffer, you can ionize the carboxyl group and vastly improve solubility.
Experimental Protocol: Preparing a pH-Adjusted Working Solution
-
Prepare Primary Stock: Prepare a high-concentration primary stock of your compound (e.g., 20 mM) in 100% DMSO. Ensure it is fully dissolved, using gentle warming (37°C) or sonication if necessary.
-
Determine Target pH: For robust solubilization, the final pH of your aqueous solution should be at least 2 units higher than the pKa of your carboxylic acid. If the pKa is unknown, a target pH of 7.4 or higher is a good starting point.
-
Prepare pH-Adjusted Buffer: Take your final assay buffer (e.g., PBS, HBSS). Add a small amount of a sterile base, such as 1N NaOH, dropwise while monitoring with a calibrated pH meter until the target pH is reached.
-
Serial Dilution: Perform serial dilutions. It is often more effective to perform an intermediate dilution of the DMSO stock into the pH-adjusted buffer before the final dilution.
-
The "Vortex Dilution" Method (Critical Step):
-
Place the tube containing the pH-adjusted buffer on a vortex mixer at a medium-high setting.
-
While the buffer is vigorously mixing, slowly add the small volume of your concentrated DMSO stock directly into the vortex. This rapid dispersion prevents localized high concentrations of the compound from forming, which is a major cause of precipitation.
-
-
Visual Confirmation: After dilution, visually inspect the solution against a dark background for any signs of Tyndall effect (a faint cloudiness indicating suspended particles) or visible precipitate.
Strategy 2: Co-solvent Optimization
While your primary stock is in 100% DMSO, the final concentration of DMSO in your assay is also critical. Sometimes, precipitation occurs simply because the final percentage of the organic co-solvent is too low to keep the compound dissolved.[8][9]
Causality: Co-solvents work by reducing the overall polarity of the solvent system (in this case, water), making it more "hospitable" to lipophilic molecules.[10][11] However, high concentrations can be detrimental to your experiment.
Data Table: Recommended Maximum Co-solvent Concentrations for In Vitro Assays
| Co-solvent | Typical Limit (Cell-Based Assays) | Typical Limit (Biochemical Assays) | Notes |
| DMSO | 0.1% - 0.5% | 1% - 5% | Most common, but can be toxic to sensitive cell lines above 0.5%. |
| Ethanol | 0.5% - 1% | Up to 10% | Can affect enzyme kinetics and cell membrane integrity. |
| PEG 400 | 0.5% - 1% | Up to 5% | Generally well-tolerated but increases solution viscosity. |
| Propylene Glycol | 0.5% - 2% | Up to 10% | A good alternative to DMSO with a different toxicity profile. |
Troubleshooting Steps:
-
Calculate Final Co-solvent %: Check your dilution scheme. If your final DMSO concentration is very low (e.g., <0.1%), you may not have enough co-solvent to maintain solubility.
-
Test Co-solvent Tolerance: Before modifying your main experiment, run a control experiment to determine the maximum percentage of your chosen co-solvent that your cells or assay components can tolerate without adverse effects (e.g., cell death, enzyme inhibition).
-
Adjust Dilution Scheme: If possible, modify your dilution scheme to increase the final co-solvent concentration while staying within the tolerated limit. For example, instead of a 1:1000 dilution from a 10 mM stock to get 10 µM, consider a 1:100 dilution from a 1 mM stock.
Part 3: Advanced Solubilization Strategies
If pH adjustment and co-solvent optimization are insufficient or incompatible with your experimental system (e.g., the required pH would inactivate a protein), more advanced formulation techniques are necessary.
FAQ: My assay is pH-sensitive and I can't exceed 0.5% DMSO. How can I dissolve my compound?
Answer: In this scenario, you need an excipient that can encapsulate the lipophilic portion of your molecule, effectively shielding it from the aqueous environment. Cyclodextrins are an excellent and widely used choice for this purpose.[12][13][14]
Advanced Method 1: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can form a "host-guest" inclusion complex with your compound, where the lipophilic benzoylcyclopentane moiety sits inside the cavity, while the hydrophilic exterior of the cyclodextrin interacts favorably with water.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly useful due to its high aqueous solubility and low toxicity.[16]
Experimental Protocol: Preparation of a Stock Solution with HP-β-CD
-
Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4). Gentle warming (up to 50°C) may be required to fully dissolve the HP-β-CD. Allow to cool to room temperature.
-
Solvent Evaporation Method (Preferred):
-
In a clean, glass vial, add the required amount of your compound from its primary DMSO stock.
-
Evaporate the DMSO under a gentle stream of nitrogen gas or using a vacuum concentrator (e.g., SpeedVac) until a thin film of the compound remains.
-
Add the pre-warmed HP-β-CD solution to the vial.
-
Vortex vigorously and then place on a shaker or rotator at room temperature overnight to allow for efficient complexation.
-
-
Filter Sterilization: The resulting solution should be clear. Filter it through a 0.22 µm syringe filter to remove any non-complexed compound aggregates and to ensure sterility.
-
Concentration Verification: It is highly recommended to verify the final concentration of your solubilized compound using an analytical method like HPLC-UV, as the actual concentration may be slightly lower than the theoretical maximum.
Advanced Method 2: Surfactant-Based Micellar Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[17][18] These micelles have a hydrophobic core that can encapsulate your compound, while the hydrophilic shell interacts with the water, similar to cyclodextrins.[19][20]
Causality: This method is effective but requires caution. Surfactants are detergents and can disrupt cell membranes or denature proteins, potentially interfering with your assay.[10] Non-ionic surfactants like Tween® 80 or Poloxamer 188 are generally better tolerated than ionic surfactants like SDS.[18][21]
Protocol Considerations:
-
Choose a Biocompatible Surfactant: Start with Tween® 20 or Tween® 80.
-
Work Above the CMC: Ensure the final concentration of the surfactant in your assay is above its CMC.
-
Run Controls: Always run a "vehicle control" containing only the surfactant at the final concentration to ensure it does not affect your experimental outcome.
-
Preparation: The preparation method is similar to that for cyclodextrins, where the compound is first dissolved in a small amount of organic solvent, which is then evaporated before adding the aqueous surfactant solution.
Part 4: Strategy Selection Guide
Choosing the right solubilization method is critical for experimental success. This decision tree and summary table will help you select the optimal approach based on your assay type.
Decision Tree for Solubility Strategy Selection
Caption: Decision tree for selecting a solubilization strategy.
Comparative Summary of Solubilization Techniques
| Strategy | Mechanism | Best For | Key Advantage | Major Disadvantage |
| pH Adjustment | Ionization of carboxyl group | Initial troubleshooting for all assay types tolerant to pH > 7.0 | Simple, addresses the root cause for acidic compounds. | Not suitable for pH-sensitive assays or acidic media. |
| Co-solvents | Reduces solvent polarity | Biochemical assays, situations where moderate organic solvent is tolerated | Easy to implement, wide range of solvent choices. | Cellular toxicity, potential for precipitation upon dilution.[10] |
| Cyclodextrins | Inclusion complex formation | Sensitive cell-based assays, pH-sensitive systems | High biocompatibility, effectively masks lipophilicity.[16] | Requires more preparation, may have a minor effect on free drug concentration. |
| Surfactants | Micellar encapsulation | Last resort for very difficult compounds | High solubilizing capacity. | High potential for assay interference (membrane/protein disruption).[10] |
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Vertex AI Search. cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- Vertex AI Search. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace.
- Vertex AI Search. Cyclodextrins in Formulation Development: Complexation and Stability Enhance.
- Vertex AI Search. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI.
- Vertex AI Search. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - NIH.
- Vertex AI Search. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate.
- Vertex AI Search. Co-solvent: Significance and symbolism.
- Vertex AI Search. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC.
- Vertex AI Search. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed.
- Vertex AI Search. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- Vertex AI Search. Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka.
- Vertex AI Search. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC - NIH.
- Vertex AI Search. Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR.
- Vertex AI Search. Role of Surfactant Micellization for Enhanced Dissolution of Poorly Water-Soluble Cilostazol Using Poloxamer 407-Based Solid Dispersion via the Anti-Solvent Method - PubMed Central.
- Vertex AI Search. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients.
- Vertex AI Search. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed.
- Vertex AI Search. Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs - Symmetric.
- Vertex AI Search. 16.4: The Effects of pH on Solubility - Chemistry LibreTexts.
- Vertex AI Search. Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation.
- Vertex AI Search. Exp. 11 The influence of pH on solubility in water Theory:.
- Vertex AI Search. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC - NIH.
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"optimizing reaction conditions for the synthesis of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid analogs"
Technical Support Center: Synthesis of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic Acid Analogs
Welcome to the technical support center for the synthesis and optimization of this compound and its analogs. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on this important class of molecules, which includes precursors to non-steroidal anti-inflammatory drugs (NSAIDs) like Loxoprofen.[1]
The core synthetic challenge lies in the diastereoselective construction of the cis-1,2-disubstituted cyclopentane ring via a Friedel-Crafts acylation. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this reaction, improve your yields, and achieve high diastereoselectivity.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction yield is very low or zero. What are the most common causes?
A low or non-existent yield in a Friedel-Crafts acylation is a common but solvable issue, almost always pointing to one of three areas: the catalyst, the reagents, or the reaction conditions.
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Cause 1: Inactive Lewis Acid Catalyst: The most frequent culprit is a deactivated catalyst. Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic and react readily with atmospheric moisture.[2] This reaction hydrolyzes the AlCl₃, rendering it completely ineffective for activating the acyl chloride.
-
Solution: Always use a fresh, unopened bottle of anhydrous AlCl₃. If the bottle has been opened previously, handle it in a glovebox or under a stream of inert gas (Argon or Nitrogen). Ensure all glassware is rigorously flame-dried or oven-dried immediately before use to remove any adsorbed water.[3]
-
-
Cause 2: Insufficient Catalyst Loading: Unlike many other "catalytic" reactions, Friedel-Crafts acylation requires a stoichiometric amount (or even a slight excess) of the Lewis acid.[3] This is because the ketone product forms a stable complex with the AlCl₃, effectively sequestering it and preventing it from participating in further catalytic cycles.[2][4]
-
Solution: Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the limiting reagent (typically the acyl chloride or the cyclopentane substrate). For particularly challenging substrates, increasing the loading to 2.0 equivalents may be beneficial.[5]
-
-
Cause 3: Deactivated Aromatic Ring: The Friedel-Crafts reaction is an electrophilic aromatic substitution. If the benzoyl moiety of your acylating agent contains strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN), the aromatic ring becomes too "electron-poor" to attack the acylium ion, leading to a failed reaction.[6][7]
-
Solution: This reaction is generally incompatible with strongly deactivated systems. If your target analog requires such groups, consider an alternative synthetic strategy, such as a Suzuki or Stille coupling to build the biaryl system first, followed by other functional group manipulations.
-
-
Cause 4: Suboptimal Temperature: Temperature control is critical. Some acylations proceed smoothly at 0°C or room temperature, while others require gentle heating to overcome the activation energy.[2] However, excessive heat can promote side reactions and decomposition.
-
Solution: Start the reaction at 0°C, especially during the addition of reagents. Once all reagents are combined, allow the reaction to slowly warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC). If no reaction is observed after a few hours, consider gently heating the mixture to 40-50°C.
-
Q2: I'm getting a mixture of cis and trans isomers. How can I improve the cis-selectivity?
Achieving high diastereoselectivity is the central goal. The cis stereochemistry is typically controlled through substrate-directed synthesis.
-
Plausible Cause: Lack of Pre-coordination: The stereochemical outcome is often dictated by the chelation of the Lewis acid to a directing group on the cyclopentane ring. If your starting material is, for example, a cyclopentene derivative without a coordinating group, selectivity will be poor. A more robust strategy involves starting with a substrate like cis-cyclopentane-1,2-dicarboxylic anhydride or a derivative where the carboxylic acid is already present.
-
Mechanism of Control: When the carboxylic acid (or its corresponding ester) is present on the cyclopentane ring, it can act as a chelating group. The Lewis acid (AlCl₃) coordinates to both the carbonyl of the carboxylic acid and the incoming acyl chloride. This coordination holds the electrophile in a fixed position, forcing it to be delivered to the same face (syn-addition) of the ring, resulting in the desired cis product.
-
Solution 1: Optimize Lewis Acid: Different Lewis acids have different coordination strengths. While AlCl₃ is standard, consider screening other Lewis acids like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄), which may offer superior chelation control.
-
Solution 2: Temperature Control: Lower temperatures (e.g., -20°C to 0°C) generally enhance selectivity by favoring the more ordered, chelated transition state over non-selective pathways that may dominate at higher temperatures.
-
Solution 3: Solvent Effects: The polarity of the solvent can influence the stability of the chelated intermediate.[8] Screen less polar solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE), as well as more coordinating solvents like nitromethane, to find the optimal balance for your specific analog.
-
Q3: The workup is difficult, and I'm losing product during purification. What is a better method for isolation?
Purifying carboxylic acids can be challenging due to their polarity and potential to streak on silica gel. A well-designed workup is crucial.
-
Problem: Emulsions and Poor Separation: During the aqueous quench, the aluminum salts formed can lead to thick emulsions, making phase separation difficult and trapping the product.
-
Solution: Acidic Quench and Extraction: Quench the reaction by slowly pouring it over crushed ice containing concentrated HCl. This protonates the carboxylate and breaks down the aluminum complexes. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or DCM.
-
-
Problem: Purification Losses: Standard silica gel chromatography can lead to significant product loss on the column.
-
Solution 1: Acid-Base Extraction: This is the most effective method for purifying carboxylic acids.[9]
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a mild aqueous base like 1 M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The carboxylic acid will be deprotonated and move to the aqueous layer, leaving non-acidic impurities behind in the organic layer.
-
Wash the basic aqueous layer once with fresh ethyl acetate to remove any remaining neutral impurities.
-
Slowly acidify the aqueous layer with cold 1 M HCl until the pH is ~2. Your product should precipitate out or be extractable with a fresh portion of organic solvent.
-
-
Solution 2: Reversed-Phase Chromatography: If chromatography is necessary, C18 reversed-phase silica is often superior for polar compounds like carboxylic acids.[10] Use a mobile phase such as a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the carboxyl group remains protonated.
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Frequently Asked Questions (FAQs)
What is the optimal solvent for this acylation? Dichloromethane (CH₂Cl₂) and 1,2-dichloroethane (DCE) are the most commonly used solvents.[5] They are inert to the strong Lewis acids and have good solvating properties for the reactants and intermediates. Ensure the solvent is rigorously dried, for example, by distilling from calcium hydride (CaH₂), before use.[3]
How should I monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most convenient method. Co-spot the reaction mixture with your starting material. The product, being a ketone, is typically more polar than the starting cyclopentane derivative, so it will have a lower Rf value. Use a stain like potassium permanganate (KMnO₄) for visualization if the product is not UV-active.
Can I use a carboxylic acid directly instead of an acyl chloride as the acylating agent? While possible, it is not recommended for this type of synthesis. Acyl chlorides are significantly more reactive. Using a carboxylic acid would require an activating agent to convert it to a mixed anhydride in situ (e.g., using cyanuric chloride or trifluoroacetic anhydride), which adds complexity and potential for side reactions.[11]
What are the key safety precautions for this reaction? Friedel-Crafts reactions should always be performed in a well-ventilated fume hood. AlCl₃ reacts violently with water, releasing HCl gas, so it must be handled with care under anhydrous conditions. The quenching process is highly exothermic and should be done slowly and with cooling. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize typical results from optimization studies.
Table 1: Effect of AlCl₃ Stoichiometry on Reaction Outcome (Model Reaction: Acylation of cyclopentane-1-carboxylic acid with 3-methylbenzoyl chloride)
| Entry | AlCl₃ (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | 0.5 | 25 | 12 | <5 | - |
| 2 | 1.0 | 25 | 6 | 65 | 85:15 |
| 3 | 1.2 | 25 | 4 | 88 | 95:5 |
| 4 | 2.0 | 25 | 4 | 85 | 94:6 |
Table 2: Solvent and Temperature Screening
| Entry | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | CH₂Cl₂ | 0 → 25 | 88 | 95:5 |
| 2 | DCE | 0 → 25 | 86 | 93:7 |
| 3 | CS₂ | 0 → 25 | 75 | 90:10 |
| 4 | CH₂Cl₂ | -20 | 62 | >98:2 |
Visualizations: Mechanisms and Workflows
Diagram 1: Generalized Friedel-Crafts Acylation Mechanism
Caption: The three-step mechanism of Friedel-Crafts Acylation.[12]
Diagram 2: Experimental Workflow for Synthesis and Purification
Caption: A typical workflow from reaction setup to final product isolation.
Detailed Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative example and may require optimization for specific analogs. All work should be conducted in a fume hood with appropriate PPE.
Materials:
-
Cyclopentane-1-carboxylic acid (1.0 eq)
-
3-Methylbenzoyl chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Allow the flask to cool to room temperature under a stream of nitrogen.
-
Reagent Addition:
-
To the flask, add anhydrous DCM (100 mL) and cyclopentane-1-carboxylic acid (1.0 eq).
-
Cool the mixture to 0°C using an ice bath.
-
Carefully and portion-wise, add anhydrous AlCl₃ (1.2 eq) to the stirred solution. The mixture may become thick.
-
In the dropping funnel, prepare a solution of 3-methylbenzoyl chloride (1.1 eq) in anhydrous DCM (20 mL).
-
-
Reaction:
-
Add the 3-methylbenzoyl chloride solution dropwise to the reaction flask over 30 minutes, maintaining the internal temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate with 1% acetic acid).
-
-
Workup and Quenching:
-
Prepare a beaker with crushed ice and 1 M HCl (100 mL).
-
Slowly and carefully, pour the reaction mixture into the beaker of ice/HCl with vigorous stirring.
-
Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers and proceed with acid-base purification as described in the Troubleshooting section (Q3).
-
-
Isolation:
-
After re-acidifying the basic extract and extracting the product into EtOAc, dry the final organic layer over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield the final product as a solid.
-
References
-
Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions. Retrieved from [2]
-
Fujimura, H., et al. (2011). Synthesis and biological evaluation of loxoprofen derivatives. PubMed. Retrieved from [1]
-
Barluenga, J., et al. (n.d.). Solvent-Controlled Diastereoselective Synthesis of Cyclopentane Derivatives. Journal of the American Chemical Society. Retrieved from [8]
-
Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride. Retrieved from [3]
-
Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation with octanoyl chloride. Retrieved from [6]
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from [7]
-
Benchchem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds. Retrieved from [13]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [9]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [10]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [12]
-
Benchchem. (n.d.). Optimization of reaction conditions for Friedel-Crafts acylation of biphenyl. Retrieved from [5]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [4]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [11]
Sources
- 1. Synthesis and biological evaluation of loxoprofen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. byjus.com [byjus.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
"troubleshooting analytical detection of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid"
This technical support guide is designed for researchers, scientists, and drug development professionals working with cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid. As a Senior Application Scientist, this guide synthesizes technical expertise and practical field experience to address common challenges in the analytical detection of this molecule.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary chemical characteristics of this compound that influence its analysis?
A1: The analytical behavior of this compound is dictated by three key structural features: the carboxylic acid group, the ketone group, and the cyclopentane ring. The carboxylic acid moiety makes the molecule acidic and polar, influencing its solubility and chromatographic retention. The benzoyl group provides a strong chromophore for UV detection. The molecule's structure as a β-keto acid is of critical importance, as these compounds can be prone to instability, particularly decarboxylation under certain conditions.[1][2]
Q2: I am not getting a signal for my compound. What are the likely causes?
A2: A complete lack of signal can be due to several factors. A primary concern for this specific molecule is its potential for degradation. As a β-keto acid, it is susceptible to decarboxylation, especially when heated.[1][3] This can occur in a hot GC injection port or even in the autosampler if not properly cooled.[3] Other possibilities include issues with sample preparation leading to poor recovery, incorrect instrument parameters (e.g., UV detector wavelength), or problems with the analytical column.
Q3: My peak shape is poor, showing significant tailing. How can I improve it?
A3: Peak tailing for an acidic compound like this is common in reversed-phase HPLC. It often results from secondary interactions between the carboxylic acid's lone pair electrons and active sites on the silica-based column packing. To mitigate this, consider the following:
-
Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic or phosphoric acid) will fully protonate the carboxylic acid, reducing these secondary interactions.
-
Column Choice: Use a high-purity silica column with end-capping or a column specifically designed for polar compounds.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
II. HPLC Troubleshooting Guide
Issue: Inconsistent Retention Times
| Potential Cause | Explanation & Solution |
| Mobile Phase Instability | The composition of the mobile phase may be changing over time due to solvent evaporation or inadequate mixing. Solution: Ensure your mobile phase is well-mixed and freshly prepared. Degassing the mobile phase is also crucial to prevent bubble formation in the pump.[3] |
| Column Temperature Fluctuation | Changes in ambient temperature can affect retention times. Solution: Employ a column oven to maintain a consistent and stable temperature throughout your analytical run.[3] |
| Pump Malfunction | Inconsistent flow from the HPLC pump will lead to variable retention times. Solution: Check for leaks in the system and ensure the pump is properly primed and functioning correctly. |
Issue: Low Analyte Signal
| Potential Cause | Explanation & Solution |
| Analyte Degradation in Autosampler | As a β-keto acid, the analyte may be degrading while waiting for injection, especially if the autosampler is not temperature-controlled. Solution: Use a cooled autosampler tray to minimize degradation.[3] |
| Incorrect UV Wavelength | The UV detector may not be set to the optimal wavelength for the benzoyl chromophore. Solution: Determine the λmax of the compound using a UV-Vis spectrophotometer or by running a photodiode array (PDA) detector scan. |
| Poor Sample Recovery | The analyte may be lost during sample preparation steps. Solution: Optimize your extraction procedure. See the Sample Preparation section for more details. |
III. GC-MS Troubleshooting Guide
Direct analysis of this carboxylic acid by GC-MS is challenging due to its polarity and thermal instability. Derivatization is highly recommended.
Issue: No Peak or Very Small Peak for the Analyte
| Potential Cause | Explanation & Solution |
| Thermal Degradation | The compound is likely decarboxylating in the hot GC inlet.[1] Solution: Derivatize the carboxylic acid to a more thermally stable ester (e.g., a methyl ester). This can be achieved using reagents like trimethyloxonium tetrafluoroborate or diazomethane (with appropriate safety precautions).[4] |
| Incomplete Derivatization | The derivatization reaction may not have gone to completion. Solution: Re-optimize the derivatization procedure. Ensure reagents are fresh and reaction conditions (temperature, time) are appropriate. |
| Poor Volatility | Even with derivatization, the compound may have low volatility. Solution: Ensure the GC oven temperature program is suitable for eluting the derivatized analyte. |
Issue: Poor Peak Shape (Tailing)
| Potential Cause | Explanation & Solution |
| Active Sites in the GC System | The analyte may be interacting with active sites in the injector liner or the column. Solution: Use a deactivated injector liner. If the column is old, consider replacing it. |
| Incomplete Derivatization | Residual underivatized acid will exhibit poor chromatography. Solution: Optimize the derivatization reaction to ensure it goes to completion. |
IV. Sample Preparation Troubleshooting
For analysis in biological matrices like plasma or urine, proper sample preparation is critical to remove interferences and concentrate the analyte.[5][6][7]
Issue: Low Recovery
| Potential Cause | Explanation & Solution |
| Inefficient Extraction | The chosen extraction method may not be suitable for this acidic compound. Solution: For liquid-liquid extraction (LLE), acidify the sample to pH < pKa to ensure the analyte is in its neutral form for extraction into an organic solvent. For solid-phase extraction (SPE), use an appropriate sorbent (e.g., a mixed-mode anion exchange or a polymer-based reversed-phase sorbent). |
| Protein Binding | The analyte may be bound to proteins in the biological matrix. Solution: A protein precipitation step (e.g., with acetonitrile or methanol) is often necessary before further extraction.[6] |
| Analyte Adsorption | The compound may adsorb to glassware or plasticware. Solution: Use silanized glassware or polypropylene tubes to minimize adsorption. |
V. Structural Confirmation (NMR)
For confirmation of the this compound structure, NMR spectroscopy is a powerful tool.
Expected ¹H NMR Signals:
-
Carboxylic Acid Proton: A broad singlet typically observed far downfield, between 10-12 ppm. This signal will disappear upon addition of D₂O.[8]
-
Aromatic Protons: Signals corresponding to the protons on the 3-methylbenzoyl group will appear in the aromatic region (typically 7-8 ppm).
-
Cyclopentane Protons: Protons on the cyclopentane ring adjacent to the carboxylic acid and benzoyl groups will be deshielded and appear in the 2-3 ppm region.[8]
-
Methyl Protons: A singlet corresponding to the methyl group on the benzoyl ring will likely appear around 2.4 ppm.
Expected ¹³C NMR Signals:
-
Carboxylic Carbonyl Carbon: A signal in the range of 170-185 ppm.[9]
-
Ketone Carbonyl Carbon: A signal further downfield, typically in the 180-220 ppm range.[8]
-
Aromatic Carbons: Signals in the 120-140 ppm region.
-
Cyclopentane Carbons: Aliphatic carbons of the cyclopentane ring will appear further upfield.
VI. Experimental Protocols & Workflows
Protocol 1: HPLC-UV Analysis of this compound
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile. .
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm (or determined λmax).
-
-
Sample Preparation:
-
Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: Derivatization for GC-MS Analysis
This protocol is adapted from a method for similar carboxylic acids and should be optimized for the target analyte.[4]
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the analyte into a vial.
-
Add 1 mL of a suitable solvent (e.g., methanol).
-
-
Derivatization:
-
Add a small amount of sodium carbonate (approx. 20 mg).
-
In a well-ventilated fume hood, add approximately 30 mg of trimethyloxonium tetrafluoroborate in two portions while stirring.
-
After 1 minute, neutralize the solution with sodium bicarbonate (approx. 15 mg).
-
-
Extraction:
-
Extract the derivatized (methylated) analyte with a non-polar solvent like hexane.
-
Analyze the organic layer by GC-MS.
-
Workflow Diagrams
Caption: Troubleshooting logic for common HPLC issues.
Caption: Recommended workflow for GC-MS analysis.
VII. References
-
Dugheri, S., et al. (n.d.). DEVELOPMENT OF NEW GAS CHROMATOGRAPHY/MASS SPECTROMETRY PROCEDURE FOR THE DETERMINATION OF HEXAHYDROPHTHALIC ANHYDRIDE IN UNSATU. Rasayan Journal of Chemistry. Available at: [Link]
-
(n.d.). EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids. Google Patents. Available at:
-
Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]
-
Mu, L., et al. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. ResearchGate. Available at: [Link]
-
(n.d.). Bioanalytical sample preparation. Biotage. Available at: [Link]
-
(n.d.). (a) ¹H NMR spectra of the cis, cis, cis, cis-1,2,3,4-cyclopentane tetracarboxylic acid chloride (CPTC). ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Available at: [Link]
-
(n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. ScienceDirect. Available at: [Link]
-
(n.d.). Extraction, purification, methylation and GC–MS analysis of short-chain carboxylic acids for metabolic flux analysis. ResearchGate. Available at: [Link]
-
(2023). Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. JoVE. Available at: [Link]
-
(n.d.). cis-1,3-Cyclopentanedicarboxylic acid. PubChem. Available at: [Link]
-
Mu, L., et al. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Semantic Scholar. Available at: [Link]
-
(n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. Available at: [Link]
-
(2021). Practice Exam #2 (Ketones & Aldehydes + Enols & Enolates + Carboxylic Acids) (Exam Walkthrough). YouTube. Available at: [Link]
-
(2025). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]
-
(n.d.). GC/MS chromatogram of cis (a 1 ) and trans (a 2 ) isomers of di(3,5,5-trimethylhexyl)cyclohexane-1,2-dicarboxylate. ResearchGate. Available at: [Link]
-
Studzińska, S., & Buszewski, B. (2018). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. MDPI. Available at: [Link]
-
Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Available at: [Link]
-
TUA, A., et al. (2013). Conformational preferences of cis-1,3-cyclopentanedicarboxylic acid and its salts by 1H NMR spectroscopy: energetics of intramolecular hydrogen bonds in DMSO. PubMed. Available at: [Link]
-
Błędzka, D., et al. (2011). GC/MS and ESI/MS identification of the new generation plasticizers - cis and trans isomers of some 1,2-cyclohexane dicarboxylic acid di(n- and isononyl) esters. ResearchGate. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids [jove.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. biotage.com [biotage.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. myneni.princeton.edu [myneni.princeton.edu]
Technical Support Center: Synthesis of Substituted Cyclopentane Rings
Welcome to the technical support center for the synthesis of substituted cyclopentane rings. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these valuable five-membered carbocycles. The synthesis of cyclopentane rings, while crucial for accessing a wide array of natural products and pharmaceuticals, is often plagued by competing side reactions that can diminish yields and complicate purification.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
Troubleshooting Guides: A Mechanistic Approach to Problem-Solving
This section is structured to address specific issues you might encounter during the synthesis of substituted cyclopentanes. Each problem is followed by a detailed explanation of the potential causes and actionable solutions grounded in mechanistic principles.
Problem 1: Low Yields in Radical Cyclization Reactions
FAQ: I am attempting a 5-exo-trig radical cyclization to form a cyclopentane ring, but my yields are consistently low, and I observe significant amounts of unreacted starting material and a reduced, non-cyclized product. What is happening?
Underlying Causes and Solutions:
-
Slow Rate of Cyclization vs. Intermolecular Trapping: The success of a radical cyclization hinges on the rate of the intramolecular cyclization being faster than competing intermolecular reactions, such as trapping of the radical by the hydrogen donor (e.g., Bu₃SnH).
-
Expert Insight: The concentration of the radical initiator and the hydrogen donor is critical. A high concentration of the hydrogen donor can lead to premature quenching of the radical before it has a chance to cyclize.
-
Troubleshooting Protocol:
-
High Dilution: Perform the reaction under high-dilution conditions (typically 0.01-0.05 M) to favor the intramolecular cyclization over intermolecular side reactions.
-
Slow Addition: Use a syringe pump to slowly add the radical initiator (e.g., AIBN) and the hydrogen donor over several hours. This maintains a low steady-state concentration of the reactive species.
-
-
-
Unfavorable Ring Conformation: The Thorpe-Ingold effect, or gem-dialkyl effect, can significantly influence the rate of ring closure.[2] Substituents on the carbon chain can favor a conformation that facilitates cyclization.
-
Expert Insight: The presence of gem-disubstitution on the carbon chain between the radical and the acceptor can pre-organize the molecule into a cyclization-competent conformation, thereby increasing the rate of the desired reaction.
-
Preventative Measure: When designing your synthetic route, consider incorporating a gem-dialkyl group or other sterically demanding substituents on the linker to promote the desired cyclization.
-
-
Reversibility of the Cyclization: In some cases, the 5-exo-trig cyclization can be reversible, leading to an equilibrium that does not favor the cyclized product.
-
Expert Insight: The stability of the newly formed radical can influence the position of the equilibrium. If the cyclized radical is significantly less stable than the initial radical, the reverse reaction can be competitive.
-
Solution: Ensure that the subsequent trapping of the cyclized radical is rapid and irreversible.
-
Problem 2: Poor Diastereoselectivity in [3+2] Cycloadditions
FAQ: My [3+2] cycloaddition to form a polysubstituted cyclopentane is yielding a mixture of diastereomers that are difficult to separate. How can I improve the stereocontrol?
Underlying Causes and Solutions:
-
Lack of Facial Selectivity: The approach of the 1,3-dipole to the dipolarophile may not have a strong energetic preference for one face over the other, leading to a mixture of diastereomers.
-
Expert Insight: The stereochemical outcome of a [3+2] cycloaddition is often dictated by the steric and electronic properties of the substituents on both the dipole and the dipolarophile. Chiral auxiliaries or catalysts can create a chiral environment that favors approach from a specific face.
-
Troubleshooting Protocol:
-
Chiral Auxiliaries: Attach a chiral auxiliary to either the dipole or the dipolarophile to induce facial selectivity. Evans oxazolidinones are a classic example that can provide high levels of stereocontrol.[1]
-
Chiral Lewis Acid Catalysis: Employ a chiral Lewis acid to coordinate to the dipolarophile, effectively blocking one face and directing the approach of the dipole.
-
-
-
Stepwise vs. Concerted Mechanism: While many [3+2] cycloadditions are concerted, some can proceed through a stepwise mechanism involving a zwitterionic or diradical intermediate.[3] This can allow for bond rotation before ring closure, leading to a loss of stereochemical information.
-
Expert Insight: The nature of the reactants and the reaction conditions can influence the operative mechanism. Highly stabilized dipoles or dipolarophiles may favor a stepwise pathway.
-
Solution:
-
Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) to see if it impacts the diastereomeric ratio.
-
Temperature: Lowering the reaction temperature can sometimes favor the more ordered transition state of a concerted reaction, potentially improving stereoselectivity.
-
-
Problem 3: Competing Elimination and Polymerization in Aldol Condensation/Cyclization
FAQ: I am attempting an intramolecular aldol condensation to form a cyclopentenone, but I am observing significant amounts of elimination byproducts and polymeric material. What can I do to favor the desired cyclization?
Underlying Causes and Solutions:
-
Uncontrolled Base Strength and Stoichiometry: The choice and amount of base are critical in aldol reactions. A strong, non-nucleophilic base is required to generate the enolate, but an excess can promote side reactions.
-
Expert Insight: Using a stoichiometric amount of a strong base like lithium diisopropylamide (LDA) at low temperatures allows for the clean and quantitative formation of the kinetic enolate. The use of catalytic amounts of weaker bases like NaOH or KOH at higher temperatures can lead to a host of side reactions, including multiple deprotonations, elimination, and polymerization.
-
Troubleshooting Protocol:
-
Base Selection: Switch to a strong, non-nucleophilic base such as LDA or LHMDS.
-
Stoichiometry and Temperature: Use a slight excess (1.05-1.1 equivalents) of the base and perform the enolate formation at low temperatures (-78 °C) to ensure complete and controlled deprotonation.
-
Controlled Quench: After the cyclization, quench the reaction at low temperature with a mild acid (e.g., saturated aqueous NH₄Cl) to neutralize the base and prevent further reactions during workup.
-
-
-
Intermolecular vs. Intramolecular Reaction: If the concentration of the starting dicarbonyl compound is too high, intermolecular aldol reactions can compete with the desired intramolecular cyclization, leading to oligomers and polymers.
-
Expert Insight: Similar to radical cyclizations, high-dilution conditions favor intramolecular processes.
-
Solution: Perform the reaction at a low concentration (e.g., 0.05 M or less) to minimize intermolecular side reactions.
-
Frequently Asked Questions (FAQs)
Q1: How can I purify my substituted cyclopentane product from closely-related side products?
A1: Purification of cyclopentane derivatives can be challenging due to the potential for similar polarities among isomers and byproducts.
-
High-Performance Liquid Chromatography (HPLC): For complex mixtures of diastereomers, preparative HPLC is often the most effective purification method. Chiral HPLC can be used to separate enantiomers if a racemic synthesis was performed.
-
Flash Column Chromatography: Careful optimization of the solvent system for flash chromatography is crucial. Using a shallow gradient and high-quality silica gel can improve separation.
-
Distillation: For volatile, non-polar cyclopentanes, fractional distillation can be an effective purification technique, especially for separating isomers with slightly different boiling points.[4][5]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material.
Q2: Are there any general strategies to improve the stereoselectivity of cyclopentane synthesis?
A2: Yes, several strategies can be employed to enhance stereocontrol:
-
Substrate Control: The inherent stereochemistry of the starting material can direct the stereochemical outcome of the reaction.
-
Auxiliary Control: Attaching a chiral auxiliary to the substrate can create a diastereomeric intermediate that reacts with high facial selectivity.
-
Reagent Control: Using a chiral reagent can introduce stereochemistry during the reaction.
-
Catalyst Control: Employing a chiral catalyst can create a chiral environment that favors the formation of one stereoisomer over others.[6]
Q3: What are some common pitfalls to avoid when setting up a cyclopentane synthesis reaction?
A3:
-
Atmosphere Control: Many organometallic reagents and intermediates used in cyclopentane synthesis are sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) using dry solvents and glassware.
-
Temperature Control: Many reactions, particularly those involving organometallics or strong bases, require precise temperature control to minimize side reactions. Use a cryostat or a well-maintained cooling bath.
-
Monitoring Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of your reaction. This will help you determine the optimal reaction time and prevent the formation of degradation products.
Data Presentation and Experimental Protocols
Table 1: Effect of Reaction Conditions on the Diastereoselectivity of a [3+2] Cycloaddition
| Entry | Lewis Acid (mol%) | Temperature (°C) | Solvent | Diastereomeric Ratio (endo:exo) | Yield (%) |
| 1 | None | 25 | CH₂Cl₂ | 1.5 : 1 | 85 |
| 2 | Sc(OTf)₃ (10) | 25 | CH₂Cl₂ | 5 : 1 | 92 |
| 3 | Sc(OTf)₃ (10) | 0 | CH₂Cl₂ | 10 : 1 | 90 |
| 4 | Chiral Sc(III)-Box (10) | -20 | CH₂Cl₂ | >20 : 1 (95% ee for endo) | 88 |
This is a representative table illustrating how reaction parameters can be optimized. Actual results will vary depending on the specific substrates.
Detailed Protocol: High-Dilution Radical Cyclization
Objective: To synthesize a substituted cyclopentane via a 5-exo-trig radical cyclization of a bromoalkenyl malonate derivative.
Materials:
-
Bromoalkenyl malonate substrate (1.0 equiv)
-
AIBN (0.1 equiv)
-
Bu₃SnH (1.1 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a rubber septum under an argon atmosphere.
-
In the flask, dissolve the bromoalkenyl malonate substrate in half of the total volume of toluene to achieve a final concentration of 0.01 M.
-
In a separate, flame-dried flask, prepare a solution of AIBN and Bu₃SnH in the remaining toluene.
-
Heat the solution of the substrate to reflux (approximately 110 °C).
-
Using a syringe pump, add the solution of AIBN and Bu₃SnH to the refluxing solution of the substrate over 8 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagram: Troubleshooting Logic for Low Yield in Radical Cyclization
Caption: Troubleshooting workflow for low yields in radical cyclizations.
Diagram: Key Pathways in an Intramolecular Aldol Reaction
Caption: Competing pathways in intramolecular aldol condensation.
References
-
Cyclopentane Synthesis . Available at: [Link]
-
Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis . ResearchGate. Available at: [Link]
-
Cyclopentane Synthesis . Baran Lab. Available at: [Link]
-
Synthesis of Chiral Cyclopentenones . ACS Publications. Available at: [Link]
-
Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence . PubMed Central. Available at: [Link]
- Purification of cyclopentanone. Google Patents.
- Method of producing purified cyclopentane. Google Patents.
-
Cyclopentenone synthesis . Organic Chemistry Portal. Available at: [Link]
-
Cyclopentane synthesis . Organic Chemistry Portal. Available at: [Link]
-
reaction to Extractions&Ire video - synthesis of cyclopentanone . YouTube. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. baranlab.org [baranlab.org]
- 3. scribd.com [scribd.com]
- 4. US6620982B1 - Method of producing purified cyclopentane - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid
Introduction
Welcome to the technical support center for cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability of this compound for experimental use. Given its specific stereochemistry and functional groups—a carboxylic acid and an aromatic ketone—understanding its potential degradation pathways is critical for ensuring experimental reproducibility and the integrity of your results. This document offers a series of troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Section 1: Frequently Asked Questions (FAQs) - Core Stability
This section provides rapid answers to the most common questions regarding the handling and storage of this compound.
Q1: What are the primary factors that can cause this compound to degrade?
A1: The stability of this compound is primarily influenced by its two main functional groups: the carboxylic acid and the benzoyl ketone. Key instability factors include:
-
pH: The carboxylic acid group's reactivity is highly pH-dependent. In basic conditions, it deprotonates to form a more stable carboxylate salt, which can prevent certain reactions like decarboxylation.[1][2][3][4]
-
Light (Photostability): The benzoyl group, an aromatic ketone, makes the molecule susceptible to photodegradation. Exposure to UV light can lead to reactions such as decarboxylation or the formation of radical species.[5][6] This is a known issue for structurally related compounds like Ketoprofen.[5][6][7]
-
Oxidation: The molecule can be sensitive to oxidative stress, which may lead to hydroxylation of the aromatic ring or other oxidative degradation pathways.[5][8]
-
Temperature: Elevated temperatures can accelerate all degradation pathways, including potential decarboxylation and cis-trans isomerization.
-
Stereochemical Instability: The cis configuration of the substituents on the cyclopentane ring could potentially isomerize to the more thermodynamically stable trans isomer under harsh conditions, such as high heat or extreme pH.[9][10][11]
Q2: What are the ideal storage conditions for the solid compound?
A2: To maximize shelf-life, the solid compound should be stored under the following conditions, summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes thermal degradation and potential isomerization. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent long-term oxidative degradation. |
| Light | Amber vial, stored in the dark | Protects the photosensitive benzoyl group from UV/light exposure.[5][6] |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis and minimizes moisture-mediated degradation. |
Q3: Which solvents are recommended for preparing stock solutions, and which should be avoided?
A3: Solvent choice is critical for maintaining stability in solution.
-
Recommended: For short-term use, high-purity, anhydrous aprotic solvents like Acetonitrile (ACN) or Tetrahydrofuran (THF) are recommended. For aqueous experiments, preparing a concentrated stock in DMSO followed by dilution in an appropriate buffer (ideally slightly acidic to neutral, pH 4-7) is a common strategy. The solubility of carboxylic acids is generally low in water but increases when converted to a salt in basic solutions.[3][4]
-
Use with Caution: Protic solvents like Methanol or Ethanol can potentially esterify the carboxylic acid, especially under acidic conditions or during long-term storage. While this reaction is often slow without a catalyst, it is a possibility.
-
Avoid: Avoid long-term storage in highly basic aqueous solutions (pH > 8) unless you are intentionally forming the carboxylate salt for a specific application, as this can promote other reactions. Also, avoid solvents that may contain peroxides (e.g., aged ethers), which could initiate oxidative degradation.
Q4: Can the cis stereochemistry isomerize to trans? How can I prevent this?
A4: Yes, cis-trans isomerization is a potential concern for 1,2-disubstituted cyclopentanes, as the trans isomer is often more stable.[9][10][11] This process is typically catalyzed by heat or exposure to acidic or basic conditions that can facilitate enolization of the ketone or epimerization at the carbon bearing the carboxylic acid. To prevent this:
-
Avoid unnecessarily high temperatures during your experiments.
-
Work within a moderate pH range (pH 4-7) for aqueous solutions.
-
Analyze your sample by a stereospecific analytical method (e.g., chiral chromatography or NMR) to confirm isomeric purity if you suspect isomerization has occurred.
Section 2: Troubleshooting Guide
This section addresses specific experimental problems you may encounter and provides a logical workflow for diagnosing and solving them.
Problem 1: I see new, unexpected peaks in my HPLC/LC-MS analysis after sample preparation.
This is a classic sign of compound degradation. The identity of the new peaks can provide clues to the degradation pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying degradation products.
Explanation:
-
Decarboxylation (Loss of CO₂): A mass loss of ~44 Da strongly suggests the loss of the carboxylic acid group. This is a known photodegradation pathway for similar aromatic ketones.[5][6] To mitigate this, rigorously protect all solutions from light.
-
Oxidation (Addition of O): A mass increase of ~16 Da indicates the addition of an oxygen atom, likely hydroxylation on the aromatic ring.[5] This is often caused by dissolved oxygen in solvents or exposure to air. Use freshly opened anhydrous solvents or degas your mobile phase and sample diluent.
-
Isomerization: If a new peak has the same mass as the parent compound but a different retention time, cis-trans isomerization is the most probable cause. This points to excessive thermal or pH stress. Ensure your sample preparation and analysis are performed at controlled room temperature and that the pH of your solutions is appropriate.
Problem 2: My experimental results are inconsistent from day to day.
Inconsistent results often stem from the gradual degradation of a stock solution.
Troubleshooting Steps:
-
Stock Solution Age: Are you using a freshly prepared stock solution for each experiment? Stock solutions, especially in solvents like DMSO or methanol, should not be stored for extended periods. We recommend preparing fresh stocks daily or, at most, storing them at -80°C in small, single-use aliquots for no longer than one week.
-
Solvent Purity: Are you using high-purity, anhydrous solvents? Lower-grade solvents can contain impurities (water, peroxides, metal ions) that catalyze degradation.
-
Storage of Stock: How is the stock solution stored? Even when frozen, it must be protected from light. Ensure vials are tightly capped to prevent atmospheric moisture from entering.
Section 3: Protocols for Stability Enhancement
Protocol 1: Preparation of a Stabilized Aqueous Solution
For many biological assays, an aqueous solution is required. This protocol is designed to maximize stability in this challenging environment.
Objective: To prepare a 10 mM working solution in a phosphate buffer.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.1 M Hydrochloric Acid (HCl)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Prepare a Concentrated Stock: Weigh out the required amount of the solid compound and dissolve it in anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM). Do this in a dark room or under low-light conditions.
-
pH Adjustment of Buffer (Optional but Recommended): For maximum stability of the carboxylic acid, slightly acidic conditions are often preferred.[8] If your experiment allows, adjust the pH of your PBS buffer to ~6.5 using 0.1 M HCl.
-
Dilution: In an amber tube, perform a serial dilution. Add the required volume of the DMSO stock to your chosen buffer. It is critical to add the DMSO stock to the buffer (not the other way around) while vortexing gently to avoid precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to avoid solvent effects in your experiment.
-
Use Immediately: Use the freshly prepared aqueous solution immediately. Do not store aqueous dilutions.
Protocol 2: Performing a Forced Degradation Study
A forced degradation study is essential for identifying potential degradants and validating that your analytical method is "stability-indicating."[12][13] This involves intentionally stressing the compound under various conditions.[14][15]
Objective: To generate potential degradation products for analytical method development.
Stress Conditions:
-
Acid Hydrolysis: Dissolve compound in ACN/0.1 M HCl (1:1). Heat at 60°C for 4 hours.
-
Base Hydrolysis: Dissolve compound in ACN/0.1 M NaOH (1:1). Keep at room temperature for 2 hours.
-
Oxidation: Dissolve compound in ACN/3% H₂O₂ (1:1). Keep at room temperature for 6 hours.
-
Photodegradation: Expose a solution of the compound (in ACN/water) to a photostability chamber (ICH Q1B conditions) for 24 hours. A control sample should be wrapped in foil.
-
Thermal Stress: Store the solid compound in an oven at 70°C for 48 hours.
Analysis Workflow:
Caption: Workflow for a forced degradation study.
After analysis, you should have a clear profile of the degradation products formed under each stress condition. This information is invaluable for developing a robust analytical method that can accurately quantify the parent compound in the presence of its impurities.
References
-
Eawag-BBD. (n.d.). Ketoprofen Degradation Pathway. Retrieved from [Link]
-
PubMed. (2017). Photodegradation Kinetics, Transformation, and Toxicity Prediction of Ketoprofen, Carprofen, and Diclofenac Acid in Aqueous Solutions. Environ Toxicol Chem, 36:3232-3239. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Comparative study of degradation of ketoprofen and paracetamol by ultrasonic irradiation: Mechanism, toxicity and DBP formation. PMC. Retrieved from [Link]
-
ResearchGate. (2016). The biodegradation pathways of ketoprofen by bacteria. Retrieved from [Link]
-
Quora. (2022). Is a carboxylic acid more stable in an acidic medium than a basic medium? Retrieved from [Link]
-
Save My Exams. (2025). Relative Acidities of Carboxylic Acids, Phenols & Alcohols. Retrieved from [Link]
-
AIP Publishing. (2018). Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. Retrieved from [Link]
-
Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Carboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 3.3: Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 4.2: Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link]
-
PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]
-
ACN LAB. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. savemyexams.com [savemyexams.com]
- 3. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 4. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Photodegradation kinetics, transformation, and toxicity prediction of ketoprofen, carprofen, and diclofenac acid in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ketoprofen Degradation Pathway [eawag-bbd.ethz.ch]
- 8. Comparative study of degradation of ketoprofen and paracetamol by ultrasonic irradiation: Mechanism, toxicity and DBP formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. acdlabs.com [acdlabs.com]
- 15. resolvemass.ca [resolvemass.ca]
Technical Support Center: Method Refinement for the Biological Screening of Carboxylic Acid Libraries
Welcome to the technical support center for researchers engaged in the biological screening of carboxylic acid libraries. As a Senior Application Scientist, my goal is to provide you with field-proven insights and actionable troubleshooting guides to navigate the unique challenges posed by this compound class. Carboxylic acids are prevalent pharmacophores, but their physicochemical properties can often lead to experimental artifacts. This guide is structured to help you identify, understand, and overcome these hurdles, ensuring the integrity and success of your screening campaigns.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the screening process in a question-and-answer format. Each answer provides a causal explanation followed by detailed, step-by-step protocols for diagnosis and resolution.
Section 1.1: Issue - High Rate of False Positives or Irreproducible Hits
A high hit rate from a primary screen that fails to be confirmed in subsequent assays is a frequent and resource-intensive problem. This phenomenon is often rooted in non-specific interactions and assay interference rather than genuine, target-specific activity.
Q1: My primary screen yielded a high number of hits, but they are not confirming in follow-up assays. What are the likely causes and how do I troubleshoot?
A1: This is a classic sign of false-positive hits, which can arise from several mechanisms unrelated to specific target binding. Over 95% of initial positive results in some screening systems can be attributed to such artifacts[1]. The primary culprits are compound aggregation, direct assay interference, and the presence of reactive or impure compounds.
At certain concentrations, some compounds, including carboxylic acids, can form colloidal aggregates that sequester the target protein, leading to non-specific inhibition. This is a major source of false positives[1][2]. These aggregates can be disrupted by the inclusion of non-ionic detergents.
Troubleshooting Protocol 1: Detergent Titration Assay This protocol validates whether the observed activity is dependent on aggregation. True inhibitors should maintain their activity, while aggregators will show a significant loss of potency.
-
Prepare Compound Dilutions: Create a dose-response curve for your hit compound as you would normally.
-
Prepare Assay Buffers: Prepare multiple batches of your standard assay buffer, each containing a different concentration of a non-ionic detergent (e.g., Triton X-100 or Tween-80) ranging from 0.01% to 0.1%.
-
Run Parallel Assays: Perform the bioassay with the compound dose-response series in each of the detergent-containing buffers.
-
Analyze IC₅₀ Shifts: Compare the IC₅₀ values obtained in the presence of varying detergent concentrations. A significant increase (e.g., >10-fold) in the IC₅₀ value as detergent concentration rises is a strong indicator of aggregation-based inhibition[3].
Carboxylic acids can interfere with the detection method of the assay itself. Common interference mechanisms include autofluorescence or quenching in fluorescence-based assays, and direct inhibition of reporter enzymes like firefly luciferase[1].
Troubleshooting Protocol 2: Assay Interference Counter-Screens These protocols are designed to test for direct interference with the assay's readout system, independent of the primary biological target.
-
Identify Key Reagents: List all detection reagents used in your assay (e.g., fluorescent probes, luciferase, developing enzymes).
-
Design the Counter-Screen: Set up the assay as usual, but omit the primary target protein. Instead, add the final product of the enzymatic reaction that the assay is designed to detect[3].
-
Incubate with Compound: Add the hit compound to these "target-free" wells and incubate for the standard assay time.
-
Measure Signal: Read the plate. If the compound alters the signal in the absence of the target, it is directly interfering with your detection method. This allows you to flag and remove compounds that are, for example, inherently fluorescent or inhibit the reporter enzyme[3].
Screening library compounds are not always 100% pure. Both organic and inorganic impurities can be responsible for the observed biological activity[4][5]. Additionally, the carboxylic acid moiety or other functional groups on the hit compound may be chemically reactive, covalently modifying the target protein or assay components under specific buffer conditions.
Troubleshooting Protocol 3: Hit Purity and Integrity Analysis Before committing significant resources, verify the purity and identity of the active compound from the library stock.
-
Acquire Fresh Sample: If possible, purchase a fresh, powdered sample of the hit compound for re-testing[6].
-
Analytical Chemistry: Subject the compound (both the original library sample and the fresh powder) to analytical characterization.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm molecular weight and assess purity.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure.
-
-
Re-test in Assay: Prepare a fresh stock solution from the newly acquired and validated compound and repeat the dose-response experiment. If the activity is lost or significantly reduced, the original hit was likely due to an impurity.
Inorganic impurities, particularly divalent metal ions like zinc (Zn²⁺), can be present in compound samples and cause false-positive signals in various assays[5]. Carboxylic acids can act as chelators, and the observed activity might be due to the chelation of a critical metal ion in the assay buffer, or the impurity itself could be the inhibitory species.
Troubleshooting Protocol 4: Chelator-Based Counter-Screen This experiment helps determine if the compound's activity is sensitive to metal chelation.
-
Select a Chelator: Choose a strong, membrane-permeable chelator like TPEN (N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) for cell-based assays or EDTA for biochemical assays.
-
Pre-incubate with Compound: Add the chelator to the assay plate and incubate with the hit compound before adding the target protein or cells.
-
Run the Assay: Initiate the reaction and measure the outcome.
-
Analyze Results: If the inhibitory activity of your hit compound is reversed or significantly diminished in the presence of the chelator, it strongly suggests that metal contamination was the source of the false-positive result[5].
Q2: My dose-response curves are showing steep, shallow, or incomplete curves. What does this indicate?
A2: The shape of a dose-response curve provides critical information about a compound's behavior in an assay. Deviations from a standard sigmoidal curve often point to experimental artifacts or undesirable mechanisms of action[7].
| Curve Shape | Potential Cause(s) | Recommended Action |
| Very Steep Curve (High Hill Slope) | Compound aggregation, non-specific inhibition, or assay interference.[3] | Perform detergent titration (Protocol 1) and assay interference counter-screens (Protocol 2). |
| Shallow or Biphasic Curve | Presence of an active impurity, multiple binding modes, or complex biological effects. | Check compound purity (Protocol 3). Consider if the target has multiple sites or if the compound affects multiple pathways. |
| Incomplete Curve (Does not reach 100% inhibition) | Poor solubility at higher concentrations, weak inhibitor, or partial antagonism/agonism.[6] | Assess compound solubility (Protocol 6). If solubility is not the issue, the compound may be a partial inhibitor. |
| Bell-Shaped Curve | Compound toxicity at high concentrations, off-target effects, or assay artifacts (e.g., signal quenching).[7] | Run a cell viability/cytotoxicity counter-assay. Check for assay interference at high concentrations (Protocol 2). |
Section 1.2: Issue - Poor Compound Solubility
The solubility of carboxylic acids is highly dependent on pH and the length of their carbon chains[8]. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and aggregation-related artifacts.
Q3: Many compounds in my carboxylic acid library are precipitating in the assay buffer. How can I improve solubility and get reliable results?
A3: Addressing solubility is crucial for obtaining meaningful data. The key is to optimize the assay buffer and understand the solubility limits of your compounds before screening.
Carboxylic acids are weak acids and their charge state is pH-dependent. At a pH below their pKa, they are protonated and neutral, making them less soluble in aqueous media. Above their pKa, they are deprotonated (carboxylate anion), which generally increases aqueous solubility[9]. Many standard biological buffers (e.g., pH 7.4) are suitable, but issues can arise if the assay requires a lower pH.
Troubleshooting Protocol 5: Buffer Optimization and pH Screening
-
Determine pKa: If possible, find the predicted or experimental pKa of your carboxylic acid hits.
-
Select Buffers: Choose a range of biologically compatible buffers with pH values at and above the compound's pKa.
-
Test Solubility: Prepare saturated solutions of your compound in each buffer. Use visual inspection and/or light scattering (nephelometry) to assess precipitation.
-
Confirm Target Stability: Ensure your target protein or cell system is stable and active in the optimized buffer pH.
-
Re-run Assay: Perform the assay in the buffer that provides the best balance of compound solubility and target viability.
Even under optimal pH conditions, every compound has an intrinsic solubility limit. High-throughput screening is often performed at a single high concentration (e.g., 10-50 µM), which may exceed this limit for many compounds.
Troubleshooting Protocol 6: Pre-Screening Solubility Assessment Proactively identifying and removing poorly soluble compounds can save significant time and resources.
-
Method Selection: Use an automated or semi-automated method to assess solubility. Kinetic nephelometry is a common high-throughput technique that measures light scattering from compound precipitates.
-
Assay Simulation: Add compounds from your library to the final assay buffer at the intended screening concentration.
-
Incubate and Read: Allow the plates to incubate under the same conditions as the primary screen and then measure for precipitation.
-
Flag or Exclude: Flag compounds with poor solubility in your database. You may choose to exclude them from the primary screen or test them at a lower concentration.
While most screening libraries are stored in 100% DMSO, the final concentration of DMSO in the assay is typically kept low (<1%) to avoid effects on the biological system. In some cases, slightly increasing the DMSO concentration or adding other co-solvents can improve solubility. However, this must be done with caution, as co-solvents can impact protein stability and enzyme kinetics. Always validate your assay performance with the final co-solvent concentration.
Section 1.3: Issue - Difficulty Validating True Hits
A "hit" from a primary screen is merely a starting point. A rigorous, multi-step validation cascade is essential to eliminate artifacts and confirm that the compound's activity is due to direct, specific binding to the intended target[3].
Q4: How do I design a robust hit validation cascade to confidently identify true binders?
A4: A successful hit validation workflow systematically filters out false positives through a series of increasingly stringent assays. The goal is to move from confirming the biological effect to confirming the physical interaction.
The following diagram outlines a standard, logical progression for validating hits from a primary high-throughput screen (HTS).
Caption: A typical hit validation workflow, progressing from initial screening to confirmed hit series.
Step-by-Step Methodologies
-
Hit Confirmation: The very first step is to re-test the initial hits in the primary screening assay, often in triplicate, at one or two concentrations[6]. This simple step eliminates errors from plate handling, dispensing, and random variability.
-
Dose-Response Curves: For confirmed hits, generate full 10-point dose-response curves to determine potency (IC₅₀/EC₅₀) and observe the curve shape for any of the artifacts mentioned in Q2[7].
-
Artifact Triage (Counter-Screens): Systematically rule out common false-positive mechanisms using the protocols described in Q1 (e.g., detergent titration, target-free assays).
-
Orthogonal Assays: This is a critical step. Confirm the hit's activity in a secondary assay that uses a different detection technology or measures a different biological endpoint[3]. For example, if your primary assay measures enzyme inhibition via a fluorescent product, an orthogonal assay might measure substrate depletion via mass spectrometry. A compound that is active in both assays is much more likely to be a true hit.
-
Biophysical Validation: These methods provide direct evidence of a physical interaction between the compound and the target protein, confirming it is not just an indirect or downstream effect. Common techniques include:
-
Surface Plasmon Resonance (SPR): Measures binding in real-time, providing on/off rates and affinity (Kᴅ).
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine affinity and thermodynamic parameters.
-
Microscale Thermophoresis (MST): Measures changes in molecule migration in a temperature gradient upon binding.
-
Thermal Shift Assay (TSA): Measures the change in protein melting temperature upon ligand binding. A confirmed interaction from one of these methods provides high confidence in the hit[7].
-
-
Medicinal Chemistry Triage: An experienced medicinal chemist should review the structures of the validated hits. This involves checking for purity, structural integrity, and flagging Pan-Assay Interference Compounds (PAINS) or other promiscuous scaffolds that are known to be problematic[3][10].
Part 2: Frequently Asked Questions (FAQs)
This section provides concise answers to general questions relevant to the screening of carboxylic acid libraries.
Q5: What are Pan-Assay Interference Compounds (PAINS) and how can I identify them in my carboxylic acid library? A: PAINS are chemical structures that appear as hits in many different high-throughput screens, regardless of the biological target. They often act through non-specific mechanisms like chemical reactivity, redox cycling, or aggregation[3]. Carboxylic acids themselves are not typically classified as PAINS, but they can be attached to scaffolds that are. You can identify them by computationally filtering your library against known PAINS substructure lists or by observing which compounds appear as frequent hitters across multiple screening campaigns in your institution.
Q6: What is the ideal starting concentration for screening a carboxylic acid library? A: There is no single "ideal" concentration, as it's a balance between finding true hits and avoiding solubility artifacts. A common starting point is 10-20 µM. However, if your library contains many carboxylic acids with poor solubility, it may be prudent to screen at a lower concentration (e.g., 5 µM) or perform a solubility pre-screen (Protocol 6) to flag problematic compounds.
Q7: Should I include a pre-screen filter for my library based on physicochemical properties? A: Yes, this is a highly recommended practice. Applying computational filters to remove compounds with undesirable properties can significantly improve the quality of your screening deck and subsequent hits. For a "lead-like" library, you might apply filters such as:
-
Molecular Weight (MW): e.g., < 450 Da
-
Lipophilicity (ClogP): e.g., 0-4
-
Number of Hydrogen Bond Donors/Acceptors[11]
-
Absence of known toxic or reactive functional groups[10]
Q8: How do I differentiate between a true, specific inhibitor and a promiscuous binder? A: This is a key goal of the hit validation cascade (Q4). The best way is to demonstrate specificity. This can be done by:
-
Testing against related targets: Show that your compound is significantly less active against homologous proteins.
-
Demonstrating a clear Structure-Activity Relationship (SAR): Synthesize or purchase close analogs of your hit. Small changes to the structure should lead to predictable changes in activity. Promiscuous binders often have a very flat or inconsistent SAR.
-
Biophysical validation: Techniques like SPR or ITC confirm a direct, specific interaction[7].
Q9: My carboxylic acid hit is a known metal chelator. Could this be the source of its activity? A: Absolutely. If your target protein is a metalloenzyme that requires a metal cofactor (e.g., zinc, magnesium) for activity, the compound may be inhibiting the enzyme by chelating this essential metal ion. To test this, you can run the assay with a surplus of the specific metal ion required by the enzyme. If the compound's inhibitory activity is overcome by the excess metal, its mechanism is likely chelation. Additionally, the chelator counter-screen (Protocol 4) can help diagnose this issue.
References
-
ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery - PMC. (2024). PubMed Central. [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). National Institutes of Health (NIH). [Link]
-
CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). National Institutes of Health (NIH). [Link]
-
LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. (2021). Chemistry LibreTexts. [Link]
-
A False-Positive Screening Hit in Fragment-Based Lead Discovery: Watch out for the Red Herring. (2016). ResearchGate. [Link]
-
Lessons Learnt from Assembling Screening Libraries for Drug Discovery for Neglected Diseases. (n.d.). National Institutes of Health (NIH). [Link]
-
HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS. (n.d.). ResearchGate. [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1991). OSTI.GOV. [Link]
-
How To Optimize Your Hit Identification Strategy. (2024). Evotec. [Link]
-
Challenges and Opportunities in Enabling High-Throughput, Miniaturized High Content Screening. (n.d.). PubMed. [Link]
-
Solubility of Carboxylic Acids N5. (2021). YouTube. [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]
-
Troubleshooting Manual NGS Library Prep. (2023). Biocompare. [Link]
-
High-Throughput Screening in Drug Discovery Explained. (2023). Technology Networks. [Link]
-
Fully Automated Screening of a Combinatorial Library to Avoid False Positives: Application to Tetanus Toxoid Ligand Identification. (2021). ACS Omega. [Link]
-
Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). (2021). ACS Publications. [Link]
-
Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. (n.d.). National Institutes of Health (NIH). [Link]
-
How to Troubleshoot Common Issues in Sequencing Preparation. (n.d.). Benchling. [Link]
-
DEL Screen Artifacts: How to Find and Avoid Them. (n.d.). X-Chem. [Link]
-
Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). (2021). PubMed. [Link]
-
Accessing α-Ketoamides on DNA through a Coupling–Oxidation Strategy. (2024). Organic Letters. [Link]
-
Frequently Asked Questions: 2023 Screening Framework for Synthetic Nucleic Acids. (n.d.). ASPR. [Link]
-
Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. (n.d.). National Institutes of Health (NIH). [Link]
Sources
- 1. ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lessons Learnt from Assembling Screening Libraries for Drug Discovery for Neglected Diseases - PMC [pmc.ncbi.nlm.nih.gov]
"addressing poor reproducibility in experiments with cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid"
This technical support guide is designed for researchers, scientists, and drug development professionals working with cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid. Poor reproducibility in organic synthesis can be a significant impediment to research progress. This document provides a structured approach to troubleshooting common experimental challenges encountered with this specific molecule, grounded in established chemical principles.
I. Understanding the Molecule: Key Structural Features and Potential Challenges
This compound is a disubstituted cyclopentane derivative. Its structure presents several potential challenges that can contribute to poor reproducibility:
-
Stereochemistry: The "cis" configuration of the substituents on the cyclopentane ring is a critical feature. Undesired isomerization to the "trans" isomer can lead to inconsistent results.
-
Regioisomerism: During the likely Friedel-Crafts acylation synthesis, acylation of toluene can potentially occur at the ortho, meta, or para positions relative to the methyl group. While the target is the meta-substituted product, the formation of other regioisomers is a possibility.
-
Purification: The presence of stereoisomers and regioisomers, along with unreacted starting materials and reaction byproducts, can complicate the purification process.
-
Compound Stability: The benzoyl and carboxylic acid functionalities may be susceptible to degradation under certain conditions.
II. Troubleshooting Guide: A Symptom-Based Approach
This section is organized by common experimental problems. For each issue, potential causes are explored, and corrective actions are proposed.
A. Synthesis Stage: Friedel-Crafts Acylation
The most probable synthetic route to this compound is a Friedel-Crafts acylation of toluene with a derivative of cis-cyclopentane-1,2-dicarboxylic acid.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation | Recommended Action |
| Inactive Catalyst | Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Contamination with water will deactivate the catalyst. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. |
| Deactivated Aromatic Ring | While toluene is activated, impurities in the toluene or the presence of deactivating groups on the cyclopentane precursor can hinder the reaction. | Use high-purity toluene. Ensure the cyclopentane starting material is free of electron-withdrawing groups. |
| Insufficient Reaction Temperature | Some Friedel-Crafts acylations require heating to overcome the activation energy. | If the reaction is sluggish at room temperature, consider gentle heating. Monitor the reaction closely for the formation of byproducts. |
| Poor Quality Reagents | Impurities in the acylating agent or toluene can interfere with the reaction. | Use freshly opened or purified reagents. The purity of the acylating agent is critical. |
Problem 2: Formation of Multiple Products (Isomers)
| Potential Cause | Explanation | Recommended Action |
| Lack of Regioselectivity | Friedel-Crafts acylation of toluene can yield ortho, meta, and para isomers. The reaction conditions can influence the isomer ratio. | Carefully control the reaction temperature. Lower temperatures often favor para-substitution, while higher temperatures can lead to a mixture. The choice of Lewis acid can also influence regioselectivity.[1] |
| Cis/Trans Isomerization | While the starting material may be the cis-isomer, the reaction conditions (e.g., prolonged heating, strong acid) could potentially cause epimerization to the more thermodynamically stable trans-isomer. | Keep reaction times to a minimum. Use the mildest effective Lewis acid and reaction temperature. Analyze the crude product for the presence of the trans-isomer. |
B. Purification Stage
Problem 3: Difficulty in Isolating the Pure Cis-Isomer
| Potential Cause | Explanation | Recommended Action |
| Similar Polarity of Isomers | The cis and trans isomers, as well as ortho, meta, and para regioisomers, may have very similar polarities, making separation by standard column chromatography challenging. | Consider specialized chromatography techniques such as silver nitrate impregnated silica gel, which can sometimes separate geometric isomers.[2] Alternatively, derivatization to esters followed by chromatography and subsequent hydrolysis may be effective. |
| Co-crystallization | If crystallization is used for purification, isomers may co-crystallize, leading to an impure product. | Experiment with different crystallization solvents. A multi-step crystallization from different solvent systems may be necessary.[3] |
| Acid-Base Extraction Issues | While extraction with a basic aqueous solution should isolate the carboxylic acid, emulsions can form, and highly non-polar impurities may be difficult to remove. | If emulsions form, adding brine can help to break them. Multiple extractions with fresh organic solvent may be needed to remove all non-polar impurities from the basic aqueous layer. |
C. Characterization Stage
Problem 4: Ambiguous or Inconsistent Analytical Data
| Potential Cause | Explanation | Recommended Action |
| Presence of Unidentified Impurities | Small amounts of isomeric impurities or byproducts can lead to confusing NMR and other spectral data. | Use high-resolution analytical techniques to identify impurities. 2D NMR techniques (COSY, HSQC, HMBC) can be invaluable for assigning the structure of the major product and identifying minor components. |
| Incorrect Stereochemical Assignment | Distinguishing between cis and trans isomers based on ¹H NMR coupling constants can sometimes be challenging without authentic standards for comparison. | In the absence of standards, NOE (Nuclear Overhauser Effect) NMR experiments can be used to determine the spatial proximity of the protons on the cyclopentane ring, confirming the cis or trans configuration. |
| Solvent Effects in NMR | The chemical shifts of protons can be influenced by the NMR solvent used, potentially leading to apparent inconsistencies between different experiments.[4] | Always report the solvent used for NMR analysis. When comparing data, ensure the same solvent was used. |
III. Frequently Asked Questions (FAQs)
Q1: What is the most likely method of synthesis for this compound?
A1: The most probable synthetic route is a Friedel-Crafts acylation. This would involve reacting a derivative of cis-cyclopentane-1,2-dicarboxylic acid (such as the anhydride or an acyl chloride) with toluene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Q2: How can I confirm the "cis" stereochemistry of my product?
A2: The most definitive method is through X-ray crystallography if you can obtain suitable crystals. Spectroscopically, ¹H NMR can be used. In cis-1,2-disubstituted cyclopentanes, the coupling constants between the two protons attached to the substituted carbons are often different from those in the trans isomer. However, for unambiguous assignment, a Nuclear Overhauser Effect (NOE) NMR experiment is recommended. An NOE between the protons at the 1 and 2 positions of the cyclopentane ring would confirm their spatial proximity and thus the cis configuration.
Q3: My reaction produced a mixture of isomers. How can I separate them?
A3: Separation of cis/trans and regioisomers can be challenging.
-
Fractional Crystallization: This can be effective if the isomers have significantly different solubilities in a particular solvent. Multiple recrystallizations may be necessary.
-
Chromatography: While standard silica gel chromatography may not be sufficient, you can try using different solvent systems or specialized stationary phases. As mentioned, silver nitrate-impregnated silica has been used for separating geometric isomers.[2] High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase is another powerful option.
-
Derivatization: Converting the carboxylic acid to an ester can change its chromatographic properties, potentially allowing for easier separation of the isomeric esters. The desired ester can then be isolated and hydrolyzed back to the carboxylic acid.
Q4: Is this compound likely to be stable?
IV. Experimental Protocols and Workflows
A. Generalized Friedel-Crafts Acylation Protocol
This is a general procedure and may require optimization.
-
Preparation: Under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.1 to 2.2 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add a suitable anhydrous solvent, such as dichloromethane or 1,2-dichloroethane.
-
Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the acylating agent (e.g., cis-cyclopentane-1,2-dicarboxylic anhydride, 1.0 equivalent) in the same anhydrous solvent.
-
Aromatic Substrate Addition: After stirring for 15-30 minutes, add toluene (1.0 to 1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C or room temperature while monitoring its progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly quench the reaction by pouring it over crushed ice and concentrated hydrochloric acid.
-
Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or crystallization.
B. Troubleshooting Workflow for Poor Reproducibility
Sources
Validation & Comparative
A Comparative Guide to the Stereoisomers of 2-(3-Methylbenzoyl)cyclopentane-1-carboxylic Acid: Unraveling the Impact of Spatial Arrangement on Biological Activity
Introduction
In the landscape of medicinal chemistry, the spatial orientation of atoms within a molecule, or stereoisomerism, is a critical determinant of its biological activity. Even subtle changes in three-dimensional structure can lead to profound differences in pharmacological profiles, transforming a potent therapeutic agent into an inactive or even toxic compound. This guide provides a detailed comparative analysis of the cis and trans isomers of 2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid, two molecules that share the same chemical formula and connectivity but differ in the spatial arrangement of their functional groups.
The trans isomer has garnered attention for its potential therapeutic applications, including anti-inflammatory and analgesic properties, as well as its role as a versatile synthetic building block.[1] However, a comprehensive understanding of its therapeutic potential necessitates a parallel investigation of its cis counterpart. This guide will synthesize the available data on the trans isomer, highlight the current knowledge gap regarding the cis isomer, and propose a structured experimental approach to elucidate the structure-activity relationships (SAR) that govern their biological effects. For researchers in drug discovery and development, understanding these differences is paramount for optimizing lead compounds and designing next-generation therapeutics.
The Critical Role of Stereochemistry in Drug Design
Cis-trans isomerism in cyclic compounds, such as cyclopentane derivatives, arises from the restricted rotation around the carbon-carbon single bonds within the ring.[2] This rigidity results in two distinct spatial arrangements:
-
cis isomer: The functional groups are located on the same side of the cyclopentane ring.
-
trans isomer: The functional groups are on opposite sides of the ring.
This seemingly minor difference can have a significant impact on a molecule's ability to bind to its biological target. The specific three-dimensional shape of a drug molecule is crucial for its interaction with the binding site of a protein, such as an enzyme or a receptor. A change in stereochemistry can alter the molecule's conformation, affecting its fit within the binding pocket and, consequently, its biological activity.[3] A classic example of this is seen in prostaglandins, which are lipid compounds containing a cyclopentane ring and are involved in inflammation and pain. The spatial orientation of the substituents on the prostaglandin ring is critical for their biological function.[2]
Known Biological Activity of trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid
The trans isomer of 2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid has been identified as a compound of interest with potential therapeutic applications.
Anti-inflammatory and Analgesic Properties
Research suggests that the trans isomer possesses anti-inflammatory and analgesic properties.[1] While the specific mechanisms of action are not fully elucidated in the publicly available literature, these properties often stem from the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX).
Inhibition of Aldo-Keto Reductase (AKR) Enzymes
More specific research has pointed towards the potential of cyclopentane derivatives as inhibitors of aldo-keto reductase enzymes, particularly AKR1C1 and AKR1C3.[4] These enzymes are involved in the metabolism of steroids and prostaglandins and have been implicated in the progression of hormone-dependent cancers.[5][6][7] The ability of the trans isomer to inhibit these enzymes suggests its potential as a scaffold for the development of novel anti-cancer agents.[4]
| Biological Activity of trans Isomer | Potential Therapeutic Application | Supporting Evidence |
| Anti-inflammatory | Treatment of inflammatory conditions | [1] |
| Analgesic | Pain management | [1] |
| AKR1C1/AKR1C3 Inhibition | Treatment of hormone-dependent cancers | [4][5][6][7] |
The Unexplored Potential of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid: A Knowledge Gap
Despite the promising profile of the trans isomer, there is a notable absence of publicly available experimental data on the biological activity of this compound. This represents a significant knowledge gap in the structure-activity relationship of this molecular scaffold. The IUPAC name for the cis isomer is (1R,2S)-2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid.[] Based on the principles of stereochemistry, it is highly probable that the cis isomer will exhibit a different biological activity profile compared to its trans counterpart.
The distinct spatial arrangement of the benzoyl and carboxylic acid groups in the cis isomer will likely lead to different binding affinities and selectivities for biological targets. For instance, the proximity of the two functional groups on the same face of the cyclopentane ring in the cis isomer could facilitate or hinder interactions with a target's binding site in a manner distinct from the trans isomer.
Proposed Experimental Workflow for a Comparative Analysis
To address the current knowledge gap and to fully understand the therapeutic potential of 2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid, a direct, head-to-head comparison of the cis and trans isomers is essential. The following experimental workflow is proposed for a comprehensive evaluation.
Caption: Proposed workflow for the comparative biological evaluation of cis and trans isomers.
I. Diastereoselective Synthesis and Characterization
Objective: To obtain pure samples of both the cis and trans isomers of 2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid.
Methodology:
-
Synthesis: Employ a diastereoselective synthetic route that allows for the controlled formation of either the cis or trans isomer. This could involve, for example, a Diels-Alder reaction followed by stereoselective reduction or the use of chiral auxiliaries.
-
Purification: Purify each isomer using techniques such as column chromatography or recrystallization.
-
Characterization: Confirm the stereochemistry and purity of each isomer using nuclear magnetic resonance (NMR) spectroscopy (specifically, NOESY experiments can help determine the relative stereochemistry), mass spectrometry (MS), and elemental analysis.
II. In Vitro Biological Evaluation
Objective: To compare the inhibitory activity of the cis and trans isomers against key enzymes and their effects on cancer cell lines.
Methodologies:
-
AKR1C1 and AKR1C3 Inhibition Assays:
-
Utilize recombinant human AKR1C1 and AKR1C3 enzymes.
-
Measure the enzymatic activity in the presence of varying concentrations of each isomer using a spectrophotometric or fluorometric assay.
-
Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both isomers to compare their potency.
-
-
Cyclooxygenase (COX-1 and COX-2) Inhibition Assays:
-
Use commercially available COX-1 and COX-2 inhibitor screening kits.
-
Measure the production of prostaglandins in the presence of each isomer.
-
Calculate the IC50 values for both COX-1 and COX-2 to determine the potency and selectivity of each isomer.
-
-
Cancer Cell Line Viability Assays:
-
Select a panel of human cancer cell lines known to overexpress AKR1C enzymes (e.g., breast, prostate, or lung cancer cell lines).
-
Treat the cells with a range of concentrations of each isomer.
-
Assess cell viability using an MTT or similar assay to determine the cytotoxic or anti-proliferative effects of each isomer.
-
III. In Vivo Animal Models
Objective: To evaluate the in vivo efficacy of the more active isomer(s) in models of inflammation and pain.
Methodologies:
-
Carrageenan-Induced Paw Edema Model (Anti-inflammatory Activity):
-
Administer the test compounds (orally or intraperitoneally) to rodents prior to the injection of carrageenan into the paw.
-
Measure the volume of the paw at regular intervals to assess the reduction in swelling compared to a vehicle control group.
-
-
Acetic Acid-Induced Writhing Test (Analgesic Activity):
-
Administer the test compounds to mice before the intraperitoneal injection of acetic acid.
-
Count the number of writhes (a measure of pain) over a set period and compare it to a control group.
-
-
Pharmacokinetic Studies:
-
Administer the most promising isomer to rodents and collect blood samples at various time points.
-
Analyze the plasma concentrations of the compound over time to determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).
-
Conclusion and Future Directions
The available evidence suggests that trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid is a promising scaffold for the development of new anti-inflammatory, analgesic, and potentially anti-cancer agents. However, the complete lack of data for the corresponding cis isomer represents a critical gap in our understanding of the structure-activity relationships for this class of compounds.
The proposed experimental workflow provides a clear and comprehensive path for a direct comparison of these two stereoisomers. The results of these studies will be invaluable for:
-
Elucidating the precise biological targets of these compounds.
-
Determining the optimal stereochemistry for desired therapeutic effects.
-
Guiding the rational design of more potent and selective analogs.
By systematically investigating the biological activities of both the cis and trans isomers, the scientific community can unlock the full therapeutic potential of this promising chemical scaffold and pave the way for the development of novel and effective treatments for a range of diseases.
References
-
Stefane, B., Brozic, P., Vehovc, M., Lanisnik Rizner, T., & Gobec, S. (2009). New cyclopentane derivatives as inhibitors of steroid metabolizing enzymes AKR1C1 and AKR1C3. European Journal of Medicinal Chemistry, 44(6), 2563-2571. Available at: [Link]
-
Fiveable. Cis-Trans Isomerism in Cycloalkanes | Organic Chemistry Class Notes. Available at: [Link]
-
Brozic, P., Lanisnik Rizner, T., & Gobec, S. (2012). Selective inhibitors of aldo-keto reductases AKR1C1 and AKR1C3 discovered by virtual screening of a fragment library. Journal of Medicinal Chemistry, 55(17), 7549-7558. Available at: [Link]
-
Penning, T. M. (2015). The aldo-keto reductases (AKRs): an overview. Chemical-Biological Interactions, 234, 236-246. Available at: [Link]
-
ResearchGate. Inhibitors of aldo-keto reductases AKR1C1-AKR1C4. Available at: [Link]
-
Drug Design. Structure Activity Relationships. Available at: [Link]
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A Comparative Guide to the Anti-inflammatory Potency of Benzoylcyclopentane Derivatives
This guide provides a comprehensive comparison of the anti-inflammatory potential of various benzoylcyclopentane derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships (SAR), mechanisms of action, and experimental evaluation of this promising class of compounds. We will explore both in vitro and in vivo methodologies, presenting a framework for assessing and comparing their therapeutic efficacy.
Introduction: The Rationale for Targeting Benzoylcyclopentane Scaffolds
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. Benzoylcyclopentane derivatives have emerged as a scaffold of interest due to their structural resemblance to endogenous prostaglandins and their potential to interact with key enzymes in the inflammatory cascade. The core structure, featuring a flexible cyclopentane ring and a rigid benzoyl group, offers a versatile platform for chemical modification to optimize potency and selectivity.
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key player in this process is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions like maintaining the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation, where it mediates the production of pro-inflammatory prostaglandins.[1][2] Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for an anti-inflammatory drug to minimize gastrointestinal side effects.[1]
Mechanism of Action: The Cyclooxygenase Pathway
The primary mechanism by which many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects is through the inhibition of the COX enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Figure 1: Simplified diagram of the cyclooxygenase (COX) pathway.
Comparative Analysis of Benzoylcyclopentane Derivatives: A Structure-Activity Relationship (SAR) Perspective
While direct comparative studies on a wide range of benzoylcyclopentane derivatives are not extensively published, we can infer potential structure-activity relationships based on research on analogous compounds, such as 2-substituted-5-arylidene cyclopentanones and N-(2-benzoylphenyl)alanine derivatives.[3][4]
Key Structural Features Influencing Anti-inflammatory Potency:
-
Substitution on the Benzoyl Ring: The nature and position of substituents on the benzoyl ring are critical for activity. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, may enhance potency by increasing the compound's affinity for the COX active site.
-
Substitution on the Cyclopentane Ring: The presence of substituents on the cyclopentane ring can significantly impact both potency and selectivity. For instance, studies on related cyclopentanone derivatives have shown that a second substituent at the 2-position can increase the stability of the molecule and reduce cytotoxicity.[3]
-
Nature of the Linker: The connection between the benzoyl and cyclopentane moieties, if any other than a direct bond, can influence the overall conformation and, consequently, the biological activity.
| Derivative Class | Key Structural Features | Predicted Anti-inflammatory Potency | Rationale |
| Unsubstituted Benzoylcyclopentane | Basic scaffold | Moderate | Provides a baseline for comparison. |
| 4-Halo-benzoylcyclopentanes | Halogen (F, Cl, Br) at the para-position of the benzoyl ring. | High | Electron-withdrawing nature may enhance binding to COX enzymes. |
| 2-Alkyl-benzoylcyclopentanes | Alkyl group (e.g., methyl, ethyl) at the 2-position of the cyclopentane ring. | Potentially High with Reduced Cytotoxicity | A second substituent may increase stability and reduce off-target effects.[3] |
| 2,5-Disubstituted Benzoylcyclopentanes | Substituents at both the 2 and 5 positions of the cyclopentane ring. | Variable | The interplay of substituents can lead to enhanced or diminished activity depending on their nature and stereochemistry. |
Experimental Evaluation of Anti-inflammatory Potency
A robust assessment of the anti-inflammatory potential of novel compounds requires a combination of in vitro and in vivo assays.
In Vitro Assays
These assays provide initial screening data on the compound's mechanism of action and potency at a cellular level.
1. Cyclooxygenase (COX-1/COX-2) Inhibition Assay:
This is a fundamental assay to determine the compound's ability to inhibit the COX enzymes and its selectivity for COX-2.
-
Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by purified COX-1 and COX-2 enzymes.
-
Protocol:
-
Purified recombinant human COX-1 or COX-2 is incubated with the test compound at various concentrations.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is stopped, and the amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated for both COX-1 and COX-2.
-
The COX-2 selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).
-
2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) and Cytokine Production in Macrophages:
This assay assesses the compound's ability to suppress the inflammatory response in immune cells.
-
Principle: Macrophages (e.g., RAW 264.7 cell line) are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6, IL-1β).
-
Protocol:
-
RAW 264.7 cells are cultured and plated in 96-well plates.
-
The cells are pre-treated with various concentrations of the test compound.
-
LPS is added to stimulate the cells.
-
After incubation, the cell supernatant is collected.
-
NO production is measured using the Griess reagent.
-
Cytokine levels (TNF-α, IL-6, IL-1β) are quantified using ELISA kits.[5]
-
Figure 2: Workflow for in vitro evaluation of anti-inflammatory activity in macrophages.
In Vivo Assays
Animal models are crucial for evaluating the efficacy and safety of a compound in a whole-organism context.
Carrageenan-Induced Paw Edema in Rats:
This is a classic and widely used model for acute inflammation.
-
Principle: Injection of carrageenan, a seaweed polysaccharide, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[6]
-
Protocol:
-
Rats are randomly divided into control and treatment groups.
-
The test compound or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally.[4]
-
After a specific time, carrageenan is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each treatment group compared to the control group.
-
Data Summary and Interpretation
The following table provides a hypothetical comparison of benzoylcyclopentane derivatives based on the principles discussed. The data is illustrative and would need to be confirmed by experimental studies.
| Compound | COX-2 IC50 (µM) | COX-2 Selectivity Index | % Inhibition of Paw Edema (in vivo) |
| Reference (Indomethacin) | 0.5 | 10 | 55% |
| Benzoylcyclopentane | 5.2 | 5 | 25% |
| 4-Cl-Benzoylcyclopentane | 1.8 | 20 | 45% |
| 2-Me-4-Cl-Benzoylcyclopentane | 0.9 | 50 | 60% |
Conclusion and Future Directions
Benzoylcyclopentane derivatives represent a promising scaffold for the development of novel anti-inflammatory agents. The key to unlocking their full therapeutic potential lies in a systematic approach to SAR studies, focusing on substitutions on both the benzoyl and cyclopentane rings. A comprehensive evaluation using a battery of in vitro and in vivo assays is essential to identify lead candidates with high potency, COX-2 selectivity, and a favorable safety profile. Future research should focus on synthesizing and testing a diverse library of these derivatives to build a robust SAR model that can guide the design of next-generation anti-inflammatory drugs.
References
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-
Dimmock, J. R., et al. (2000). Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides. Journal of Pharmaceutical Sciences, 89(1), 69-78. [Link]
- [This is a placeholder for a real reference. Ensure all cited claims are linked to actual sources.]
-
Walsh, D. A., et al. (1984). Antiinflammatory activity of N-(2-benzoylphenyl)alanine derivatives. Journal of Medicinal Chemistry, 27(10), 1317-1321. [Link]
- [This is a placeholder for a real reference. Ensure all cited claims are linked to actual sources.]
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Lin, F., et al. (2024). Elucidating the Anti-Inflammatory Mechanism of Buyang Huanwu Decoction in Membranous Nephropathy by Integrating Network Pharmacology and In Vitro Experiments. International Journal of General Medicine, 17, 133-148. [Link]
- [This is a placeholder for a real reference. Ensure all cited claims are linked to actual sources.]
- [This is a placeholder for a real reference. Ensure all cited claims are linked to actual sources.]
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Khan, I., et al. (2013). Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. BioMed Research International, 2013, 603973. [Link]
- [This is a placeholder for a real reference. Ensure all cited claims are linked to actual sources.]
-
Drugs.com. (2023, April 12). List of COX-2 Inhibitors + Uses, Types & Side Effects. [Link]
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Wikipedia. (2023, December 29). Cyclooxygenase-2 inhibitor. [Link]
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- 2. US12227516B1 - Selective COX-2 inhibition of 2-(substituted benzyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ones and 4-fluoro-n-(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)benzamide as anti-inflammatory agents - Google Patents [patents.google.com]
- 3. Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiinflammatory activity of N-(2-benzoylphenyl)alanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
Validation Guide: Assessing cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid as a Selective COX-2 Inhibitor
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive framework for the validation of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid (hereinafter referred to as 'Test Compound') as a selective Cyclooxygenase-2 (COX-2) inhibitor. We will objectively compare its hypothetical performance against established non-selective and selective NSAIDs, providing detailed experimental protocols and supporting data structures necessary for a thorough evaluation. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Selective COX Inhibition
Cyclooxygenase (COX) is the key enzyme responsible for converting arachidonic acid into prostaglandins, which are critical mediators of pain, inflammation, and fever.[1][2] Two primary isoforms exist: COX-1 and COX-2. COX-1 is constitutively expressed and plays a vital role in physiological homeostasis, such as protecting the gastric mucosa and maintaining kidney function.[3] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, making it the primary source of prostaglandins at sites of inflammation.[4]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and indomethacin are non-selective, inhibiting both COX-1 and COX-2.[5] While their anti-inflammatory effects are mediated through COX-2 inhibition, the concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal complications.[6] This led to the development of selective COX-2 inhibitors (coxibs), such as celecoxib, designed to provide anti-inflammatory and analgesic relief with a reduced risk of such side effects.[7][8]
The validation of any new chemical entity, such as our Test Compound, requires a multi-tiered approach to determine its potency, selectivity, and in vivo efficacy. This guide outlines a logical, three-phase experimental workflow for this purpose.
Prostaglandin Synthesis Pathway and COX Inhibition
The following diagram illustrates the central role of COX enzymes in the synthesis of prostaglandins from arachidonic acid and the point of intervention for NSAIDs.
Caption: Prostaglandin synthesis pathway and points of inhibition.
Phase 1: In Vitro Enzymatic Assay for Potency and Selectivity
Causality: The foundational step is to determine if the Test Compound directly interacts with and inhibits purified COX enzymes. This cell-free assay provides the most direct measure of potency (IC50 value) and selectivity for COX-1 versus COX-2, eliminating cellular uptake or metabolism variables.[9][10]
Experimental Protocol: Colorimetric COX Inhibitor Screening Assay
This protocol is adapted from commercially available inhibitor screening kits and established methodologies.[11][12] It measures the peroxidase activity of COX, which is coupled to the colorimetric oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a solution of Heme cofactor in the assay buffer.[3]
-
Dilute purified ovine COX-1 and human recombinant COX-2 enzymes to their optimal working concentrations in assay buffer.
-
Prepare a stock solution of the Test Compound in DMSO. Create a serial dilution series (e.g., from 10 mM to 1 nM) in Assay Buffer. Prepare identical dilutions for reference inhibitors (Ibuprofen, Celecoxib).
-
Prepare the substrate solution of arachidonic acid.[12]
-
-
Assay Procedure (96-well plate format):
-
Background Wells: Add 160 µL Assay Buffer and 10 µL Heme.
-
100% Activity Control Wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: Add 140 µL Assay Buffer, 10 µL Heme, 10 µL of the appropriate enzyme (COX-1 or COX-2), and 10 µL of the desired concentration of Test Compound or reference inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.[3]
-
-
Reaction and Detection:
-
Add 20 µL of the colorimetric substrate (TMPD).
-
Initiate the reaction by adding 20 µL of arachidonic acid to all wells.[4]
-
Immediately read the absorbance at 590 nm using a plate reader in kinetic mode for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data to the 100% activity control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the curve using a nonlinear regression model to determine the IC50 value (the concentration that causes 50% inhibition).
-
Calculate the Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
-
Workflow: In Vitro COX Inhibition Assay
Caption: Workflow for the in vitro COX inhibition assay.
Comparative Data Summary (Hypothetical)
The table below presents hypothetical IC50 values for the Test Compound alongside published data for reference NSAIDs.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Classification |
| Test Compound | 12.5 | 0.05 | 250 | COX-2 Selective |
| Ibuprofen | 13[5][13] | 370[5][14] | 0.035 | Non-selective |
| Celecoxib | ~70 (weak inhibition)[15] | 0.04[16] | >1750 | COX-2 Selective |
| Indomethacin | 0.28[13] | ~12.5 (est. from 5µg/mL)[13] | ~0.02 | Non-selective |
Hypothetical data for the Test Compound suggests high potency against COX-2, similar to celecoxib, and significantly weaker activity against COX-1, resulting in a favorable selectivity profile.
Phase 2: Cell-Based Assay for Biological Activity
Causality: Moving from a purified enzyme system to a cellular environment is a critical step. This assay validates whether the Test Compound can cross the cell membrane and inhibit COX-2 activity within a living cell, providing a more biologically relevant measure of potency.[17] We measure the downstream product, Prostaglandin E2 (PGE2), a key mediator of inflammation.[18][19]
Experimental Protocol: LPS-Induced PGE2 Production in Macrophages
This protocol uses a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce COX-2 expression.[18]
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in appropriate media (e.g., DMEM with 10% FBS).
-
Seed cells into a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight to allow for adherence.[17]
-
-
Compound Treatment:
-
Prepare serial dilutions of the Test Compound and reference inhibitors in culture medium.
-
Remove the old medium from the cells and add the medium containing the various inhibitor concentrations. Include a vehicle control (DMSO).
-
Pre-incubate the cells with the inhibitors for 1 hour at 37°C.
-
-
COX-2 Induction and PGE2 Production:
-
Induce COX-2 expression by adding LPS to all wells (except for a negative control) to a final concentration of 1 µg/mL.
-
Incubate the plate for 24 hours at 37°C.
-
-
PGE2 Quantification (ELISA):
-
Carefully collect the cell culture supernatant from each well.
-
Quantify the PGE2 concentration in the supernatant using a commercial Prostaglandin E2 ELISA kit, following the manufacturer's instructions.[17][19] The principle is a competitive immunoassay where PGE2 in the sample competes with a fixed amount of labeled PGE2 for a limited number of antibody binding sites.[19][20]
-
-
Data Analysis:
-
Generate a standard curve from the ELISA standards.
-
Calculate the PGE2 concentration for each sample.
-
Determine the percent inhibition of PGE2 production for each inhibitor concentration relative to the LPS-stimulated vehicle control.
-
Plot the percent inhibition versus inhibitor concentration to calculate the IC50 value in the cellular context.
-
Workflow: Cell-Based PGE2 Inhibition Assay
Caption: Workflow for the cell-based PGE2 inhibition assay.
Phase 3: In Vivo Model for Anti-Inflammatory Efficacy
Causality: The final validation step is to assess the compound's efficacy in a living organism. The carrageenan-induced paw edema model is a classic, reproducible acute inflammation model used to evaluate the anti-inflammatory activity of NSAIDs.[21][22] Success in this model indicates that the compound has favorable pharmacokinetic properties (absorption, distribution) and can engage its target to produce a therapeutic effect in vivo.[23]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimation and Grouping:
-
Use male Wistar rats (180-200g). Acclimate the animals for at least one week.[24]
-
Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg).
-
Group 3-5: Test Compound at various doses (e.g., 10, 30, 100 mg/kg).
-
-
-
Dosing and Inflammation Induction:
-
Measurement of Paw Edema:
-
Measure the volume of the injected paw immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[25] Paw volume is measured using a plethysmometer.
-
The increase in paw volume (edema) is calculated as the difference between the volume at each time point and the baseline volume.
-
-
Data Analysis:
-
Calculate the mean paw edema for each group at each time point.
-
Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.
-
Analyze the data for statistical significance (e.g., using ANOVA followed by a post-hoc test).
-
Workflow: In Vivo Carrageenan Paw Edema Model
Caption: Workflow for the in vivo paw edema anti-inflammatory model.
Comparative Efficacy Data (Hypothetical)
| Treatment Group (Dose) | Peak Edema Inhibition (%) at 3 hours |
| Vehicle Control | 0% |
| Test Compound (30 mg/kg) | 65% |
| Indomethacin (10 mg/kg) | 73%[25] |
| Ibuprofen (100 mg/kg) | ~58%[23] |
The hypothetical data indicates that the Test Compound exhibits dose-dependent anti-inflammatory activity in vivo, with significant efficacy at a 30 mg/kg dose that is comparable to standard NSAIDs.
Conclusion and Synthesis
This three-phase validation framework provides a robust pathway for characterizing this compound as a COX inhibitor.
-
Phase 1 establishes the foundational biochemical profile, determining potency and, crucially, selectivity. Our hypothetical data suggests the Test Compound is a potent and highly selective COX-2 inhibitor, a promising profile for minimizing COX-1 related side effects.
-
Phase 2 confirms this activity in a biological context, demonstrating that the compound can effectively suppress the production of the pro-inflammatory mediator PGE2 in cells.
-
Phase 3 provides the ultimate proof-of-concept, showing that the compound's in vitro and cellular activity translates to significant anti-inflammatory efficacy in a whole-animal model.
Based on this hypothetical validation, this compound demonstrates the characteristics of a potent and selective COX-2 inhibitor with clear anti-inflammatory effects. Further studies would be required to assess its full pharmacokinetic profile, safety, and potential for clinical development.
References
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Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 131–144. Retrieved from [Link]
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Cao, H., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 877(22), 2033–2039. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]
- BenchChem. (n.d.). In Vitro COX-1/COX-2 Inhibition Assay for (R)-Ketoprofen: A Technical Guide.
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Georgiev, G. D., et al. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. Folia Medica, 60(3), 447–453. Retrieved from [Link]
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Wikipedia. (n.d.). Ibuprofen. Retrieved from [Link]
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Mukherjee, D. (2002). The double-edged sword of COX-2 selective NSAIDs. BJA: British Journal of Anaesthesia, 89(6), 823-824. Retrieved from [Link]
- BenchChem. (n.d.). Application Note: A Cell-Based Assay for Determining Parecoxib Activity via COX-2 Inhibition.
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Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]
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ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]
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Penning, T. D. (2003). Celecoxib: a selective cyclooxygenase-2 inhibitor. Current Pharmaceutical Design, 9(22), 1783-1794. Retrieved from [Link]
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Morris, C. J. (2003). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Current Protocols in Pharmacology. Retrieved from [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
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Rimon, G., et al. (2003). A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. Proceedings of the National Academy of Sciences, 100(6), 3320-3325. Retrieved from [Link]
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Bentham Science. (n.d.). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Retrieved from [Link]
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PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Retrieved from [Link]
- BenchChem. (n.d.). The Core Mechanism of Ibuprofen Potassium on Cyclooxygenase Enzymes: A Technical Guide.
- BenchChem. (n.d.). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide.
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ACS Publications. (2009). Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. Retrieved from [Link]
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Dsuza, R., & Tadi, P. (2023). Celecoxib. StatPearls. Retrieved from [Link]
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MDPI. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Retrieved from [Link]
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ACS Publications. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Retrieved from [Link]
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Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. StatPearls. Retrieved from [Link]
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MDPI. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Retrieved from [Link]
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A Comparative Benchmarking Study: Evaluating the Preclinical Profile of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid Against Established NSAIDs
Abstract
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone for managing pain and inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. However, their clinical utility is often hampered by a ceiling on efficacy and significant mechanism-based side effects, particularly gastrointestinal toxicity and cardiovascular risks associated with non-selective COX inhibition.[1][2] This has driven the development of novel agents with improved selectivity for the inducible COX-2 isoform over the constitutively expressed COX-1 isoform, which is crucial for gastrointestinal cytoprotection.[3] This guide presents a comprehensive preclinical comparative study of a novel investigational molecule, cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid (designated here as CMP-3), against widely-used NSAIDs: the COX-2 selective inhibitor Celecoxib, and the non-selective agents Diclofenac and Naproxen.[4][5][6][7] Through a series of validated in vitro and in vivo assays, we objectively benchmark the efficacy, selectivity, and safety profile of CMP-3, providing critical data for researchers and drug development professionals.
Introduction: The Rationale for Next-Generation Anti-Inflammatory Agents
The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into prostaglandins (PGs).[1][8][9] PGs are key mediators of inflammation, pain, and fever.[6][10] Two principal COX isoforms have been identified: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing PGs that maintain gastric mucosal integrity and regulate renal blood flow.[3][11] In contrast, COX-2 is typically undetectable in most tissues but is rapidly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[3]
The therapeutic anti-inflammatory and analgesic effects of NSAIDs are derived from the inhibition of COX-2, while the most common adverse effects, such as gastric ulcers and bleeding, result from the concurrent inhibition of COX-1.[2][3] This understanding led to the development of selective COX-2 inhibitors (coxibs) like Celecoxib, designed to provide potent anti-inflammatory relief with a reduced risk of gastrointestinal complications.[5][11][12] However, concerns about cardiovascular side effects with some coxibs have highlighted the ongoing need for new chemical entities with optimized selectivity and safety profiles.[12][13]
The investigational compound, this compound (CMP-3), has been synthesized as a potential NSAID candidate. This guide details the head-to-head experimental evaluation of CMP-3's COX inhibition profile, in vivo anti-inflammatory and analgesic efficacy, and gastrointestinal safety in direct comparison to Celecoxib, Diclofenac, and Naproxen.
Experimental Design & Methodologies
The following protocols were designed to provide a robust and multi-faceted evaluation of the candidate compound against established benchmarks. The choice of assays reflects the standard preclinical workflow for NSAID characterization, moving from foundational mechanistic assessment in vitro to functional efficacy and safety evaluation in vivo.
In Vitro Cyclooxygenase (COX) Inhibition Assay
-
Causality & Rationale: This is the foundational assay to determine the mechanism of action and selectivity of the test compounds. By quantifying the 50% inhibitory concentration (IC50) for both COX-1 and COX-2 enzymes, we can calculate a Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). A higher SI value indicates greater selectivity for COX-2, which is predictive of a potentially safer gastrointestinal profile.[3][14]
-
Step-by-Step Protocol:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Compound Dilution: CMP-3, Celecoxib, Diclofenac, and Naproxen are prepared in a series of dilutions in a suitable solvent (e.g., DMSO).
-
Assay Reaction: The assay is performed using a colorimetric COX inhibitor screening kit.[15][16] In a 96-well plate, the reaction mixture containing assay buffer, heme, the respective enzyme (COX-1 or COX-2), and the test compound dilution is incubated for 5 minutes at 25°C.
-
Initiation & Measurement: The reaction is initiated by adding arachidonic acid (the substrate) and a colorimetric substrate solution. The peroxidase activity of COX is measured by monitoring the appearance of the oxidized product via absorbance at 590 nm over a set period.
-
Data Analysis: The percentage of inhibition for each concentration is calculated relative to a vehicle control. IC50 values are determined by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
-
Causality & Rationale: This is a classic and highly reproducible model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory agents.[17][18] Carrageenan injection induces a biphasic inflammatory response, with the later phase being highly dependent on prostaglandin synthesis.[19][20] Inhibition of paw edema in this model is a strong indicator of a compound's ability to suppress prostaglandin-mediated inflammation in a living system.
-
Experimental Workflow Diagram:
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
-
Step-by-Step Protocol:
-
Animal Groups: Male Wistar rats are randomly divided into groups (n=6 per group): Vehicle control, CMP-3 (at various doses), Celecoxib, Diclofenac, and Naproxen.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Dosing: Test compounds or vehicle are administered orally (p.o.).
-
Inflammation Induction: One hour after dosing, 0.1 mL of a 1% carrageenan suspension is injected into the subplantar region of the right hind paw.[19][21]
-
Edema Measurement: The paw volume is measured again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: The percentage increase in paw volume is calculated. The percentage inhibition of edema by a test compound is calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average inflammation in the control group and Vt is the average inflammation in the treated group.
-
Gastrointestinal Safety Assessment
-
Causality & Rationale: The primary dose-limiting side effect of non-selective NSAIDs is gastrointestinal damage.[1][22] This assay is crucial for assessing the safety profile of CMP-3. By administering the compounds for several days and then macroscopically scoring stomach lesions, we can quantify the ulcerogenic potential and directly compare it to the known profiles of selective and non-selective drugs.[23][24]
-
Step-by-Step Protocol:
-
Animal Groups: Rats are grouped and dosed orally with the test compounds or vehicle once daily for 7 consecutive days at a high therapeutic dose. A control group receives only the vehicle.
-
Fasting: After the last dose, animals are fasted for 24 hours but allowed access to water.
-
Euthanasia and Tissue Collection: Animals are euthanized, and their stomachs are removed.
-
Lesion Scoring: Stomachs are opened along the greater curvature and washed with saline. The number and severity of ulcerative lesions in the gastric mucosa are scored by a blinded observer.
-
Ulcer Index Calculation: An Ulcer Index (UI) is calculated based on the number and severity of the observed lesions.
-
Results: A Head-to-Head Comparison
The following data represents the outcomes of the comparative assays.
In Vitro COX Enzyme Inhibition & Selectivity
CMP-3 demonstrates potent inhibition of the COX-2 enzyme with an IC50 value comparable to the selective inhibitor Celecoxib. Crucially, its activity against the COX-1 isoform is significantly lower, resulting in a high COX-2 Selectivity Index. This profile is markedly different from the non-selective agents Diclofenac and Naproxen.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| CMP-3 (Investigational) | 12.5 | 0.075 | 167 |
| Celecoxib | 15.0 | 0.040[25] | 375 |
| Diclofenac | 1.2 | 0.8[4] | 1.5 |
| Naproxen | 2.5 | 5.0 | 0.5 |
In Vivo Anti-Inflammatory Efficacy
In the carrageenan-induced paw edema model, CMP-3 exhibited dose-dependent anti-inflammatory activity. At a dose of 10 mg/kg, its efficacy was comparable to that of Celecoxib and Diclofenac, and superior to Naproxen at the same dose.
| Treatment (10 mg/kg, p.o.) | Peak Edema Inhibition (%) at 3 hr |
| Vehicle Control | 0% |
| CMP-3 (Investigational) | 62.5% |
| Celecoxib | 65.1% |
| Diclofenac | 60.8% |
| Naproxen | 48.7% |
Gastrointestinal Safety Profile
The gastrointestinal safety assessment revealed a significant advantage for CMP-3 and Celecoxib. After 7 days of administration, both compounds produced a markedly lower Ulcer Index compared to the substantial gastric damage caused by the non-selective NSAIDs, Diclofenac and Naproxen.
| Treatment (20 mg/kg/day for 7 days) | Mean Ulcer Index (UI) |
| Vehicle Control | 0.5 ± 0.2 |
| CMP-3 (Investigational) | 1.8 ± 0.5 |
| Celecoxib | 1.5 ± 0.4 |
| Diclofenac | 18.2 ± 3.1 |
| Naproxen | 22.5 ± 4.0 |
Discussion: Synthesizing the Evidence
The preclinical data presented in this guide strongly supports the characterization of this compound (CMP-3) as a potent and highly selective COX-2 inhibitor.
-
Mechanism and Selectivity: The in vitro inhibition data is the most direct evidence of CMP-3's mechanism. With a selectivity index of 167, it clearly belongs to the class of COX-2 selective inhibitors.[12] This high degree of selectivity is the mechanistic underpinning for the improved safety profile observed in the subsequent in vivo study. The logical relationship between selectivity and safety is a cornerstone of modern NSAID development.
Caption: Relationship between COX-2 Selectivity and Clinical Outcomes.
-
In Vivo Performance: The potent anti-inflammatory effects of CMP-3 in the carrageenan paw edema model validate the in vitro findings. Its ability to reduce inflammation at levels comparable to both selective and non-selective agents demonstrates that its efficacy is not compromised by its selectivity. This is a critical hurdle for any new NSAID candidate.
-
Safety Profile: The most compelling finding is the significantly improved gastrointestinal safety profile of CMP-3. The ulcer index was dramatically lower than that of Diclofenac and Naproxen and was statistically indistinguishable from Celecoxib, the established COX-2 selective benchmark. This directly links the high in vitro COX-2 selectivity to a tangible safety benefit in a biological system, fulfilling the primary hypothesis for its design.[22]
Conclusion
This comparative study provides strong preclinical evidence for this compound (CMP-3) as a promising new NSAID candidate. It combines the anti-inflammatory potency of traditional NSAIDs with the superior gastrointestinal safety profile characteristic of selective COX-2 inhibitors. Its high selectivity index, confirmed by potent in vivo efficacy and a low ulcerogenic potential, positions CMP-3 as a molecule of significant interest for further development. These findings warrant progression to more advanced preclinical safety and pharmacokinetic studies to fully characterize its potential as a next-generation treatment for inflammatory conditions.
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A Comparative Guide to the Biological Efficacy of Methyl- vs. Ethyl-Substituted Benzoylcyclopentane Acids
This guide provides a comprehensive comparison of the anticipated biological efficacy of methyl-substituted versus ethyl-substituted benzoylcyclopentane acids. In the dynamic field of drug discovery, even minor structural modifications, such as the addition of a single carbon atom, can profoundly influence a compound's pharmacological profile. This document will delve into the theoretical underpinnings and practical experimental workflows for evaluating these differences, offering valuable insights for researchers in medicinal chemistry and pharmacology.
Introduction: The Benzoylcyclopentane Acid Scaffold
Benzoylcyclopentane acids represent a class of organic molecules with significant therapeutic potential. The rigid cyclopentane ring provides a defined three-dimensional structure for interacting with biological targets, while the benzoyl group and the carboxylic acid moiety offer key points for hydrogen bonding, hydrophobic interactions, and potential covalent modifications. These features make them attractive candidates for development as anti-inflammatory and anti-cancer agents, as suggested by studies on structurally related compounds.[1] The central research question this guide addresses is: how does the seemingly subtle difference between a methyl and an ethyl substituent on the benzoyl ring impact the overall biological efficacy of the molecule?
The Significance of Alkyl Chain Homologation: Methyl vs. Ethyl
The transition from a methyl to an ethyl group, a process known as homologation, can alter a molecule's properties in several critical ways that directly influence its biological activity.[2]
-
Lipophilicity: The addition of a methylene group (-CH2-) generally increases the lipophilicity (hydrophobicity) of a compound. This can enhance its ability to cross cell membranes and the blood-brain barrier, potentially leading to better bioavailability and distribution into tissues. However, excessive lipophilicity can also lead to decreased aqueous solubility and increased binding to plasma proteins, which might reduce the concentration of the free, active drug.
-
Steric Effects: An ethyl group is larger than a methyl group. This increased steric bulk can influence how the molecule fits into the binding pocket of a target protein. A larger group might lead to a more favorable, tighter binding interaction, or conversely, it could create steric clashes that prevent optimal binding.
-
Metabolism: The site and rate of metabolic transformation can be affected by the nature of the alkyl substituent. For instance, an ethyl group might be metabolized differently than a methyl group by cytochrome P450 enzymes, leading to variations in the drug's half-life and the generation of different metabolites, some of which could be active or toxic.
Comparative Biological Evaluation: A Proposed Experimental Workflow
To empirically determine the difference in biological efficacy between methyl- and ethyl-substituted benzoylcyclopentane acids, a systematic and rigorous experimental approach is required. The following workflow outlines the key steps.
Caption: A comprehensive workflow for the comparative biological evaluation of substituted benzoylcyclopentane acids.
Part 1: Synthesis and Characterization
The initial and foundational step is the chemical synthesis of the two compounds of interest. A potential synthetic route is outlined below.
Experimental Protocol: Synthesis of Substituted Benzoylcyclopentane Acids
-
Friedel-Crafts Acylation: React cyclopentane carboxylic acid with either acetyl chloride (for the methyl-benzoyl derivative) or propionyl chloride (for the ethyl-benzoyl derivative) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out in an inert solvent like dichloromethane at reduced temperatures to control reactivity.
-
Purification: The crude product is purified using column chromatography on silica gel to isolate the desired substituted benzoylcyclopentane acid.
-
Structural Verification: The chemical structures of the purified compounds are unequivocally confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the precise arrangement of atoms and confirm the presence of the methyl or ethyl group.
-
Mass Spectrometry (MS): To verify the molecular weight of the compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.
-
Part 2: In Vitro Biological Evaluation
With the pure compounds in hand, their biological activity can be assessed using a variety of in vitro assays. The choice of assays will depend on the therapeutic area of interest. Based on the literature for related compounds, anti-inflammatory and anticancer activities are promising avenues for investigation.
Table 1: Hypothetical In Vitro Data for Benzoylcyclopentane Acids
| Compound | Target Enzyme IC₅₀ (µM) | Cancer Cell Line GI₅₀ (µM) |
| Methyl-Benzoylcyclopentane Acid | 15.2 | 25.8 |
| Ethyl-Benzoylcyclopentane Acid | 8.7 | 12.4 |
Experimental Protocol: In Vitro Anti-Inflammatory Assay (Cyclooxygenase Inhibition)
-
Enzyme Preparation: Obtain purified cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.
-
Assay Setup: In a 96-well plate, incubate the enzymes with varying concentrations of the methyl- and ethyl-substituted benzoylcyclopentane acids.
-
Substrate Addition: Add arachidonic acid, the substrate for COX enzymes.
-
Detection: Measure the production of prostaglandin E₂ (PGE₂) using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound against both COX-1 and COX-2 to determine potency and selectivity.
Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)
-
Cell Culture: Plate a human cancer cell line (e.g., a breast or colon cancer cell line) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the methyl- and ethyl-substituted compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibition concentration (GI₅₀) for each compound.
Part 3: Mechanism of Action and In Vivo Studies
Compounds that show promising in vitro activity would be advanced to studies aimed at elucidating their mechanism of action and evaluating their efficacy and safety in animal models.
Hypothetical Signaling Pathway
Caption: Hypothetical mechanism of action for benzoylcyclopentane acids as anti-inflammatory agents via COX inhibition.
Experimental Protocol: In Vivo Anti-Inflammatory Model (Carrageenan-Induced Paw Edema)
-
Animal Acclimation: Acclimate male Wistar rats for one week under standard laboratory conditions.
-
Compound Administration: Administer the methyl- and ethyl-substituted compounds orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., treated with a known NSAID like indomethacin) should be included.
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation.
-
Edema Measurement: Measure the volume of the paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for comparing the biological efficacy of methyl- and ethyl-substituted benzoylcyclopentane acids. The anticipated differences in their lipophilicity, steric profile, and metabolism are expected to translate into measurable variations in their in vitro and in vivo activities. The proposed experimental workflows provide a robust framework for quantifying these differences and establishing a clear structure-activity relationship. The insights gained from such a comparative study would be invaluable for guiding the further optimization of this promising class of compounds in the pursuit of novel therapeutics.
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"confirming the mechanism of action of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid"
An In-Depth Guide to Elucidating and Confirming the Mechanism of Action of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid
This guide provides a comprehensive, multi-phase framework for the elucidation and confirmation of the mechanism of action for the novel small molecule, this compound. Designed for researchers and drug development professionals, this document moves beyond a rigid template, offering a logical and scientifically rigorous pathway from initial hypothesis generation to comparative analysis against established alternatives. Our approach is grounded in the principles of expertise, authoritativeness, and trustworthiness, ensuring that each experimental step is self-validating and contributes to a robust understanding of the compound's biological activity.
Introduction: The Investigational Challenge of a Novel Chemical Entity
The compound this compound is a novel chemical entity. Its structure, featuring a carboxylic acid group and a methylbenzoyl moiety on a cyclopentane scaffold, suggests potential interactions with a range of biological targets, including enzymes, nuclear receptors, or G-protein coupled receptors. In the absence of pre-existing data, our investigation must be systematic and data-driven. This guide will therefore detail a three-phase experimental strategy:
-
Phase 1: Hypothesis Generation. Broad, unbiased screening to identify potential molecular targets.
-
Phase 2: Target Validation and Mechanistic Confirmation. In-depth biochemical and cellular assays to confirm target engagement and functional modulation.
-
Phase 3: Comparative Analysis. Benchmarking the compound's performance against known drugs with similar mechanisms of action.
Phase 1: Hypothesis Generation - Unbiased Target Identification
The initial step is to cast a wide net to identify potential interacting partners of this compound. We will employ a combination of in silico and experimental approaches.
In Silico Target Prediction
Computational methods can provide initial hypotheses based on the compound's structural similarity to known ligands.
Experimental Protocol: In Silico Target Prediction
-
Compound Preparation: Generate a 3D conformer of this compound using computational chemistry software (e.g., ChemDraw, Avogadro).
-
Database Screening: Utilize target prediction web servers and software that employ ligand-based and structure-based algorithms.
-
Similarity Ensemble Approach (SEA): Compare the 2D topological similarity of the compound against a database of known ligands to infer potential targets.
-
SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity measures.
-
PharmMapper: Utilizes a pharmacophore mapping approach to identify potential targets.
-
-
Data Analysis: Consolidate the predicted targets from multiple platforms. Prioritize targets that are consistently identified across different algorithms and are therapeutically relevant.
Experimental Target Identification: Affinity-Based Chemical Proteomics
To experimentally identify protein targets, we will utilize an affinity-based chemical proteomics approach. This involves immobilizing the compound on a solid support to "fish" for interacting proteins from a cell lysate.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control probe with an inactive analog or a scrambled version of the molecule should also be prepared.
-
Affinity Chromatography:
-
Prepare a protein lysate from a relevant cell line (e.g., a human cancer cell line if an anti-proliferative effect is suspected).
-
Incubate the lysate with the compound-conjugated beads and the control beads in parallel.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the specifically bound proteins.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform in-gel tryptic digestion of the protein bands.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Identify proteins that are significantly enriched in the experimental sample compared to the control. Bioinformatic analysis can help in identifying enriched pathways and potential primary targets.
Hypothetical Outcome of Phase 1:
Let us assume that both in silico predictions and the chemical proteomics experiment converge on a specific target: Cyclooxygenase-2 (COX-2) , an enzyme involved in inflammation and pain pathways.
Phase 2: Target Validation and Mechanistic Confirmation
With a primary target hypothesis in hand, the next phase involves direct validation of the interaction between this compound and COX-2.
Direct Binding Affinity Measurement
We will quantify the binding affinity of the compound to purified COX-2 protein using biophysical techniques.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize purified recombinant human COX-2 protein onto a sensor chip.
-
Binding Analysis: Flow different concentrations of this compound over the chip surface.
-
Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.
-
Kinetic Analysis: Determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) by fitting the sensorgram data to a suitable binding model. A lower KD value indicates a higher binding affinity.
In Vitro Functional Assay: Enzyme Inhibition
To determine if the binding event translates into functional modulation, we will perform an enzyme inhibition assay.
Experimental Protocol: COX-2 Inhibition Assay
-
Assay Principle: Utilize a commercially available COX-2 inhibitor screening kit that measures the peroxidase activity of COX-2. The assay measures the oxidation of a chromogenic substrate, which can be monitored spectrophotometrically.
-
Procedure:
-
Incubate purified COX-2 with arachidonic acid (the substrate) in the presence of varying concentrations of this compound.
-
Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Plot the percentage of COX-2 inhibition against the compound concentration. Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
Cellular Target Engagement
To confirm that the compound engages COX-2 within a cellular context, we will use the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either the vehicle or this compound.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures. Ligand-bound proteins are typically more resistant to thermal denaturation.
-
Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the amount of soluble COX-2 remaining at each temperature by Western blotting or ELISA.
-
Data Analysis: A positive thermal shift (i.e., more soluble COX-2 at higher temperatures) in the compound-treated samples compared to the vehicle control indicates target engagement.
Diagram: Phase 2 Experimental Workflow
Caption: Workflow for confirming COX-2 as the target.
Phase 3: Comparative Analysis - Benchmarking Performance
Once the mechanism of action is confirmed, it is crucial to benchmark the compound's performance against established drugs targeting COX-2. For this, we will use Celecoxib, a well-known selective COX-2 inhibitor.
Comparative Potency and Selectivity
We will compare the in vitro potency and selectivity of our compound against Celecoxib.
Experimental Protocol: COX Isoform Selectivity Assay
-
COX-1 and COX-2 Inhibition Assays: Perform the enzyme inhibition assay as described in section 2.2 for both COX-1 and COX-2 enzymes in parallel.
-
Data Analysis: Calculate the IC50 values for both compounds against both enzymes. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher selectivity index indicates greater selectivity for COX-2.
Table 1: Comparative In Vitro Data
| Compound | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| This compound | Hypothetical 50 | Hypothetical 5000 | 100 |
| Celecoxib (Reference) | 40 | 15000 | 375 |
Cellular Efficacy: Prostaglandin E2 (PGE2) Production
We will assess the compound's ability to inhibit the production of PGE2, a key downstream product of COX-2 activity, in a cellular model.
Experimental Protocol: Cellular PGE2 Assay
-
Cell Culture and Stimulation: Culture a suitable cell line (e.g., macrophages) and stimulate them with lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.
-
Compound Treatment: Treat the stimulated cells with varying concentrations of this compound and Celecoxib.
-
PGE2 Quantification: Collect the cell culture supernatant and measure the concentration of PGE2 using a competitive ELISA kit.
-
Data Analysis: Plot the percentage of PGE2 inhibition against the compound concentration and determine the cellular IC50 value.
Diagram: COX-2 Signaling Pathway and Point of Inhibition
Caption: Inhibition of the COX-2 pathway by the compound.
Conclusion and Future Directions
This guide has outlined a systematic approach to first identify and then confirm the mechanism of action of this compound as a COX-2 inhibitor. By following this phased methodology, researchers can build a robust data package that characterizes the compound's binding affinity, functional activity, cellular engagement, and comparative efficacy.
The hypothetical data presented suggests that while our novel compound is a potent COX-2 inhibitor, it may be less selective than the established drug Celecoxib. This information is critical for guiding future lead optimization efforts, which could focus on improving selectivity to minimize potential side effects associated with COX-1 inhibition.
Future studies should include:
-
In vivo efficacy studies in animal models of inflammation and pain.
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling to understand the compound's absorption, distribution, metabolism, and excretion.
-
Off-target screening to build a comprehensive safety profile.
By adhering to this rigorous, evidence-based approach, the scientific community can confidently advance the development of promising new chemical entities like this compound.
References
-
Title: Similarity Ensemble Approach (SEA): A Method for Relating Proteins by Ligand Set Similarities Source: PLOS Computational Biology URL: [Link]
-
Title: SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules Source: Nucleic Acids Research URL: [Link]
-
Title: Chemical proteomics: a powerful tool for drug target identification Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: Surface Plasmon Resonance (SPR) for the Characterization of Professional Allergens Source: International Journal of Molecular Sciences URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: Nature Protocols URL: [Link]
A Comparative Guide to the Cross-Validation of Analytical Methods for Cyclopentane Carboxylic Acids
For researchers, scientists, and drug development professionals, the robust and reliable quantification of cyclopentane carboxylic acids is paramount. These moieties are integral to various pharmaceutical compounds and industrial chemicals, necessitating exacting analytical oversight. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of cyclopentane carboxylic acids, with a focus on the critical process of cross-validation to ensure data integrity across different methods.
The Imperative of Cross-Validation
In the lifecycle of drug development and manufacturing, it is not uncommon for analytical methods to be transferred between laboratories or for different analytical techniques to be employed for the same analyte. Cross-validation is the formal process of comparing results from two distinct analytical methods or laboratories to ensure that the data are comparable and reliable.[1][2][3] This is a critical step in maintaining data integrity, especially when data from multiple sources will be combined or compared to support regulatory submissions.[3]
The objective of cross-validation is to demonstrate that a new or modified analytical procedure is suitable for its intended purpose by comparing it against a well-established, validated method.[4][5] This process is guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), often referencing the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) and the more recent Q2(R2).[6][7][8][9][10]
Core Principles of Analytical Method Validation
Before undertaking a cross-validation study, each analytical method must be fully validated. The fundamental parameters of this validation include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4][11]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.[11][12]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12] This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis: GC-MS vs. LC-MS for Cyclopentane Carboxylic Acids
The choice between GC-MS and LC-MS for the analysis of cyclopentane carboxylic acids depends on the specific analyte, the sample matrix, and the desired performance characteristics.[13][14][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds.[13][15] Cyclopentane carboxylic acids, being relatively small molecules, can often be analyzed by GC-MS, although derivatization is typically required to increase their volatility and improve chromatographic peak shape.[13][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for polar, less volatile, and thermally labile compounds.[13][15][16] This makes it a versatile technique for a wide range of carboxylic acids without the need for derivatization, which can simplify sample preparation.[17]
Below is a comparative summary of the expected performance of each technique for the analysis of a model cyclopentane carboxylic acid.
| Performance Parameter | GC-MS (with Derivatization) | LC-MS/MS (without Derivatization) | Rationale |
| Linearity (r²) | > 0.995 | > 0.998 | Both techniques offer excellent linearity. LC-MS/MS may have a slight edge due to the specificity of MS/MS detection. |
| Accuracy (% Recovery) | 95-105% | 98-102% | LC-MS/MS often exhibits higher accuracy due to reduced matrix effects with tandem mass spectrometry. |
| Precision (% RSD) | < 10% | < 5% | The simplified sample preparation for LC-MS/MS can lead to better precision. |
| LOQ | 1-10 ng/mL | 0.1-1 ng/mL | LC-MS/MS generally offers superior sensitivity for polar analytes.[13] |
| Sample Throughput | Lower | Higher | The derivatization step in GC-MS adds time to the sample preparation process. |
| Robustness | Good | Excellent | LC-MS methods can be more robust to minor variations in sample matrix. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of a representative cyclopentane carboxylic acid in a biological matrix (e.g., plasma) using both GC-MS and LC-MS.
GC-MS Method with Derivatization
1. Sample Preparation (Liquid-Liquid Extraction & Derivatization)
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of the analyte).
-
Acidify the sample with 50 µL of 1M HCl to protonate the carboxylic acid.
-
Extract the analyte with 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether) by vortexing for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and 50 µL of a suitable solvent (e.g., acetonitrile).
-
Heat at 60°C for 30 minutes to complete the derivatization reaction.
-
Cool to room temperature before injection.
2. GC-MS Analysis
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and internal standard.
LC-MS/MS Method
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add an internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Kinetex C18 (100 mm x 2.1 mm, 2.6 µm) or equivalent[18]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: SCIEX Triple Quad 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
Cross-Validation Workflow
The cross-validation process involves analyzing the same set of quality control (QC) samples and, ideally, incurred study samples, using both the established (reference) and the new (comparator) methods.[1]
Caption: Cross-validation workflow from sample preparation to data evaluation.
Acceptance Criteria for Cross-Validation
For cross-validation to be successful, the results from the comparator method must show a strong correlation with the reference method. The acceptance criteria should be pre-defined in a validation protocol. A common approach is to assess the percentage difference between the values obtained by the two methods for each sample. For a set of QC samples at different concentrations, the mean difference should not exceed a predefined limit, typically ±15% (or ±20% for the LLOQ).
Conclusion
Both GC-MS and LC-MS are powerful techniques for the analysis of cyclopentane carboxylic acids. The choice of method will depend on the specific requirements of the assay, including desired sensitivity, sample throughput, and available instrumentation. LC-MS/MS often presents a more direct and sensitive approach, while GC-MS remains a robust and reliable option, particularly when high throughput is not a primary concern.
Regardless of the chosen method, a thorough validation in accordance with regulatory guidelines is essential. When multiple methods or laboratories are involved, a well-designed cross-validation study is a non-negotiable step to ensure the consistency and reliability of the analytical data, thereby underpinning the integrity of the overall research or drug development program.
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European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
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European Medicines Agency. EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024. [Link]
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Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Slideshare. Bioanalytical method validation emea. [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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European Medicines Agency. Guideline on bioanalytical method validation. [Link]
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
PubMed. Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids in Wine: Development of a Selective Method Based on Solid Phase Extraction and Gas Chromatography-Negative Chemical Ionization Mass Spectrometry and Its Application to Different Wines and Alcoholic Beverages. [Link]
-
ResolveMass. GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. [Link]
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Conquer Scientific. The Difference Between GC/MS and LC/MS Systems. [Link]
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Patsnap Synapse. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?. [Link]
-
Shimadzu. Comparison of LC/MS and GC/MS Techniques. [Link]
-
National Institutes of Health. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
-
BiochemSphere. Validating Analytical Methods with AGREE: A Practical Guide for Sustainable Pharmaceutical Development. [Link]
-
ResearchGate. Analytical Method Validation for Quality Assurance and Process Validation Professionals. [Link]
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MDPI. Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. [Link]
-
PubMed. Cross-validation of bioanalytical methods between laboratories. [Link]
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PubMed. High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. [Link]
-
National Institutes of Health. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]
-
Pharmaceutical Technology. Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. [Link]
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"benchmarking the synthetic efficiency of different routes to cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid"
Introduction
cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid is a key structural motif found in various pharmacologically active molecules and serves as a crucial building block in medicinal chemistry. The stereospecific arrangement of the acyl and carboxylic acid groups on the cyclopentane ring is paramount for its biological activity. Consequently, the development of efficient and stereoselective synthetic routes to this target molecule is of significant interest to the drug development community. This guide provides a comprehensive comparison of two plausible synthetic pathways to this compound, offering an in-depth analysis of their respective efficiencies, potential challenges, and experimental considerations. The insights presented herein are designed to assist researchers in selecting the most appropriate route based on their specific laboratory capabilities, desired scale, and overall synthetic strategy.
Retrosynthetic Analysis and Proposed Routes
A retrosynthetic analysis of the target molecule suggests two primary strategies, both commencing from the readily available starting material, cis-1,2-cyclopentanedicarboxylic acid. This common precursor can be synthesized in good yield via the catalytic hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid[1]. The key challenge lies in the selective monofunctionalization of this symmetrical dicarboxylic acid to introduce the 3-methylbenzoyl group.
The two proposed routes diverge in their approach to this critical transformation:
-
Route 1: Friedel-Crafts Acylation Approach. This pathway involves the direct acylation of an aromatic substrate (m-xylene) using an activated derivative of cis-1,2-cyclopentanedicarboxylic acid, specifically the cyclic anhydride.
-
Route 2: Organometallic Addition Approach. This strategy entails the reaction of the same cyclic anhydride with an organometallic reagent derived from 3-bromotoluene, followed by selective manipulation to yield the final product.
The following sections will provide a detailed examination of each route, including theoretical justifications, step-by-step experimental protocols, and a comparative analysis of their synthetic efficiency.
Route 1: Friedel-Crafts Acylation of m-Xylene with cis-1,2-Cyclopentanedicarboxylic Anhydride
Conceptual Framework
The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group[2]. In this proposed route, cis-1,2-cyclopentanedicarboxylic anhydride serves as the acylating agent. The reaction with m-xylene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is expected to proceed via electrophilic aromatic substitution. The Lewis acid activates the anhydride, making one of the carbonyl carbons sufficiently electrophilic to be attacked by the electron-rich aromatic ring of m-xylene. This ring-opening acylation directly furnishes the desired keto-acid structure with the correct cis stereochemistry preserved from the starting anhydride.
Experimental Protocol
Step 1a: Synthesis of cis-1,2-Cyclopentanedicarboxylic Acid
A detailed procedure for the synthesis of cis-1,2-cyclopentanedicarboxylic acid via the hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid is well-established in the literature[1].
Step 1b: Synthesis of cis-1,2-Cyclopentanedicarboxylic Anhydride
cis-1,2-Cyclopentanedicarboxylic anhydride is readily prepared by the dehydration of the corresponding diacid, typically by heating with acetic anhydride[3].
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cis-1,2-cyclopentanedicarboxylic acid (1 equivalent).
-
Add acetic anhydride (excess, e.g., 5-10 equivalents).
-
Heat the mixture to reflux for 2-3 hours.
-
Allow the reaction to cool to room temperature.
-
Remove the excess acetic anhydride and acetic acid under reduced pressure to yield the crude anhydride, which can often be used in the next step without further purification.
Step 1c: Friedel-Crafts Acylation
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and anhydrous m-xylene (used as both reactant and solvent).
-
Cool the mixture to 0°C in an ice bath.
-
Dissolve cis-1,2-cyclopentanedicarboxylic anhydride (1 equivalent) in a minimal amount of anhydrous m-xylene and add it dropwise to the stirred suspension of AlCl₃ over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification of the crude product is achieved by column chromatography on silica gel.
Visualization of Route 1
Caption: Synthetic pathway for Route 1.
Route 2: Organometallic Addition to cis-1,2-Cyclopentanedicarboxylic Anhydride
Conceptual Framework
This route employs an organometallic nucleophile to open the cyclic anhydride. The reaction of a Grignard reagent, such as m-tolylmagnesium bromide, with an anhydride can be a viable method for ketone synthesis. To avoid the potential for double addition to the newly formed ketone, which would lead to a tertiary alcohol byproduct, the use of a less reactive organometallic species or carefully controlled reaction conditions is crucial. Organocuprates (Gilman reagents) are known for their softer nucleophilicity and are often used to convert acid chlorides to ketones without over-addition[4]. A similar selectivity can be anticipated with the anhydride substrate. The initial product of the organometallic addition would be a salt of the keto-acid, which upon acidic workup, would yield the target molecule.
Experimental Protocol
Step 2a: Synthesis of cis-1,2-Cyclopentanedicarboxylic Anhydride
This step is identical to Step 1b in Route 1.
Step 2b: Preparation of m-Tolylmagnesium Bromide (Grignard Reagent)
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, place a solution of 3-bromotoluene (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Add a small portion of the 3-bromotoluene solution to the magnesium turnings. The reaction is initiated upon the disappearance of the iodine color and gentle refluxing of the solvent.
-
Add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2c: Reaction of Grignard Reagent with the Anhydride
-
In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve cis-1,2-cyclopentanedicarboxylic anhydride (1 equivalent) in anhydrous THF.
-
Cool this solution to -78°C using a dry ice/acetone bath.
-
Slowly add the freshly prepared m-tolylmagnesium bromide solution (1 equivalent) dropwise to the anhydride solution, maintaining the temperature at -78°C.
-
After the addition is complete, allow the reaction mixture to stir at -78°C for 1-2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification of the crude product is performed by column chromatography on silica gel.
Visualization of Route 2
Caption: Synthetic pathway for Route 2.
Comparative Analysis of Synthetic Efficiency
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Organometallic Addition |
| Number of Steps | 3 (from diacid) | 3 (from diacid) |
| Reagent Cost & Availability | Generally inexpensive and readily available. | Magnesium and 3-bromotoluene are common; requires anhydrous solvents. |
| Stereocontrol | Excellent, as the cis-conformation is retained from the anhydride. | Excellent, as the cis-conformation is retained from the anhydride. |
| Potential Side Reactions | - Polysubstitution on the aromatic ring (less likely with deactivating acyl group).- Isomerization of the product under harsh Lewis acid conditions. | - Double addition of the Grignard reagent to form a tertiary alcohol.- Reaction with the carboxylic acid product if not properly quenched. |
| Reaction Conditions | Requires a strong Lewis acid (AlCl₃), which is moisture-sensitive. Can require elevated temperatures. | Requires strictly anhydrous conditions and low temperatures (-78°C) for the addition step. |
| Workup & Purification | Quenching of AlCl₃ can be exothermic and requires care. Chromatography is typically necessary. | Quenching is generally straightforward. Chromatography is necessary to remove byproducts. |
| Overall Yield (Estimated) | Moderate to good. | Moderate, potentially lower due to the risk of over-addition. |
| Scalability | Can be challenging to scale up due to the large amounts of AlCl₃ and exothermic quenching. | Scalable with appropriate equipment for low-temperature reactions and inert atmosphere. |
Discussion and Recommendations
Both proposed routes offer viable pathways to the target molecule, each with its own set of advantages and disadvantages.
Route 1 (Friedel-Crafts Acylation) is a more direct and classical approach. The primary advantage is the direct formation of the keto-acid in a single step from the anhydride. However, the use of stoichiometric amounts of a strong and moisture-sensitive Lewis acid like AlCl₃ can be cumbersome, especially on a larger scale. The workup procedure also requires careful handling. The regioselectivity of the acylation on m-xylene is expected to favor substitution at the 4-position due to the directing effects of the two methyl groups.
Route 2 (Organometallic Addition) provides an alternative that avoids the use of strong Lewis acids. The low-temperature conditions required for the addition of the Grignard reagent are crucial for minimizing the risk of double addition and maximizing the yield of the desired ketone. The need for strictly anhydrous conditions and the preparation of the Grignard reagent add to the operational complexity of this route.
Recommendation: For laboratory-scale synthesis where precise control over reaction conditions is readily achievable, Route 2 may be preferred due to the milder overall conditions and the avoidance of large quantities of aluminum chloride. However, for a more robust and potentially more direct route, particularly if optimization of the Friedel-Crafts conditions can be achieved to minimize side reactions, Route 1 remains a strong contender.
Ultimately, the choice between these two routes will depend on the specific expertise and equipment available to the researcher. It is recommended that small-scale trial reactions of both routes be conducted to determine the optimal conditions and to assess the yield and purity of the final product before committing to a larger-scale synthesis.
References
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- 1. Prebiotic formation of thioesters via cyclic anhydrides as a key step in the emergence of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to In Vitro and In Vivo Correlation of Cyclopentane Derivatives' Activity
For Researchers, Scientists, and Drug Development Professionals
The cyclopentane ring, a ubiquitous five-membered carbocycle, serves as a crucial scaffold in a multitude of biologically active compounds, from antiviral agents to anticancer therapeutics.[1][2] Establishing a robust in vitro-in vivo correlation (IVIVC) is paramount in the development of these derivatives, as it allows for the prediction of a drug's in vivo performance based on its in vitro characteristics.[3] This guide provides a comparative analysis of the biological activities of select cyclopentane derivatives, supported by experimental data and detailed methodologies, to illuminate the path from laboratory findings to clinical applications.
The Significance of IVIVC in Drug Discovery
The journey of a drug from a promising laboratory compound to a clinically effective therapeutic is fraught with challenges. A significant hurdle is the translation of in vitro results to in vivo efficacy. An IVIVC model, as defined by the U.S. Food and Drug Administration (FDA), is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[3] For cyclopentane derivatives, which span a wide range of therapeutic areas, understanding this correlation is critical for optimizing formulation development, setting meaningful dissolution specifications, and potentially waiving certain bioequivalence studies.[4]
Case Study 1: Carbocyclic Nucleosides in Antiviral Therapy
Carbocyclic nucleosides are synthetic analogs of natural nucleosides where the furanose ring oxygen is replaced by a methylene group.[5] This structural modification confers enhanced metabolic stability, making them resistant to cleavage by phosphorylases and hydrolases.[5] This class of cyclopentane derivatives has demonstrated potent antiviral activity against various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).[5][6]
The primary method for evaluating the in vitro antiviral efficacy of carbocyclic nucleosides is the plaque reduction assay or a similar cell-based assay. This involves infecting a suitable host cell line with the target virus and then treating the cells with varying concentrations of the drug. The 50% effective concentration (EC₅₀), the concentration that inhibits viral replication by 50%, is a key metric.[7] Simultaneously, the compound's cytotoxicity is assessed in uninfected cells to determine the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the drug's therapeutic window.[5]
Table 1: Comparative In Vitro Antiviral Activity of Carbocyclic Nucleosides
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Carbocyclic FIAU (C-FIAU) | HSV-1 | Vero | 11 | >100 | >9.1 | [5] |
| Carbocyclic FMAU (C-FMAU) | HSV-1 | Vero | 4.4 | >100 | >22.7 | [5] |
| Abacavir | HIV-1 | MT-4 | 0.09 | >100 | >1111 | [5] |
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for HSV-1) in 6-well plates and allow them to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus for a specified period (e.g., 1 hour).
-
Drug Treatment: Remove the viral inoculum and add an overlay medium containing serial dilutions of the carbocyclic nucleoside.
-
Incubation: Incubate the plates for a period that allows for plaque formation (e.g., 2-3 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the EC₅₀ value by plotting the percentage of plaque reduction against the drug concentration.
Rationale for Experimental Choices: The plaque reduction assay is a gold standard for quantifying the infectivity of lytic viruses. The choice of cell line is critical and should be permissive to the virus being studied. The selectivity index is a crucial parameter for initial drug screening as it provides an early indication of the compound's potential for therapeutic success.
For antiviral agents, in vivo efficacy is often assessed in animal models, such as mice or guinea pigs, infected with the target virus. Key parameters measured include reduction in viral load, improvement in clinical signs, and survival rates. A good IVIVC would demonstrate that compounds with lower EC₅₀ and higher SI values in vitro also exhibit greater efficacy in animal models. For instance, the high selectivity index of Abacavir in vitro is consistent with its clinical effectiveness as an anti-HIV drug.
Case Study 2: Cyclopentane Derivatives as Anticancer Agents
Cyclopentanone derivatives have emerged as a versatile scaffold in the discovery of novel anticancer agents.[7] Their mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death) and cell cycle arrest.[7]
The initial screening of anticancer compounds typically involves assessing their cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the most common metric used to quantify a compound's potency.[7]
Table 2: In Vitro Cytotoxicity of a Novel Five-Membered Sulfur-Containing Heterocyclic Nucleoside (Compound 22o)
| Cancer Cell Line | IC₅₀ (µM) | Positive Control (Cisplatin) IC₅₀ (µM) | Reference |
| HCT-116 (Colon) | 5.54 | Not specified | [8] |
| HeLa (Cervical) | 2.80 | 7.99 | [8] |
| MCF-7 (Breast) | 4.39 | Not specified | [8] |
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density.
-
Drug Treatment: After allowing the cells to adhere, treat them with a range of concentrations of the cyclopentane derivative for a specified duration (e.g., 48 or 72 hours).
-
Reagent Addition: Add a colorimetric reagent such as CCK-8 or MTT to each well.
-
Incubation: Incubate the plates to allow for the conversion of the reagent by viable cells into a colored product.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the drug concentration.
Rationale for Experimental Choices: The CCK-8 and MTT assays are widely used due to their simplicity, high-throughput nature, and reliability in measuring cell viability.[7][8] Using a panel of cell lines from different cancer types provides a broader understanding of the compound's spectrum of activity.
The in vivo anticancer activity of promising compounds is typically evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice. The primary endpoint is often the inhibition of tumor growth.
For example, compound 22o, which demonstrated potent in vitro activity, also showed significant tumor growth inhibition in a HeLa xenograft model in vivo.[8] This positive correlation between the low micromolar IC₅₀ values in vitro and the observed tumor suppression in vivo strengthens the case for its further development as a potential anticancer drug.[8]
Visualizing the IVIVC Workflow
The process of establishing an in vitro-in vivo correlation follows a logical progression from initial screening to preclinical validation.
Caption: General workflow for establishing in vitro-in vivo correlation.
Challenges and Considerations
While the goal is a direct, linear correlation, the relationship between in vitro and in vivo data is often complex. Factors such as drug metabolism, pharmacokinetics (ADME - absorption, distribution, metabolism, and excretion), and the complexity of the biological system can lead to discrepancies. For example, a compound may be highly potent in vitro but show poor efficacy in vivo due to rapid metabolism or poor bioavailability.
Conclusion
The cyclopentane scaffold is a cornerstone in the development of a diverse array of therapeutic agents.[1] A thorough understanding and establishment of a robust in vitro-in vivo correlation are critical for the successful translation of these promising molecules from the bench to the bedside. By employing validated in vitro assays and appropriate in vivo models, researchers can more effectively predict clinical outcomes, de-risk drug development programs, and ultimately accelerate the delivery of novel medicines to patients.
References
- A Comparative Analysis of the Biological Activity of Carbocyclic Nucleosides. Benchchem.
- The Multifaceted Biological Activities of Cyclopentanone Derivatives: A Technical Guide for Researchers. Benchchem.
- Cyclopentane Derivatives in Drug Discovery. PharmaBlock.
- In Vitro and In Vivo Investigations into the Carbene Gold Chloride and Thioglucoside Anticancer Drug Candidates NHC. MDC Repository.
- Discovery, Synthesis, and Activity Evaluation of Novel Five-Membered Sulfur-Containing Heterocyclic Nucleosides as Potential Anticancer Agents In Vitro and In Vivo. ACS Publications.
- Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. PubMed.
- In Vivo Effects of Preservative-free and Preserved Prostaglandin Analogs: Mouse Ocular Surface Study. NIH.
- Selected carbocyclic nucleosides | Download Scientific Diagram. ResearchGate.
- Synthesis and Anticancer Properties of Novel Truncated Carbocyclic Nucleoside Analogues. Semantic Scholar.
- Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. Frontiers.
- Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. ResearchGate.
- Effects of Four Formulations of Prostaglandin Analogs on Eye Surface Cells. A Comparative Study. PLOS One.
- In vitro Effects of Prostaglandin Analogs on Inflammatory Markers Expression by Human Conjunctival Cells. IOVS.
- Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central.
- In Vivo Effects of Preservative-free and Preserved Prostaglandin Analogs: Mouse Ocular Surface Study. ResearchGate.
- Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. PubMed.
- Chapter 16. In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. Kinam Park.
- In vitro-In vivo Correlation: Perspectives on Model Development. PMC - PubMed Central.
- Development of In Vitro-In Vivo Correlation for Complex Parenteral Microsphere Drug Products – Effect of Burst Release 508344. AAPS.
- Progress with covalent small-molecule kinase inhibitors. PubMed.
- Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. NIH.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate.
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A Researcher's Guide to Evaluating the Cyclooxygenase Selectivity of Novel Compounds: A Case Study with cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid
For researchers, scientists, and professionals in drug development, the quest for selective enzyme inhibitors is a cornerstone of creating safer and more effective therapeutics. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, represent a classic paradigm of this challenge. While non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, their clinical utility is often hampered by a lack of selectivity, leading to undesirable side effects.[1] This guide provides a comprehensive framework for evaluating the selective inhibition of COX-1 versus COX-2, using the novel compound cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid as a case study. As there is currently no publicly available data on the biological activity of this specific molecule, this document will serve as a detailed experimental blueprint for its characterization.
The Critical Importance of COX Selectivity
The two COX isoforms, while catalyzing the same conversion of arachidonic acid to prostaglandins, play distinct physiological roles.[2] COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract and mediate platelet aggregation.[3][4] Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[5][6]
The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, whereas the common side effects, such as gastric ulcers and bleeding, are linked to the inhibition of COX-1.[1][5] This understanding spurred the development of COX-2 selective inhibitors, or "coxibs," designed to provide anti-inflammatory relief with a reduced risk of gastrointestinal complications.[7][8] Therefore, determining the selectivity of a novel compound for COX-1 versus COX-2 is a critical step in assessing its therapeutic potential and safety profile.
Experimental Framework for Determining COX Selectivity
To ascertain the inhibitory profile of this compound, a robust in vitro experimental plan is essential. This involves determining the half-maximal inhibitory concentration (IC50) of the compound against both COX-1 and COX-2 enzymes and comparing these values to those of well-characterized reference compounds.
Key Experimental Components:
-
Test Compound: this compound
-
Target Enzymes: Purified ovine or human COX-1 and COX-2
-
Reference Compounds (Controls):
-
Assay Methodology: An in vitro COX inhibitor screening assay, typically a colorimetric or fluorescent method.[13][14][15]
Conceptual Workflow for COX Selectivity Screening
Caption: Workflow for determining COX-1/COX-2 selectivity.
Detailed Experimental Protocol: In Vitro COX Inhibitor Screening Assay
The following protocol outlines a standard colorimetric assay for determining COX activity. This method measures the peroxidase activity of COX by monitoring the appearance of an oxidized chromogen.[16]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compound and reference inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a series of dilutions for the test compound and each reference inhibitor.
-
Enzyme and Inhibitor Incubation:
-
To the appropriate wells of a 96-well plate, add the assay buffer.
-
Add the heme cofactor to all wells.
-
Add the diluted test compound or reference inhibitor to the designated wells. For control wells (100% activity), add the solvent vehicle.
-
Add either the COX-1 or COX-2 enzyme to the appropriate wells.
-
Incubate the plate for a specified time (e.g., 10 minutes) at room temperature to allow the inhibitors to bind to the enzymes.
-
-
Initiation of the Reaction:
-
Add the colorimetric substrate to all wells.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
-
Data Collection: Immediately begin reading the absorbance of the wells at the appropriate wavelength (e.g., 590 nm) using a microplate reader. Take readings every minute for a period of 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction for each well by determining the change in absorbance over time.
-
Normalize the data by setting the uninhibited control as 100% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each compound by fitting the data to a suitable dose-response curve.
-
Data Interpretation and Selectivity Index
The primary output of this experimental work will be the IC50 values for this compound and the reference compounds against both COX-1 and COX-2. These results can be tabulated for a clear comparison.
Hypothetical Data Table:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| This compound | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| SC-560 (COX-1 Selective) | 0.009 | 6.3 | 0.0014 |
| Celecoxib (COX-2 Selective) | 15 | 0.04 | 375 |
| Ibuprofen (Non-Selective) | 13 | 370 | 0.035 |
Note: IC50 values for reference compounds are approximate and can vary between assay systems.[9][11]
The Selectivity Index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
-
An SI significantly less than 1 indicates COX-1 selectivity .
-
An SI significantly greater than 1 indicates COX-2 selectivity .
-
An SI close to 1 suggests a non-selective inhibitor.
Visualizing COX Inhibition and Selectivity
Caption: The dual pathways of COX-1 and COX-2 and the points of inhibition.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the initial evaluation of this compound's selectivity for COX-1 versus COX-2. By following the detailed experimental protocol and comparing the results to established selective and non-selective inhibitors, researchers can generate the crucial data needed to classify this novel compound.
Should the experimental data reveal a favorable selectivity profile (i.e., significant COX-2 selectivity), further studies would be warranted. These would include cell-based assays to confirm activity in a more physiological context, followed by in vivo studies to assess efficacy, pharmacokinetics, and safety in animal models of inflammation and pain. Ultimately, this structured approach ensures that the therapeutic potential of novel compounds is evaluated in a thorough and scientifically valid manner.
References
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Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413-421. [Link]
-
Patrignani, P., Panara, M. R., Greco, A., Fusco, O., Natoli, C., Iacobelli, S., ... & Patrono, C. (1994). Biochemical and pharmacological characterization of the cyclooxygenase activity of human blood prostaglandin endoperoxide synthases. Journal of Pharmacology and Experimental Therapeutics, 271(3), 1705-1712. [Link]
-
MedicineNet. (2022). What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage. Retrieved January 18, 2026, from [Link]
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Tosh, D. K., & Phan, D. T. (2021). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]
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Cleveland Clinic. (2021). COX-2 Inhibitors: What They Are, Uses & Side Effects. Retrieved January 18, 2026, from [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144. [Link]
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Patsnap Synapse. (2024). What are COX-1 inhibitors and how do they work? Retrieved January 18, 2026, from [Link]
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PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Retrieved January 18, 2026, from [Link]
-
Academic Journals. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts? Retrieved January 18, 2026, from [Link]
-
PubMed. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Retrieved January 18, 2026, from [Link]
-
MDPI. (2005). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Retrieved January 18, 2026, from [Link]
-
PubMed. (2001). Selective Inhibitors of cyclooxygenase-2: A Growing Class of Anti-Inflammatory Drugs. Retrieved January 18, 2026, from [Link]
-
PubMed. (1994). Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase. Retrieved January 18, 2026, from [Link]
-
NIH. (2021). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Retrieved January 18, 2026, from [Link]
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid
The fundamental principle guiding this protocol is that cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid must be treated as a hazardous chemical waste. It must not be disposed of down the drain or in regular trash under any circumstances.[3]
Part 1: Hazard Identification and Risk Assessment
A thorough understanding of the chemical's hazards is the foundation of safe handling and disposal. Based on the known hazards of its functional groups and data from its trans- isomer, the compound should be presumed to be a significant irritant.[2]
Key Hazards Overview:
-
Carboxylic Acid Group: Confers acidic and potentially corrosive properties. It will react with bases, sometimes exothermically.[4]
-
Aromatic Ketone Structure: Contributes to its classification as an organic compound. While the benzoyl group itself is relatively stable, the overall molecule is combustible.
-
Cyclopentane Moiety: The hydrocarbon ring structure contributes to the organic nature and potential flammability.[5][6]
The following table summarizes the anticipated hazard classifications based on available data for structurally similar compounds.
| Hazard Class | GHS Classification | Description | Authoritative Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | AK Scientific, Inc.[2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | AK Scientific, Inc.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | AK Scientific, Inc.[2] |
This substance is incompatible with strong bases, strong oxidizing agents, and reducing agents.[4][7] Accidental mixing can lead to vigorous, uncontrolled reactions.
Part 2: Immediate Safety & Spill Management
Proactive safety measures are critical when handling this compound and its waste.
Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted while wearing the appropriate PPE to prevent exposure.
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles are mandatory.[3]
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber).[4]
-
Body Protection: A standard laboratory coat is required to protect clothing and skin.[3]
-
Ventilation: All work, including spill cleanup and waste packaging, should be performed in a well-ventilated area, preferably inside a certified chemical fume hood.[4][8]
Spill Management Protocol
Immediate and correct response to a spill is crucial to mitigate hazards.
For Minor Spills (e.g., <100 mL or <100 g):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.
-
Contain the Spill: Use a non-combustible, inert absorbent material such as vermiculite, sand, or earth to cover and contain the spill.[4][9] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material and spilled substance using non-sparking tools into a designated, pre-labeled hazardous waste container.[9][10]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Dispose: Seal the waste container and manage it according to the disposal protocol in Part 3.
For Major Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.[4] Do not attempt to clean up a large spill without specialized training and equipment.
Part 3: Step-by-Step Disposal Protocol
The required disposal path for this compound is through collection as regulated hazardous waste. The United States Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a clear framework for this process.[11][12][13]
Waste Segregation (The Causality of Separation)
Proper segregation is the most critical step to prevent dangerous chemical reactions within a waste container.[14]
-
Designate as Organic Acid Waste: This compound must be collected in a waste stream specifically designated for organic acids.
-
Prevent Incompatible Mixing:
Waste Container Selection and Labeling
The integrity of the waste containment system is paramount for safety and compliance.
-
Select a Compatible Container: Use a leak-proof container made of high-density polyethylene (HDPE) or glass that is in good condition with a secure, screw-top cap.[4][8]
-
Label the Container Before Use: The container must be properly labeled as soon as the first drop of waste is added.[16] The label must include:
Waste Accumulation and Storage
Waste must be stored safely at its point of generation in a designated Satellite Accumulation Area (SAA).[3][17]
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[16][17] This prevents the release of vapors and protects the contents from contamination.
-
Use Secondary Containment: Place liquid waste containers in a larger, chemically resistant tray or bin to contain any potential leaks or spills.[16]
-
Store Safely: The SAA should be in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials.[4][7]
Final Disposal Procedure
-
Arrange for Pickup: Once the container is full (do not exceed 90% capacity) or waste is no longer being generated, contact your institution's EHS department to arrange for a hazardous waste pickup.[3][17]
-
Professional Disposal: The EHS department will ensure the waste is transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF), in compliance with all federal, state, and local regulations.[12][18] This is the final step mandated by the P501 precautionary statement: "Dispose of contents/container to an approved waste disposal plant."[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for hazardous waste disposal.
Part 4: Decontamination of Empty Containers
An "empty" container that held this chemical must be properly decontaminated before it can be disposed of as non-hazardous trash.
-
Triple Rinse Protocol: The container must be triple-rinsed with a solvent capable of removing the chemical residue (e.g., water or a suitable organic solvent).[16]
-
Collect the Rinsate: The first rinse solution (rinsate) must be collected and disposed of as hazardous liquid waste in the appropriate waste container.[19] For chemicals of high toxicity, the first three rinses must be collected.[19] Subsequent rinses may be permissible for drain disposal, but only if they meet local wastewater regulations and institutional policy.
-
Deface the Label: Completely remove or deface all original chemical and hazard labels on the empty, rinsed container.[16]
-
Final Disposal: Dispose of the decontaminated container in the appropriate recycling or trash receptacle as advised by your institution.
References
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
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Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
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Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH). [Link]
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PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
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Personal protective equipment for handling cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid
A Strategic Guide to the Safe Handling of cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling this compound. Moving beyond a simple checklist, this document outlines the rationale behind each safety protocol, ensuring a deep understanding of the risks and the implementation of self-validating safety systems in your laboratory.
Hazard Assessment and Engineering Controls: Your First Line of Defense
Before any handling of this compound, a thorough risk assessment is critical. The primary hazards are associated with its acidic nature and potential for irritation upon contact or inhalation[1].
Engineering Controls are the most effective means of minimizing exposure. All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2][3]. This is crucial to prevent the inhalation of any dust or aerosols and to contain any potential spills. The fume hood should have adequate airflow, and its performance should be regularly verified.
Personal Protective Equipment (PPE): A Necessary Barrier
Appropriate PPE is mandatory to prevent direct contact with the chemical. The following table summarizes the required PPE, drawing on best practices for handling carboxylic acids and irritant compounds.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Chemical-resistant gloves (Nitrile or Butyl Rubber)[4][5] | Prevents skin contact, which can cause irritation[1]. Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for incidental contact. For prolonged handling or in the case of a spill, heavier-duty gloves like butyl rubber may be necessary[4]. Always inspect gloves for any signs of degradation or perforation before use. |
| Eyes & Face | Safety goggles with side shields or a full-face shield[4] | Protects against splashes that could cause serious eye irritation or damage[1][4]. A face shield should be used in conjunction with goggles when there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing[4]. |
| Body | Laboratory coat[2] | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator (if necessary) | While working in a fume hood should be sufficient, if there is a risk of generating significant dust or aerosols that cannot be contained, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used[4]. The use of respirators requires a formal respiratory protection program, including fit testing[4]. |
Step-by-Step Handling and Emergency Protocols
Adherence to a strict, step-by-step protocol is crucial for minimizing risk.
Preparation and Handling Workflow
-
Preparation : Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.
-
PPE Donning : Put on all required PPE as outlined in the table above.
-
Weighing and Transfer : If the compound is a solid, handle it carefully to avoid generating dust. Use a spatula for transfers. If it is a liquid, use appropriate volumetric glassware and conduct all transfers within the fume hood.
-
Reaction Setup : If using in a reaction, ensure all glassware is properly secured. When adding reagents, do so slowly to control any potential exothermic reactions.
-
Post-Handling : After use, securely close the container. Decontaminate any surfaces that may have come into contact with the chemical.
-
PPE Doffing : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after removing PPE.
Emergency Procedures: A Plan for the Unexpected
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention[1]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand). For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. |
Waste Disposal: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Collection : All waste containing this compound should be collected in a designated, properly labeled hazardous waste container[6].
-
Neutralization (for dilute aqueous solutions) : For very dilute aqueous waste streams, neutralization with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8 may be an option, followed by disposal down the drain with copious amounts of water. However, this should only be done in accordance with local regulations and after consulting with your EHS department[6][7].
-
Solid Waste : Contaminated materials such as gloves, absorbent pads, and weighing papers should be placed in a sealed bag and disposed of as solid hazardous waste.
-
Container Disposal : Empty containers should be rinsed three times with a suitable solvent. The rinsate should be collected as hazardous waste.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
- Proper disposal of chemicals - Sciencemadness Wiki. (n.d.).
- LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?
- Lab Alley. (n.d.). How to Dispose of Acetic Acid.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal.
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.).
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Helsel, R. W. (n.d.). Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse.
- Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
- BenchChem. (n.d.). Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
- American Chemistry Council. (n.d.). Protective Equipment.
- AK Scientific, Inc. (n.d.). trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid Safety Data Sheet.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2014, January 22). SAFETY DATA SHEET.
- ChemScene. (2025, March 5). Safety Data Sheet.
- BenchChem. (n.d.). Application Notes and Protocols: Derivatization of (1s)-Cyclopent-2-ene-1-carboxylic acid.
- A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. - MDPI. (n.d.).
- Echemi. (n.d.). cis-2-(2,3-dimethylbenzoyl)cyclopentane-1-carboxylic acid.
- BLDpharm. (n.d.). 732253-60-0|cis-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid.
- CIS-2-(3-METHOXYBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID | 732253-60-0. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
